Altiratinib

Catalog No.
S549079
CAS No.
1345847-93-9
M.F
C26H21F3N4O4
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altiratinib

CAS Number

1345847-93-9

Product Name

Altiratinib

IUPAC Name

1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C26H21F3N4O4

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34)

InChI Key

GNNDEPIMDAZHRQ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

solubility

Soluble in DMSO, not in water

Synonyms

DCC2701; DCC 2701; DCC-2701; DP 5164; DP5164; DP-5164; Altiratinib.

Canonical SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

The exact mass of the compound Altiratinib is 510.15149 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Altiratinib DCC-2701 discovery and mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Primary Kinase Targets and Inhibitory Profile

Altiratinib provides balanced inhibition of key kinases involved in multiple cancer hallmarks. The table below summarizes its primary targets and potency:

Target Kinase Primary Role in Cancer Reported IC₅₀ (nM) Biological Consequence of Inhibition
MET Driver of invasiveness and metastasis [1] 2.7 - 4.6 nM [2] [3] Reduces tumor cell migration and invasion [4]
TIE2 (TEK) Role in tumor angiogenesis and microenvironment [4] 8.0 nM [3] Blocks evasive revascularization pathways [5]
VEGFR2 Mediates angiogenesis (new blood vessel formation) [4] 9.2 nM [3] Inhibits tumor blood vessel formation [6]
TRKA (NTRK1) Oncogenic driver in various TRK-fusion cancers [7] 0.85 - 0.9 nM [2] [3] Suppresses growth in TRK-fusion driven tumors [2]
TRKB (NTRK2) Oncogenic driver [7] 4.6 nM [2] [3] Suppresses growth in TRK-fusion driven tumors [2]
TRKC (NTRK3) Oncogenic driver [7] 0.83 - 0.93 nM [2] [3] Suppresses growth in TRK-fusion driven tumors [2]

Note: IC₅₀ values are from cell-free assays. Slight variations may exist between different sources and experimental conditions.

Mechanism of Action: A Multi-Faceted Attack

This compound's design addresses multiple hallmarks of cancer through a single therapeutic agent [4]. Its mechanism can be visualized as a coordinated attack on different compartments of the tumor.

This compound achieves this multi-compartment inhibition through its unique type II binding mode [7]. It binds to the inactive DFG-out conformation of its target kinases, stabilizing them in an off state [4] [7]. This is a key differentiator from many other kinase inhibitors (type I) that bind the active DFG-in conformation, and may allow this compound to overcome certain resistance mutations [7].

Key Experimental Data and Protocols

The following experimental data and protocols from preclinical studies underpin the understanding of this compound's activity.

In Vitro Cellular Assays
  • Cellular Phosphorylation Assays: To measure inhibition of kinase auto-phosphorylation, cells are stimulated with relevant growth factors after pre-incubation with this compound. For example, in HUVECs, HGF-stimulated MET phosphorylation is inhibited with an IC₅₀ of 2.3 nM, and VEGF-stimulated VEGFR2 phosphorylation with an IC₅₀ of 4.7 nM [2]. Cell lysates are then analyzed by Western blot using phospho-specific antibodies [2].
  • Cell Proliferation/Viability Assays: Cancer cell lines with specific genetic alterations are treated with this compound. After 72 hours of incubation, viable cells are quantified using resazurin, measured with a plate reader (excitation 540 nm / emission 600 nm) [2]. This compound potently inhibits proliferation in:
    • MET-amplified cells (e.g., EBC-1, MKN-45)
    • TRK-fusion positive cells (e.g., KM-12 with TPM3-TRKA fusion)
    • FLT3-ITD mutant cells (MV-4-11, IC₅₀ 12 nM) [2] [3]
  • Cell Migration Assay: this compound inhibits HGF-induced migration of A549 lung cancer cells with an IC₅₀ of 13 nM, demonstrating its anti-invasive property [3].
In Vivo Efficacy Models
  • MKN-45 Xenograft Model (MET-driven): Female nude mice with MKN-45 gastric cancer xenografts were treated with this compound at 10 and 30 mg/kg, administered orally. The study showed durable inhibition of MET phosphorylation, leading to significant anti-tumor activity [4] [2].
  • U87 Glioblastoma Model: this compound, both alone and in combination with bevacizumab, inhibited tumor growth and invasion in a bevacizumab-resistant glioblastoma model. It also reduced microvascular density and suppressed the infiltration of bone marrow-derived macrophages [5] [8].
  • KM-12 Xenograft Model (TRK-driven): Oral this compound treatment inhibited the growth of KM-12 colorectal cancer xenografts in a dose-dependent manner [7].

A key pharmacokinetic finding is that this compound achieves a brain:plasma ratio of 0.23 in mice, indicating significant penetration of the blood-brain barrier, which is highly relevant for treating brain tumors and metastases [4] [2].

Clinical Development Status

This compound has progressed to clinical trials for evaluation in humans.

  • Phase 1 Trial (NCT02228811): This study was designed to evaluate the safety, tolerability, and initial efficacy of this compound in patients with locally advanced or metastatic solid tumors, particularly those with MET or TRK genomic alterations [2] [9].
  • Status: The clinical trial has been terminated [9]. The sponsor, Deciphera Pharmaceuticals, has likely reprioritized its clinical pipeline.
  • Orphan Drug Designation: The U.S. FDA had granted this compound Orphan Drug status for the treatment of glioblastoma, highlighting its potential in this area of high unmet need [5].

Key Differentiators and Significance

  • Overcoming Resistance: As a type II inhibitor, this compound has shown preclinical efficacy against certain NTRK kinase domain mutations that confer resistance to type I inhibitors like larotrectinib [7].
  • Balanced Multi-Targeting: Its balanced potency against MET, TIE2, and VEGFR2 allows it to simultaneously block three major pathways involved in tumor revascularization and microenvironment-mediated drug resistance [4] [6].

References

Primary Kinase Targets and Inhibitory Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary molecular targets of Altiratinib and its half-maximal inhibitory concentration (IC50) values, which demonstrate its potent, single-digit nanomolar inhibition [1] [2].

Target IC50 Value Context / Note
TRKA 0.9 nM Cell-free assay [1]
TRKC 0.8 nM Cell-free assay [1]
MET (c-MET) 2.7 nM [2]
MET Y1230C mutant 0.37 nM Cell-free assay [1]
MET D1228N mutant 1.3 nM Cell-free assay [1]
TIE2 8.0 nM [2]
VEGFR2 9.2 nM [2]
TRKB 4.6 nM Cell-free assay [1]

Mechanism of Action and Signaling Pathways

This compound was rationally designed to inhibit multiple hallmarks of cancer through balanced inhibition of MET, TIE2, and VEGFR2. It binds into the switch control pocket of these kinases, inducing type II inactive conformations [3]. The following diagram illustrates the key signaling pathways inhibited by this compound and their roles in cancer progression:

G cluster_tumor Tumor Cell Processes cluster_stroma Tumor Microenvironment This compound This compound MET MET Receptor This compound->MET TIE2_node TIE2 Receptor This compound->TIE2_node VEGFR2 VEGFR2 Receptor This compound->VEGFR2 TRK TRK Receptors This compound->TRK Invasion Invasion & Metastasis Growth Tumor Growth Resistance Drug Resistance Angiogenesis Angiogenesis TAM TIE2+ Macrophage Activity MET->Invasion MET->Growth MET->Resistance TIE2_node->Resistance TIE2_node->Angiogenesis TIE2_node->TAM VEGFR2->Angiogenesis TRK->Growth

This compound's balanced inhibition profile allows it to target the tumor and its microenvironment simultaneously [3]:

  • MET Inhibition: Blocks tumor cell growth, invasion, and metastasis driven by HGF signaling. Also counters microenvironment-mediated drug resistance [3].
  • TIE2 Inhibition: Affects the tumor microenvironment by inhibiting angiogenesis and TIE2-expressing macrophages, which play a role in drug resistance and tumor promotion [3].
  • VEGFR2 Inhibition: Suppresses VEGF-driven angiogenesis, reducing the tumor's blood supply [3].
  • TRK Inhibition: Targets TRK fusion proteins, which are key drivers in certain cancers [1].

Experimental Evidence and Research Applications

In Vitro Cellular Assays

This compound's potency has been confirmed across various cell-based assays, primarily measuring the inhibition of target phosphorylation [1]:

  • Cell Lines Used: Experiments were conducted in HUVECs (Human Umbilical Vein Endothelial Cells), EA.hy926 cells, KM-12 cells (with TPM3-TRKA fusion), EBC-1, and MKN-45 cells (overexpressing MET) [1].
  • Cellular IC50 Values:
    • TRKA Phosphorylation: IC50 of 1.2 nM in SK-N-SH cells (NGF-stimulated) and 1.4 nM in KM-12 cells (constitutive) [1].
    • MET Phosphorylation: IC50 of 2.3 nM in HUVECs (HGF-stimulated) [1].
    • TIE2 Phosphorylation: IC50 of 1.0 nM in HUVECs and 2.6 nM in EA.hy926 cells (ANG1-stimulated) [1].
    • VEGFR2 Phosphorylation: IC50 of 4.7 nM in HUVECs (VEGF-stimulated) [1].
  • Proliferation Assay: Cells were plated and treated with this compound for 72 hours. Viable cells were quantified using resazurin, measuring fluorescence (excitation 540 nm, emission 600 nm) [1].
In Vivo Pharmacological Data
  • MKN-45 Xenograft Model: In female nude mice, a 30 mg/kg oral dose of this compound inhibited MET phosphorylation by over 95% for a 24-hour period [1] [2].
  • Blood-Brain Barrier Penetration: A key feature of this compound is its significant penetration of the blood-brain barrier, with a reported brain-to-plasma ratio of 0.23 in mice, supporting its potential use for brain tumors and metastases [3].
Emerging Research: Anti-Parasitic Activity

Recent studies have identified TgPRP4K in Toxoplasma gondii and PfCLK3 in Plasmodium falciparum as novel molecular targets for this compound, revealing its potential as a broad-spectrum anti-apicomplexan agent [4] [5] [6]. A 2025 study found that this compound effectively inhibited the growth of T. gondii bradyzoites at low concentrations with minimal impact on host cells, suggesting a potential application for treating chronic toxoplasmosis, especially in immunodeficient patients [5].

Current Development Status

This compound has been investigated in clinical trials for oncology indications. A Phase 1 study (NCT02228811) for locally advanced or metastatic solid tumors with MET or TRK alterations has been completed or terminated [1]. The drug has received Orphan Drug Designation for glioblastoma multiforme (GBM) [7]. As of the latest data, its highest development phase for solid tumors is Phase 2 [4].

References

MET TIE2 VEGFR2 balanced inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of MET-VEGFR2 Interaction

The diagram below illustrates the key molecular mechanism of the MET-VEGFR2 feedback loop, based on studies in EGFR-TKI resistant NSCLC [1].

G MET MET ERK ERK MET->ERK Activates VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds VEGFR2->MET Promotes Phosphorylation ETS1 ETS1 ETS1->VEGFR2 Up-regulates Expression ERK->ETS1 Activates

MET-VEGFR2 positive feedback loop promoting continuous signaling.

Quantitative Data on Inhibitors and Efficacy

The table below summarizes key inhibitors and experimental data from the reviewed studies.

Inhibitor / Agent Primary Target(s) Experimental Context Key Quantitative Findings
Crizotinib [1] [2] MET/ALK EGFR-mutant NSCLC cell lines (PC-9, HCC827) & xenograft models Reversed HGF-induced erlotinib resistance; combined with bevacizumab enhanced gefitinib sensitivity [1] [2].
Bevacizumab [1] [2] VEGF (ligand) EGFR-mutant NSCLC cell lines & xenograft models Inhibited angiogenesis; combo with crizotinib/erlotinib suppressed tumor growth & delayed regrowth [1] [2].
TAS-115 [2] MET, VEGFR2 EGFR-mutant NSCLC cell lines & xenograft models Dual inhibitor; combo with erlotinib effectively controlled HGF-overexpressing tumor growth [2].
Erlotinib [2] EGFR EGFR-mutant NSCLC cell lines & xenograft models Base EGFR-TKI; efficacy restored in HGF-overexpressing models when combined with MET/VEGF inhibitors [2].

Detailed Experimental Protocols

The following are key experimental methodologies used in these studies to elucidate the resistance mechanisms and test combination therapies.

  • Cell Viability Assay (CCK-8/MTT) [1] [2]

    • Purpose: To assess the sensitivity of gefitinib-resistant NSCLC cell lines to various drug treatments.
    • Protocol: Seed cells in 96-well plates (2×10³ cells/well). After 24 hours, add the drugs (e.g., gefitinib, crizotinib, bevacizumab) and incubate for 48-72 hours. Add CCK-8 or MTT solution and incubate for 2-4 hours. Measure the absorbance at 450 nm (CCK-8) or 550 nm (MTT) using a microplate reader. Calculate cell viability relative to untreated controls.
  • Western Blot and Co-Immunoprecipitation (Co-IP) [1]

    • Purpose: To investigate protein-protein interactions (Co-IP) and changes in protein phosphorylation/expression (Western Blot), such as the MET-VEGFR2 complex.
    • Protocol:
      • Cell Lysis: Lyse cells in RIPA buffer containing PMSF and phosphatase inhibitors.
      • Co-IP: Incubate cell lysates with the antibody against the target protein (e.g., MET). Use Protein A/G beads to pull down the immune complex. Wash beads and elute the bound proteins.
      • Analysis: Separate proteins by SDS-PAGE, transfer to PVDF membrane, and probe with specific primary and secondary antibodies. Detect using enhanced chemiluminescence.
  • Luciferase Reporter Gene Assay [1]

    • Purpose: To study the transcriptional regulation of VEGFR2 by MET signaling.
    • Protocol: Transfert cells with a luciferase reporter plasmid under the control of the VEGFR2 promoter. Treat cells with relevant stimuli or inhibitors. Lyse cells and measure luciferase activity, normalizing to a control (e.g., Renilla luciferase).
  • In Vivo Xenograft Studies [1] [2]

    • Purpose: To validate the efficacy of combination therapies in a live animal model.
    • Protocol: Implant gefitinib-resistant NSCLC cells (e.g., PC-9/HGF) into immunodeficient mice. Once tumors are established, treat animals with vehicle, single agents, or combinations (e.g., erlotinib + crizotinib + bevacizumab). Monitor tumor volume and weight regularly. At endpoint, harvest tumors for further analysis (e.g., immunohistochemistry).

Research Summary and Future Directions

The compiled research demonstrates that a positive feedback loop between MET and VEGFR2 is a critical mechanism of resistance to EGFR TKIs. Therefore, combined inhibition of both MET and VEGF/VEGFR2 can synergistically overcome this resistance and produce enhanced antitumor effects in preclinical models [1] [2].

  • Key Mechanistic Insight: MET upregulates VEGFR2 expression via the MAPK/ERK/ETS1 pathway. Conversely, VEGF binding promotes a physical interaction between VEGFR2 and MET, facilitating MET phosphorylation. This creates a self-reinforcing cycle of persistent downstream signaling [1].
  • Therapeutic Validation: This strategy has been validated using both combinations of clinically available drugs (e.g., erlotinib + crizotinib + bevacizumab) and a novel dual MET/VEGFR2 inhibitor (TAS-115) in vitro and in vivo [2].

Regarding your specific interest in TIE2:

  • The provided search results did not contain technical details linking TIE2 into a balanced inhibition paradigm with MET and VEGFR2.
  • Suggested Research Directions: To explore this, you could:
    • Investigate the role of TIE2 in the tumor microenvironment, particularly its expression on endothelial cells and pro-tumoral macrophages, and how it might interact with MET/VEGFR2 signaling.
    • Search specifically for dual or pan-inhibitors that include TIE2 in their target profile to study their effects.
    • Look into the AXL kinase, as it is another RTK frequently implicated in resistance to targeted therapies and may fit into this network [3].

References

Comprehensive Technical Analysis of Altiratinib: Structure-Activity Relationship, Mechanisms, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Altiratinib (DCC-2701) represents a strategically designed multi-kinase inhibitor with balanced potency against key receptors involved in tumor growth, angiogenesis, and metastasis. This small molecule therapeutic was engineered to simultaneously address multiple hallmarks of cancer through coordinated inhibition of MET, TIE2 (TEK), VEGFR2 (KDR), and TRK kinases, creating a comprehensive approach that targets both tumor cells and their microenvironment [1] [2]. The rational design of this compound focuses on achieving balanced inhibitory potency across these key targets, with IC₅₀ values in the low nanomolar range for all primary kinases [3]. This balanced profile enables this compound to inhibit three major evasive revascularization and resistance pathways (HGF, ANG, and VEGF) while simultaneously blocking tumor invasion and metastasis mechanisms [1].

The strategic value of this compound's design is particularly evident in addressing therapeutic resistance mechanisms that often limit the efficacy of single-target agents. By concurrently inhibiting MET, TIE2, and VEGFR2, this compound targets both primary oncogenic drivers and compensatory pathways that tumors exploit to escape treatment [4]. This comprehensive targeting approach has demonstrated significant activity in preclinical models of various solid tumors, including glioblastoma, melanoma, ovarian, colorectal, gastric, and breast cancers [2]. Additionally, this compound exhibits substantial blood-brain barrier penetration (brain:plasma ratio of 0.23 in murine models), making it particularly relevant for treating brain cancers and brain metastases [1] [3].

Molecular Mechanism of Action

Type II Kinase Inhibition Mechanism

This compound functions through a type II inhibition mechanism that distinguishes it from type I kinase inhibitors. This mechanism involves binding to the inactive DFG-out conformation of kinase domains, where the conserved Asp-Phe-Gly (DFG) motif adopts an outward orientation that creates an extended hydrophobic pocket [5]. Type II inhibitors like this compound typically demonstrate distinct structure-activity relationships compared to type I inhibitors, which target the active DFG-in conformation. This unique binding mode allows this compound to maintain efficacy against certain resistance mutations that develop under selective pressure from type I inhibitors, particularly in NTRK kinases [5]. Molecular modeling studies reveal that specific mutations such as NTRK1(^{V573M}) and NTRK1(^{G667C}) introduce sulfur-containing moieties (methionine or cysteine) in the kinase binding pocket that preferentially enhance sensitivity to type II inhibitors including this compound, cabozantinib, and foretinib [5].

The structural basis for this compound's balanced multi-kinase inhibition lies in its optimized interaction with the switch control pocket of MET, TIE2, and VEGFR2 kinases, where it stabilizes inactive conformations across all three targets [1]. This conserved binding mechanism across different kinases is remarkable from a structure-activity relationship perspective, as it demonstrates how careful molecular engineering can create a single therapeutic agent capable of addressing multiple structurally related but distinct oncogenic drivers. The DFG-out binding mode also contributes to this compound's high selectivity profile, as it shows >10-fold selectivity for MET versus FMS and KIT, and >50-fold selectivity for MET versus ABL1, FYN, HER1 (EGFR), p38α (MAPK14), PDGFRα, PDGFRβ, RET, and SRC [3].

Targeted Signaling Pathways

Table 1: Key Signaling Pathways Inhibited by this compound

Pathway Receptor(s) Ligand(s) Biological Consequences
HGF/MET MET Hepatocyte Growth Factor (HGF) Tumor cell invasion, proliferation, anti-apoptotic effects
ANG/TIE2 TIE2 (TEK) Angiopoietin-1 (ANG1) Tumor angiogenesis, TIE2-expressing monocyte recruitment
VEGF/VEGFR VEGFR2 Vascular Endothelial Growth Factor (VEGF) Angiogenesis, endothelial cell proliferation
NGF/TRK TRKA, TRKB, TRKC Nerve Growth Factor (NGF) Cell survival, differentiation, resistance mechanisms

The HGF/MET pathway represents a primary target of this compound, with potent inhibition of both wild-type and mutated forms of MET, including activation loop mutants such as Y1230C and D1228N that drive certain cancers like papillary renal cell carcinoma [3] [2]. MET activation stimulates tumor cell invasive growth programs, including proliferation, survival, migration, and epithelial-mesenchymal transition, making it a key driver of metastatic progression [4]. In glioblastoma models, MET expression is significantly upregulated in the setting of resistance to bevacizumab, establishing it as a crucial resistance mechanism to anti-VEGF therapy [4].

Simultaneously, this compound's inhibition of the TIE2 pathway targets tumor angiogenesis through dual mechanisms: directly affecting endothelial cells and disrupting the pro-angiogenic functions of TIE2-expressing monocytes/macrophages (TEMs) [4]. These TEMs are recruited to tumor sites following anti-VEGF therapy and contribute to revascularization and tumor progression through matrix metalloproteinase expression and other pro-invasive factors [4]. The balanced inhibition of VEGFR2 alongside MET and TIE2 enables this compound to more durably suppress tumor angiogenesis than approaches targeting individual pathways, while simultaneously blocking compensatory mechanisms that drive resistance [1] [2].

G cluster_ligands Extracellular Ligands cluster_receptors Membrane Receptors cluster_signaling Intracellular Signaling cluster_processes Cellular Processes Ligands Ligands Receptors Receptors Ligands->Receptors Activate HGF HGF Ligands->HGF ANG1 ANG1 Ligands->ANG1 VEGF VEGF Ligands->VEGF NGF NGF Ligands->NGF Signaling Signaling Receptors->Signaling Phosphorylate MET MET Receptors->MET TIE2 TIE2 Receptors->TIE2 VEGFR2 VEGFR2 Receptors->VEGFR2 TRK TRK Receptors->TRK Processes Processes Signaling->Processes Induce P_MET MET Phosphorylation Signaling->P_MET P_TIE2 TIE2 Phosphorylation Signaling->P_TIE2 P_VEGFR2 VEGFR2 Phosphorylation Signaling->P_VEGFR2 P_TRK TRK Phosphorylation Signaling->P_TRK Invasion Invasion Processes->Invasion Angiogenesis Angiogenesis Processes->Angiogenesis Survival Survival Processes->Survival Resistance Resistance Processes->Resistance This compound This compound This compound->Receptors Inhibits This compound->MET This compound->TIE2 This compound->VEGFR2 This compound->TRK HGF->MET ANG1->TIE2 VEGF->VEGFR2 NGF->TRK MET->P_MET TIE2->P_TIE2 VEGFR2->P_VEGFR2 TRK->P_TRK P_MET->Invasion P_MET->Resistance P_TIE2->Angiogenesis P_TIE2->Resistance P_VEGFR2->Angiogenesis P_TRK->Survival

Figure 1: this compound's multi-target inhibition of key oncogenic signaling pathways. The diagram illustrates how this compound simultaneously blocks MET, TIE2, VEGFR2, and TRK receptors, disrupting downstream processes including invasion, angiogenesis, survival, and therapy resistance.

Structure-Activity Relationship Analysis

Core Structural Features and Molecular Properties

This compound possesses a molecular weight of 510.46 g/mol with the chemical formula C₂₆H₂₁F₃N₄O₄ [3]. The compound features a central core structure that optimally positions key functional groups for interaction with the switch control pocket of its target kinases. Specific molecular features critical to its activity include:

  • Fluorinated aromatic systems that enhance membrane permeability and binding affinity through hydrophobic interactions and electron-withdrawing effects
  • Heterocyclic components that form critical hydrogen bonding interactions with kinase hinge regions
  • Spatially oriented substituents that stabilize the DFG-out conformation through specific van der Waals contacts
  • Amide linkage groups that provide both conformational restraint and participation in protein-ligand hydrogen bonding

The calculated physicochemical properties of this compound contribute to its favorable pharmacokinetic profile, including moderate hydrophobicity that balances membrane penetration with solubility requirements. While specific computational descriptors for this compound are not fully detailed in the available literature, its structural characteristics align with established quantitative structure-activity relationship (QSAR) principles for kinase inhibitors, particularly those favoring type II binding modes [6] [7].

SAR by Bioisosteric Replacement

Recent research has explored structural analogues of this compound through systematic bioisosteric replacement strategies, particularly in the context of developing topical formulations for dermatological applications [8]. These studies reveal how specific modifications impact both efficacy and safety profiles:

  • Bicyclic system variations: Replacement of the original bicyclic heteroaromatic system with indazole (ALT6a), benzoxazole (ALT7a), and benzothiazole (ALT8c) rings produced analogues with maintained or improved activity [8]
  • Safety profile optimization: Analogs ALT6a and ALT7a demonstrated significantly reduced cytotoxicity while maintaining potent melanogenesis inhibition, with ALT7a exhibiting the widest safety margin [8]
  • Skin permeability enhancement: Structural modifications in ALT6a and ALT7a improved transdermal delivery compared to the parent this compound molecule, as demonstrated in skin parallel artificial membrane permeability assays (PAMPA) [8]

These SAR findings demonstrate the potential for optimizing this compound's scaffold for specific therapeutic applications while maintaining its multi-kinase targeting capability. The successful identification of analogues with improved safety profiles highlights the value of systematic structure-activity relationship studies in refining drug candidates for clinical development.

Quantitative SAR and Molecular Descriptors

While comprehensive QSAR equations specific to this compound are not fully detailed in the available literature, its development undoubtedly incorporated quantitative approaches to optimize potency across multiple kinase targets simultaneously. Based on established QSAR methodologies for kinase inhibitors [6] [7], key molecular descriptors likely considered in this compound's optimization include:

  • Hydrophobicity parameters (Log P): Critical for balancing cell membrane penetration with solubility requirements, with optimal values typically in the 2-4 range for CNS-penetrant agents
  • Electronic parameters (Hammett constants): Influence hydrogen bonding capacity and charge distribution affecting kinase binding affinity
  • Steric parameters (molar refractivity, Taft constants): Impact complementarity with the kinase active site and DFG-out pocket
  • 3D molecular fields: Define spatial arrangement of hydrophobic, hydrophilic, and steric features that determine multi-kinase selectivity patterns

The successful application of these QSAR principles is evident in this compound's balanced nanomolar potency against its primary targets and its favorable blood-brain barrier penetration characteristics [1] [3].

Resistance Mutation Profiling

Activity Against NTRK Resistance Mutations

A critical aspect of this compound's SAR profile is its maintained efficacy against specific resistance mutations that develop under selective pressure from first-generation TRK inhibitors. Research demonstrates that this compound retains potency against several NTRK1 mutations that confer resistance to larotrectinib (a type I inhibitor), including V573M, F589L, and G667C substitutions [5]. Particularly noteworthy is the hypersensitivity of NTRK1(^{V573M}) and NTRK1(^{G667C}) mutants to type II inhibitors, with molecular modeling suggesting that introduction of sulfur-containing moieties in the binding pocket specifically enhances sensitivity to this inhibitor class [5].

Table 2: this compound Activity Against NTRK Resistance Mutations

NTRK Mutation Effect on Larotrectinib (Type I) Response to this compound (Type II) Structural Basis
V573M Confers resistance Retained sensitivity / Hypersensitivity Sulfur moiety enhances type II binding
F589L Confers resistance Retained sensitivity Altered hydrophobic packing favors type II binding
G667C Confers resistance Retained sensitivity / Hypersensitivity Cysteine substitution creates favorable interactions
G595R Not specified in results Likely resistant (common gatekeeper mutation) Steric hindrance in ATP-binding pocket

The differential activity against specific resistance mutations highlights the importance of inhibitor binding mode in addressing clinical resistance mechanisms. While type I inhibitors typically target the active DFG-in conformation of kinases, their efficacy can be compromised by mutations that affect ATP-binding pocket geometry or gatekeeper residues. In contrast, type II inhibitors like this compound that stabilize the inactive DFG-out conformation may maintain binding affinity against certain mutations because their interactions extend beyond the ATP-binding site to include the hydrophobic DFG-out pocket [5].

MET Mutant Sensitivity

This compound demonstrates potent activity against various MET activation loop mutants, including Y1230C and D1228N, with IC₅₀ values remaining in the low nanomolar range (0.37 nM and 1.3 nM, respectively) [3]. These mutations are clinically relevant in specific cancer types such as papillary renal cell carcinoma and represent important resistance mechanisms to other targeted therapies. The maintained potency against these mutants underscores the strategic advantage of this compound's binding mode, which engages conserved elements in the kinase domain that are less susceptible to mutation-induced resistance.

Experimental Data and Technical Specifications

Quantitative Kinase Inhibition Profiling

Table 3: Comprehensive Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ Value (nM) Cellular Context Experimental Method
TRKA 0.85 Cell-free assay Kinase activity assay
TRKC 0.85 Cell-free assay Kinase activity assay
MET (wild-type) 4.6 Cell-free assay Kinase activity assay
MET Y1230C 0.37 Cell-free assay Kinase activity assay
MET D1228N 1.3 Cell-free assay Kinase activity assay
TIE2 Not specified HUVECs & EA.hy926 cells Cellular phosphorylation
VEGFR2 4.7 HUVECs Cellular phosphorylation
Cellular MET (HGF-stimulated) 2.3 HUVECs Cellular phosphorylation
Cellular TIE2 (ANG1-stimulated) 1.0-2.6 HUVECs & EA.hy926 Cellular phosphorylation
Cellular TRKA (NGF-stimulated) 1.2 SK-N-SH cells Cellular phosphorylation
Cellular TRKA (constitutive) 1.4 KM-12 cells Cellular phosphorylation

This compound exhibits remarkable potency across its primary kinase targets, with IC₅₀ values consistently in the low nanomolar range for both enzyme and cellular phosphorylation assays [3]. This balanced potency profile is a key design feature that enables coordinated inhibition of multiple pathways simultaneously, potentially preventing the compensatory signaling that often limits single-target agents. The compound also demonstrates significant selectivity, with >10-fold selectivity for MET versus FMS and KIT, and >50-fold selectivity for MET versus ABL1, FYN, HER1 (EGFR), p38α (MAPK14), PDGFRα, PDGFRβ, RET, and SRC [3].

Cellular Efficacy and Phenotypic Responses

In cellular proliferation assays, this compound demonstrates potent growth inhibition in cancer cell lines dependent on its primary kinase targets. It effectively inhibits proliferation in MET-amplified EBC-1 and MKN-45 cells, as well as TPM3-TRKA fusion-positive KM-12 cells, with IC₅₀ values in the low nanomolar range [3]. In contrast, it only weakly inhibits proliferation of various other cancer cell lines including M-NFS-60 (IC₅₀, 770 nM), A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87, and A549 cells (IC₅₀s > 1,000 nM) [3]. This differential activity highlights the context-dependent efficacy of this compound and supports its targeted application in cancers driven by its specific kinase targets.

In glioblastoma stem cell (GSC) lines, this compound markedly inhibits cell viability across multiple genetically diverse models, demonstrating its potential in this treatment-resistant cancer type [4]. Complete suppression of HGF-stimulated MET phosphorylation was observed in GSC17 and GSC267 cells following this compound treatment, confirming effective target engagement in these therapeutically challenging cellular models [4].

Experimental Protocols and Methodologies

In Vitro Cellular Assays

Phosphorylation Inhibition Assay

  • Cell Preparation: Plate HUVECs, SK-N-SH, or other relevant cells in 6-well plates at density of 5 × 10⁵ cells per well [4]
  • Serum Starvation: Incubate for 6 hours in serum-free medium to reduce basal phosphorylation levels
  • Pre-treatment: Add this compound at appropriate concentrations (typically 0.1-1000 nM) for 6 hours
  • Stimulation: Apply specific ligands (40 ng/mL HGF for MET, NGF for TRK, ANG1 for TIE2, VEGF for VEGFR2) for 10 minutes [4]
  • Cell Lysis: Harvest cells in ice-cold lysis buffer (50 mM Tris-Cl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease/phosphatase inhibitors)
  • Analysis: Subject lysates to SDS-PAGE and Western blotting with phospho-specific antibodies [4]

Cell Viability/Proliferation Assay

  • Cell Plating: Seed cells in 96-well black-walled plates at optimized densities (EBC-1, M-NFS-60, SK-MEL-28: 2,500 cells/well; MKN-45: 5,000 cells/well) [3]
  • Drug Exposure: Add this compound in concentration series (0.001 μM, 0.01 μM, 0.1 μM, 1 μM, 5 μM) in complete medium
  • Incubation: Maintain cells for 72 hours at 37°C in 5% CO₂ atmosphere [3]
  • Viability Quantification: Add resazurin solution, measure fluorescence (excitation 540 nm/emission 600 nm) or use CellTiter-Glo Assay per manufacturer's instructions [3] [4]
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression of concentration-response data
In Vivo Efficacy Studies

Glioblastoma Xenograft Model Protocol

  • Animal Model: 4-6 week old female nude mice [4]
  • Cell Implantation: Intracranially implant 5 × 10⁴ to 5 × 10⁵ glioblastoma stem cells in appropriate medium [4]
  • Dosing Initiation: Begin treatment 4 days post-implantation to allow tumor establishment
  • Compound Administration:
    • Bevacizumab: 10 mg/kg, intraperitoneal injection, twice weekly [4]
    • This compound: 10 mg/kg, oral gavage, twice daily [4]
    • Control: Phosphate-buffered saline (i.p.) and/or 0.4% HPMC vehicle (oral gavage) [4]
  • Tumor Monitoring: Track tumor volume by imaging or terminal measurement
  • Endpoint Analysis: Evaluate tumor volume, stem cell and mesenchymal marker expression, microvessel density, and TIE2-expressing monocyte infiltration [4]

Pharmacokinetic and Blood-Brain Barrier Penetration Assessment

  • Dosing: Administer this compound via oral gavage at specified doses (e.g., 10-30 mg/kg) [3]
  • Sample Collection: Collect blood and brain tissue at multiple time points post-administration
  • Sample Processing:
    • Plasma: Separate via centrifugation of blood samples
    • Brain Homogenate: Prepare brain tissue in appropriate buffer
  • Bioanalysis: Quantify this compound concentrations using LC-MS/MS
  • Calculation: Determine brain:plasma ratio based on area-under-curve values

G Start Start Molecular Molecular Start->Molecular End End Cellular Cellular InVivo InVivo Cellular->InVivo Phosphorylation Phosphorylation Cellular->Phosphorylation Target engagement Viability Viability Cellular->Viability Potency assessment Selectivity Selectivity Cellular->Selectivity Specificity profiling InVivo->End Efficacy Efficacy InVivo->Efficacy Tumor growth inhibition PK PK InVivo->PK Pharmacokinetics Biomarker Biomarker InVivo->Biomarker Target modulation Molecular->Cellular KinaseAssay KinaseAssay Molecular->KinaseAssay IC50 determination BindingAssay BindingAssay Molecular->BindingAssay Kd measurement Modeling Modeling Molecular->Modeling Structural analysis KinaseAssay->Phosphorylation Phosphorylation->Efficacy PK->Efficacy

Figure 2: Comprehensive experimental workflow for this compound characterization. The diagram outlines the multi-stage approach from molecular assays through cellular studies to in vivo models, demonstrating the systematic evaluation of this compound's activity, selectivity, and therapeutic potential.

Clinical Development Status

This compound has entered clinical evaluation with a Phase 1 trial (NCT02228811) designed to assess safety, tolerability, and initial efficacy in cancer patients with solid tumors [3] [2]. Although this trial was terminated (status: Terminated), the preclinical data generated continues to inform understanding of multi-kinase targeting strategies and structure-activity relationships for balanced kinase inhibition. The clinical development plan included co-development of companion diagnostic assays to identify patients most likely to benefit from this compound therapy based on the molecular characteristics of their tumors [2].

The most promising clinical applications suggested by preclinical data include:

  • Glioblastoma, particularly in combination with bevacizumab to overcome anti-VEGF resistance [4]
  • TRK fusion-positive cancers that develop resistance to first-generation TRK inhibitors [5]
  • MET-driven cancers including those with activation loop mutations [3] [2]
  • Advanced solid tumors with evidence of angiogenesis and metastatic progression [2]

While clinical development of this compound appears to have slowed based on available information, its sophisticated multi-target design and compelling preclinical efficacy continue to make it an important compound from a structure-activity relationship perspective, offering valuable insights for future kinase inhibitor development.

Conclusion and Future Directions

This compound represents a strategically advanced multi-kinase inhibitor designed through thoughtful application of structure-activity relationship principles to achieve balanced potency against MET, TIE2, VEGFR2, and TRK kinases. Its type II binding mode provides a distinct mechanism compared to type I inhibitors, enabling efficacy against certain resistance mutations that limit first-generation agents. The compound's favorable pharmacokinetic properties, including blood-brain barrier penetration, further enhance its therapeutic potential for challenging malignancies including glioblastoma and brain metastases.

The future direction of this compound and related compounds lies in several key areas:

  • Combinatorial regimens that leverage its multi-target profile to prevent resistance development
  • Biomarker-driven patient selection to identify populations most likely to benefit from its unique targeting strategy
  • Structural optimization to further refine the balance between potency, selectivity, and safety based on emerging SAR insights
  • Application in resistance settings where its type II binding mode provides advantage against specific kinase mutations

References

The Rationale: CRTC3 as a Therapeutic Target

Author: Smolecule Technical Support Team. Date: February 2026

The discovery process began with the identification of CREB-regulated transcription coactivator 3 (CRTC3) as a critical and tunable upstream regulator of melanogenesis (the process of melanin production) [1] [2].

  • Key Regulatory Role: Research demonstrated that CRTC3 quantitatively regulates the microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenesis. MITF, in turn, controls the expression of key melanogenesis enzymes like tyrosinase, TYRP1, and DCT [1] [2].
  • Advantage over Targeting CREB: Unlike CREB, which is essential for viability, CRTC3 knockout mice are viable and show reduced melanin deposition without affecting melanocyte survival. This makes CRTC3 a safer and more selective target for pigmentation disorders, as the goal is to modulate melanin synthesis, not destroy melanocytes [1] [2].
  • Screening Tool: A high-throughput screening tool was established to identify small molecules that inhibit CRTC3 activity [1].

Experimental Workflow: From Screening to Analogues

The following diagram outlines the key stages of the project, from initial screening to the creation of improved drug candidates.

G Start Establish CRTC3 HTS Screen HTS of Small Molecules Start->Screen Identify Identify Altiratinib (ALT) Screen->Identify Problem Cytotoxicity at >1 µM Identify->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Design Design ALT Analogues (ALT6a, ALT7a, ALT8c) Strategy->Design Validate In-vitro/Ex-vivo Validation Design->Validate

Experimental workflow for CRTC3 inhibitor discovery and optimization.

Detailed Methodologies for Key Experiments

1. High-Throughput Screening (HTS) for CRTC3 Inhibitors [1]

  • Objective: To identify compounds that inhibit CRTC3 activity and subsequent melanogenesis.
  • Cell Models: The screening was performed in mouse melanocytes (Mel-Ab) and other cell lines.
  • Stimulation: Cells were stimulated with forskolin (FSK) to activate the cAMP pathway, which triggers CRTC3-mediated melanogenesis.
  • Primary Readout: Reduction in melanin content was used as the key indicator of inhibitory activity.
  • Hit Identification: this compound (ALT) was identified as a hit from the screen. It showed a dose-dependent inhibition of melanogenesis up to 1 µM, but exhibited cytotoxicity at higher concentrations [1].

2. Medicinal Chemistry & Bioisosteric Replacement [1]

  • Objective: To improve the safety margin and skin permeability of this compound.
  • Strategy: A bioisosteric replacement strategy was employed, focusing on the bicyclic ring systems of the parent ALT compound.
  • Analogue Design: Three representative analogues were designed by incorporating different ring systems:
    • ALT6a: Based on an indazole ring.
    • ALT7a: Based on a benzoxazole ring.
    • ALT8c: Based on a benzothiazole ring.
  • Screening Criteria: Analogues were selected based on having ≤10% cytotoxicity at concentrations ten times higher than their effective concentration, while maintaining a concentration-dependent melanin-inhibiting effect [1].

3. In-vitro and Ex-vivo Validation [1]

  • Cell Viability and Efficacy: The top candidates (ALT6a, ALT7a) were tested for cytotoxicity and melanin reduction in multiple cell types, including normal human melanocytes (NHM). ALT7a and ALT6a demonstrated superior efficacy and a wider safety margin than the original ALT [1].
  • Mechanistic Studies:
    • Gene Expression: mRNA and protein levels of MITF, tyrosinase, TYRP1, and DCT were analyzed via qRT-PCR and immunoblotting after FSK stimulation.
    • Transcriptional Activity: A CRE-luc reporter assay was used to confirm that the analogues suppressed FSK-stimulated CREB transcriptional activity.
    • Subcellular Localization: Immunofluorescence and cell fractionation were used to show that the compounds promoted the phosphorylation and cytoplasmic retention of CRTC3, preventing its nuclear translocation [1].
  • Skin Permeability Assay: A skin parallel artificial membrane permeability assay (PAMPA) confirmed that ALT6a and ALT7a had enhanced skin permeability compared to ALT [1].
  • Ex-vivo/In-vivo Models: Efficacy was confirmed in:
    • KRT14-SCF epidermal humanized mice: Topical application reduced epidermal melanin and tyrosinase protein levels more potently than ALT.
    • UVB-irradiated human skin explants: The analogues potently reduced UVB-stimulated melanin deposition and gene expression [1].

Summary of Quantitative Data

The table below consolidates the key quantitative findings for the lead compounds.

Compound Anti-melanogenesis Efficacy Cytotoxicity Key Mechanistic Action Skin Permeability
This compound (ALT) Dose-dependent inhibition up to 1 µM [1] Emerged at >1 µM [1] Inhibits CRTC3; downregulates JNK & AKT [1] Baseline [1]
ALT7a Superior to ALT in NHM; comparable in mouse cells [1] Minimal to no cytotoxicity [1] CRTC3 hyperphosphorylation (via AMPK/ERK) [1] Enhanced [1]
ALT6a Superior to ALT in NHM; comparable in mouse cells [1] Minimal cytotoxicity (slightly narrower safety margin than ALT7a) [1] CRTC3 hyperphosphorylation (via AMPK/ERK) [1] Enhanced [1]
ALT8c Effective in mouse cells only [1] Minimal cytotoxicity in mouse cells [1] Not the primary focus Not the primary focus

Mechanism of Action Signaling Pathway

The proposed mechanism by which ALT7a and ALT6a inhibit melanogenesis is visualized in the following pathway.

G FSK Forskolin (FSK) or UVB cAMP cAMP ↑ FSK->cAMP PKA PKA Activation cAMP->PKA CRTC3_Inactive CRTC3 (p-CRTC3) Cytoplasmic PKA->CRTC3_Inactive  Promotes De- phosphorylation CRTC3_Active CRTC3 (dephosphorylated) Nuclear Shuttle CRTC3_Inactive->CRTC3_Active  Nuclear Translocation CREB CREB Transcription Complex CRTC3_Active->CREB Co-activates MITF MITF Expression CREB->MITF Melanogenesis Melanogenesis (Tyrosinase, TYRP1, DCT) MITF->Melanogenesis Inhibitor ALT7a / ALT6a AMPK_ERK AMPK / ERK Activation? Inhibitor->AMPK_ERK CRTC3_HyperP CRTC3 Hyper- phosphorylation AMPK_ERK->CRTC3_HyperP  Induces CRTC3_HyperP->CRTC3_Inactive  Stabilizes CRTC3_HyperP->CRTC3_Active  Inhibits

Proposed mechanism of action for ALT7a and ALT6a in inhibiting melanogenesis.

Conclusion and Research Implications

This research provides a robust framework for target-based drug discovery in dermatology.

  • Proof of Concept: It validates CRTC3 as a viable and safe target for treating hyperpigmentary disorders by homeostatically modulating melanin synthesis without destroying melanocytes [1].
  • Drug Development Strategy: The work serves as an excellent example of drug repositioning and rational small-molecule fabrication through medicinal chemistry. The successful application of bioisosteric replacement led to compounds with enhanced efficacy, safety, and delivery properties for topical application [1].
  • Overcoming Existing Limitations: The developed analogues address the core limitations of existing anti-pigmentation topical drugs, which often lack sufficient safety or efficacy [1].

References

Altiratinib in vivo pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Available Quantitative In Vivo Data

The table below summarizes the key in vivo findings from animal studies, which should be interpreted with the understanding that they may not directly predict human outcomes.

Parameter Reported Value/Outcome Experimental Context
Dosing Route Oral (gavage) [1] Preclinical mouse models
Common Dosage 10 mg/kg and 30 mg/kg [2] Preclinical mouse models
Dosing Frequency Twice daily [1] Preclinical mouse models
MET Phosphorylation Inhibition >95% inhibition over 24 hours (30 mg/kg); 73% inhibition at 24 hours (10 mg/kg) [2] MKN-45 xenograft mouse model
Blood-Brain Barrier Penetration Brain-to-plasma ratio of 0.23 [2] Systemic dosing in mouse models
Key In Vivo Efficacy Increased survival; inhibited tumor growth, invasion, and angiogenesis; reduced TIE2+ stromal cells [2] [3] U87 glioma and PyMT mammary tumor mouse models

Detailed Experimental Protocols

Here are the methodologies for key in vivo experiments, as detailed in the search results.

In Vivo Efficacy and Pharmacokinetic Modeling

This protocol describes the setup for evaluating Altiratinib's antitumor effects and its impact on key biomarkers [1].

  • Animal Models: Female nude mice (4-6 weeks old), strictly inbred.
  • Tumor Implantation: Human glioblastoma stem cells (GSC11 or GSC17 lines) were implanted intracranially.
    • GSC11: 5 × 10⁵ cells
    • GSC17: 5 × 10⁴ cells
  • Dosing Formulation: this compound was administered via oral gavage. The control vehicle was 0.4% HPMC (Hydroxypropyl methylcellulose) [1].
  • Treatment Schedule:
    • This compound: 10 mg/kg, administered twice daily.
    • Bevacizumab (for combination therapy): 10 mg/kg, administered intraperitoneally twice per week.
    • Treatment began 4 days after tumor cell implantation.
  • Endpoint Analysis:
    • Tumor Volume: Measured at the end of the treatment period.
    • Survival: Monitored and recorded for the GSC17 xenograft model.
    • Biomarker Analysis: Tumor tissues were analyzed for microvessel density and infiltration of TIE2-expressing monocytes.
Mechanism of Action and Signaling Pathways

This compound is a multi-targeted kinase inhibitor. The diagram below illustrates its primary targets and the biological processes it affects based on its mechanism of action [3].

G This compound This compound MET MET This compound->MET Inhibits TIE2 TIE2 This compound->TIE2 Inhibits VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits TRK TRK This compound->TRK Inhibits TumorGrowth Tumor Growth & Invasion MET->TumorGrowth Angiogenesis Angiogenesis TIE2->Angiogenesis MicroenvResistance Microenvironment-Mediated Drug Resistance TIE2->MicroenvResistance VEGFR2->Angiogenesis TRK->TumorGrowth

This compound's balanced inhibition of MET, TIE2, VEGFR2, and TRK kinases impacts multiple cancer hallmarks [3].

References

Mechanism of Action and Targeted Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Altiratinib is designed as a balanced, potent inhibitor of multiple kinases involved in tumor cell survival and the tumor microenvironment. The table below summarizes its primary targets and the therapeutic rationale for inhibiting each one [1] [2] [3].

Target Reported IC50 Values (nM) Rationale for Inhibition in Cancer
MET 4.6 (cell-free assay) [4] Blocks key mechanism for cancer invasiveness and metastasis; active against resistance-conferting mutants (e.g., D1228N, Y1230C) [2] [4].
TIE2 Information missing from sources Inhibits TIE2-expressing pro-tumoral macrophages (TEMs) in tumor microenvironment; reduces evasive revascularization [1].
VEGFR2 Information missing from sources Blocks angiogenesis (formation of new tumor blood vessels) [1] [2].
TRKA 0.9 (cell-free assay) [4] Potent inhibitor of TRK kinase family; effective against tumors driven by NTRK gene fusions [3] [4].
TRKB 4.6 (cell-free assay) [4]
TRKC 0.8 (cell-free assay) [4]

This compound's action can be visualized as a coordinated attack on two fronts: the tumor cell itself and the surrounding tumor microenvironment.

G A This compound B Tumor Cell A->B C Tumor Microenvironment A->C D Inhibition of: MET, TRK kinases B->D E Inhibition of: TIE2, VEGFR2 kinases C->E F Blocks invasiveness & metastasis D->F G Disrupts angiogenesis & TEM recruitment E->G

Summary of Preclinical Efficacy Models

The antitumor efficacy of this compound was evaluated in diverse in vivo models, showing significant activity both as a single agent and in combination therapy.

Cancer Model Model Type / Cell Line Treatment Regimen Key Efficacy Findings

| Glioblastoma | GSC11 & GSC17 intracranial xenografts (mouse) [1] | - this compound (10 mg/kg, oral, 2x daily)

  • Bevacizumab (10 mg/kg, i.p., 2x/week)
  • Combination therapy | Combination vs. Bevacizumab alone: Dramatically reduced tumor volume, invasiveness, and microvessel density; significantly prolonged survival [1]. | | TRK-Fusion Driven Cancers | KM-12 colorectal xenograft (TPM3-TRKA fusion) [3] | this compound (15 mg/kg) [3] | >95% inhibition of TRKA fusion phosphorylation for >12 hours; significant tumor growth suppression [3]. | | | ETV6-TRKC fusion xenograft [3] | this compound (daily administration) [3] | Led to significant tumor regression [3]. | | Gastric Cancer | MKN-45 xenograft mouse model [4] | this compound (10 and 30 mg/kg, oral) [4] | Inhibited tumor growth [4]. | | Breast Cancer | PyMT syngeneic mammary tumor model [4] | this compound alone and with paclitaxel [4] | Inhibited tumor growth, reduced TIE2+ stromal cells, and inhibited lung metastasis [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies in depth, here are the methodologies for key experiments.

In Vitro Cell Viability Assay [1]
  • Cell Lines: A diverse panel of 14 human glioblastoma stem cell (GSC) lines were used.
  • Plating: Cells were plated in 96-well black-walled plates at a density of 5,000 cells per well.
  • Treatment: Culture medium contained this compound at concentrations ranging from 0.001 µM to 5 µM.
  • Viability Quantification: After 72 hours of drug exposure, viable cells were quantified using the CellTiter-Glo Luminescent Cell Viability Assay.
In Vivo Glioma Xenograft Study [1]
  • Animals: 4-6 week old female nude mice.
  • Tumor Implantation: GSC11 (500,000 cells) or GSC17 (50,000 cells) were implanted intracranially.
  • Dosing Schedule: Treatment began 4 days post-implantation.
    • This compound: 10 mg/kg, administered by oral gavage, twice daily.
    • Bevacizumab: 10 mg/kg, administered by intraperitoneal (i.p.) injection, twice weekly.
    • Control: Vehicles (PBS i.p. and 0.4% HPMC oral gavage) were used.
  • Endpoint Analysis: Tumor volume, microvessel density, TIE2-expressing monocyte infiltration, and animal survival were evaluated.

Key Research Implications

  • Overcoming Therapeutic Resistance: The combination of this compound with bevacizumab presents a promising strategy to counteract resistance to anti-VEGF therapy in glioblastoma by simultaneously blocking compensatory MET and TIE2 pathways [1].
  • A Multi-Faceted Attack on Cancer: this compound's balanced inhibition profile allows it to target both the tumor cells (via MET and TRK) and the tumor microenvironment (via TIE2 and VEGFR2), addressing several hallmarks of cancer at once [2] [3].
  • Brain Penetrance: Evidence suggests this compound can cross the blood-brain barrier (brain:plasma ratio of 0.23 in mice), supporting its potential for treating brain tumors and brain metastases [4].

References

Comprehensive Technical Guide: Altiratinib's Effects on the Tumor Microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Altiratinib and Its Therapeutic Rationale

This compound (DCC-2701) represents a strategically designed therapeutic agent that addresses multiple hallmarks of cancer through balanced inhibition of key kinase targets: MET, TIE2, and VEGFR2. This unique multi-kinase inhibition profile enables this compound to simultaneously target both tumor cells and the surrounding tumor microenvironment (TME), providing a comprehensive approach to combat cancer progression, invasion, and therapy resistance. Unlike selective inhibitors that target single pathways, this compound's balanced inhibitory potency against these three critical kinases allows it to address multiple evasive resistance pathways that often develop in response to targeted therapies, particularly in aggressive malignancies such as glioblastoma and various solid tumors.

The therapeutic rationale for this compound's development stems from the recognition that effective cancer treatment requires addressing not only tumor cell-intrinsic mechanisms but also the complex interplay between cancer cells and their microenvironment. The TME consists of various cellular components including endothelial cells, immune cells, fibroblasts, and mesenchymal cells that collectively support tumor growth, facilitate invasion, and promote resistance to therapy. By simultaneously inhibiting MET, TIE2, and VEGFR2 signaling, this compound disrupts critical communication networks between tumor cells and their microenvironment, potentially leading to more durable therapeutic responses compared to approaches targeting single pathways.

Key features that make this compound particularly valuable for TME modulation include its balanced inhibitory potency across its three primary kinase targets, its oral bioavailability, and its significant blood-brain barrier penetration. The latter property makes it especially relevant for treating brain malignancies such as glioblastoma and brain metastases. Additionally, this compound inhibits activation loop oncogenic MET mutants known to drive certain cancers including papillary renal cell carcinoma, further expanding its potential therapeutic applications across multiple cancer types with different molecular drivers [1] [2].

Molecular Mechanisms of Action

Key Kinase Targets and Their Roles in the TME

This compound exerts its effects through the balanced inhibition of three critical kinase targets that play complementary roles in tumor progression and microenvironment modulation:

  • MET inhibition: MET is a transmembrane tyrosine kinase receptor that binds specifically to hepatocyte growth factor (HGF). Under physiological conditions, the HGF/MET signaling pathway mediates essential processes including embryonic development, wound healing, and tissue regeneration. However, when abnormally activated in cancer, MET triggers tumor invasiveness and metastasis through multiple mechanisms. MET activation promotes tumor cell proliferation, invasion, angiogenesis, and confers resistance to apoptosis. In glioblastoma, MET is highly expressed in the setting of resistance to anti-VEGF therapy like bevacizumab, and its engagement by HGF results in receptor dimerization and autophosphorylation, mediating aggressive tumor growth and invasive behavior. This compound durably inhibits both wild-type and mutated forms of MET, blocking this key mechanism of tumor progression [3] [4].

  • TIE2 inhibition: TIE2 (also known as TEK) is a tyrosine kinase receptor primarily expressed on endothelial cells and a subpopulation of circulating monocytes/macrophages known as TIE2-expressing monocytes (TEMs). TEMs contribute significantly to tumor angiogenesis and have been implicated in resistance to anti-VEGF therapies. In glioblastoma models, TEMs are recruited to the normal tissue/tumor invasive boundary following anti-VEGF treatment and are characterized by high levels of MMP9 expression, facilitating tumor invasion and progression. Through TIE2 inhibition, this compound reduces the infiltration of these pro-angiogenic monocytes into the TME, thereby disrupting a key mechanism of evasive resistance to VEGF-targeted therapies [4].

  • VEGFR2 inhibition: VEGFR2 (KDR) is the primary mediator of VEGF-driven angiogenesis. Tumor cells secrete VEGF to promote the formation of new blood vessels that supply nutrients and oxygen to support tumor growth. By inhibiting VEGFR2, this compound directly blocks tumor-induced angiogenesis, potentially leading to reduced tumor vascularity and increased hypoxia. However, through its balanced inhibition profile, this compound simultaneously targets compensatory pathways that would typically be upregulated in response to VEGFR2 inhibition alone, resulting in more durable anti-angiogenic effects [1].

Table 1: Key Kinase Targets of this compound and Their Functions in the Tumor Microenvironment

Kinase Target Primary Cellular Expression Key Functions in TME Consequence of Inhibition
MET Tumor cells, stromal cells Promotes invasion, metastasis, stemness, and therapy resistance Reduced tumor invasiveness, delayed metastasis
TIE2 Endothelial cells, monocytes/macrophages Supports angiogenesis, TEM recruitment, immune suppression Decreased angiogenesis, reduced immunosuppressive cell infiltration
VEGFR2 Endothelial cells, some hematopoietic cells Drives angiogenesis, vascular permeability Reduced tumor vasculature, increased hypoxia
Signaling Pathways and Network Interactions

The signaling pathways targeted by this compound form an interconnected network that coordinates tumor progression and microenvironment modulation. MET activation triggers multiple downstream signaling cascades including PI3K-Akt, Ras-MAPK, STAT, and Wnt/β-catenin pathways, resulting in pro-proliferation, cell growth, migration, and angiogenesis. Similarly, VEGFR2 and TIE2 activation initiates signaling events that promote endothelial cell survival, proliferation, and vascular organization. The simultaneous inhibition of these pathways creates a synergistic anti-tumor effect that extends beyond simple additive inhibition of individual targets.

Of particular importance is this compound's ability to inhibit three major evasive resistance pathways mediated by HGF (MET ligand), angiopoietins (TIE2 ligands), and VEGF (VEGFR2 ligand). Tumors frequently develop resistance to targeted therapies by upregulating alternative signaling pathways when a primary pathway is blocked. For example, inhibition of VEGF signaling often leads to compensatory upregulation of HGF/MET and angiopoietin/TIE2 signaling, resulting in revascularization and continued tumor growth. By preemptively targeting these parallel pathways, this compound potentially prevents or delays the development of such resistance mechanisms, leading to more sustained therapeutic responses [1] [3].

The following diagram illustrates the key signaling pathways inhibited by this compound within the tumor microenvironment:

G This compound Inhibition of Key Signaling Pathways in the Tumor Microenvironment cluster_TME Tumor Microenvironment Components HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 ANG1_2 ANG1_2 TIE2 TIE2 ANG1_2->TIE2 PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt Ras_MAPK Ras/MAPK Pathway MET->Ras_MAPK STAT STAT Pathway MET->STAT Invasion Invasion MET->Invasion Therapy_Resistance Therapy_Resistance MET->Therapy_Resistance Tumor_Cells Tumor_Cells Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR2->Therapy_Resistance Endothelial_Cells Endothelial_Cells TIE2->Angiogenesis Immune_Evasion Immune_Evasion TIE2->Immune_Evasion TEMs TIE2-Expressing Macrophages (TEMs) This compound This compound This compound->MET inhibits This compound->VEGFR2 inhibits This compound->TIE2 inhibits CAFs Cancer-Associated Fibroblasts (CAFs)

This diagram illustrates how this compound simultaneously targets multiple receptors and their downstream pathways that collectively drive tumor progression through effects on various cellular components within the tumor microenvironment.

Effects on Tumor Microenvironment Components

Modulation of Tumor-Associated Myeloid Cells

This compound exerts significant effects on myeloid cell populations within the TME, particularly through its inhibition of TIE2 signaling. TIE2-expressing monocytes/macrophages (TEMs) represent a specialized pro-angiogenic myeloid subset that infiltrates tumors and promotes vascularization independent of VEGF-mediated angiogenesis. In glioblastoma models, TEMs are recruited to the normal tissue/tumor invasive boundary following anti-VEGF therapy, where they express high levels of matrix metalloproteinase-9 (MMP9), facilitating extracellular matrix remodeling and tumor invasion. Treatment with this compound significantly reduces TEM infiltration into tumors, thereby disrupting this important mechanism of resistance to VEGF-targeted therapies.

The effect of this compound on TEMs has been demonstrated in multiple xenograft models. In studies using GSC11 and GSC17 glioblastoma stem cell-derived xenografts, combination therapy with this compound and bevacizumab dramatically reduced TIE2-expressing monocyte infiltration compared to bevacizumab alone. This reduction in pro-angiogenic myeloid cells contributes to the observed decreases in microvessel density and tumor invasiveness. Additionally, by targeting TEMs, this compound potentially mitigates the immunosuppressive characteristics of the TME, as these cells often contribute to creating an immune-evasive niche that limits the effectiveness of T-cell-mediated antitumor immunity [4].

Beyond TEMs, this compound may influence other myeloid populations through its effects on MET and VEGFR2 signaling. Tumor-associated macrophages (TAMs) can be polarized toward either pro-tumorigenic (M2) or anti-tumorigenic (M1) phenotypes, with HGF/MET signaling favoring M2 polarization that supports tumor progression, immune suppression, and tissue remodeling. By inhibiting MET activation, this compound may shift the balance of TAM polarization toward the M1 phenotype, potentially enhancing antitumor immunity. Similarly, VEGFR2 inhibition can reduce the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) that normally expand in response to tumor-derived VEGF, further modifying the immune landscape of the TME [5].

Impact on Angiogenesis and Vascular Normalization

The anti-angiogenic effects of this compound result from its combined inhibition of VEGFR2 and TIE2 signaling, two complementary pathways that regulate blood vessel formation and maturation. While VEGFR2 primarily mediates endothelial cell proliferation and initial vessel sprouting, the angiopoietin/TIE2 axis regulates vascular stabilization and maturation. By simultaneously targeting both pathways, this compound achieves more comprehensive inhibition of tumor angiogenesis compared to agents targeting VEGF signaling alone. Preclinical studies have demonstrated that this compound treatment significantly reduces microvessel density in multiple xenograft models, indicating potent anti-angiogenic activity.

Importantly, this compound may promote vascular normalization rather than simply destroying tumor vasculature. The concept of vascular normalization proposes that judicious inhibition of angiogenic signaling can transiently restore the abnormal structure and function of tumor vessels, improving perfusion and drug delivery while reducing hypoxia. The balanced inhibition of VEGF and angiopoietin signaling by this compound may create a window of vascular normalization that could enhance the efficacy of concurrently administered therapies. This potential is particularly relevant for combination with chemotherapy and immunotherapy, both of which benefit from improved tumor blood flow and reduced hypoxia [4].

The effect of this compound on tumor vasculature has been quantitatively assessed in preclinical models through immunohistochemical analysis of endothelial cell markers like CD31. In GSC11 and GSC17 glioblastoma xenograft models, this compound treatment alone or in combination with bevacizumab significantly reduced CD31-positive vessel area compared to control or bevacizumab monotherapy. This demonstrates this compound's potent anti-angiogenic activity and its ability to enhance the effects of VEGF-targeted therapies. The reduction in tumor vascularity contributes to the observed inhibition of tumor growth and may limit metastatic dissemination by reducing the number of accessible vascular channels for tumor cell intravasation [4].

Alteration of Extracellular Matrix and Invasion Pathways

This compound significantly impacts tumor invasion through its inhibition of MET signaling, which plays a central role in promoting cancer cell motility, extracellular matrix (ECM) degradation, and metastatic dissemination. HGF/MET activation stimulates tumor cells to produce various matrix metalloproteinases (MMPs) that degrade ECM components, creating paths for invasion into surrounding tissues. Additionally, MET signaling enhances tumor cell scattering and motility, enabling directional migration toward blood vessels and lymphatic channels. By potently inhibiting MET activation, this compound disrupts these pro-invasive programs, reducing tumor cell infiltration into surrounding normal tissues.

In glioblastoma models, this compound treatment markedly reduced mesenchymal marker expression and tumor invasiveness. Glioblastoma is characterized by its highly invasive nature, with tumor cells infiltrating deep into surrounding brain tissue, making complete surgical resection impossible and contributing to inevitable recurrence. In xenograft models, combination therapy with this compound and bevacizumab dramatically reduced the expression of mesenchymal markers such as YKL-40 and FOXM1 compared to bevacizumab alone. This reduction in mesenchymal markers indicates that this compound can suppress the epithelial-mesenchymal transition (EMT) program that confers invasive and stem-like properties to tumor cells, potentially reducing their capacity to infiltrate normal tissue and initiate new tumor foci [4].

The effect of this compound on invasion extends beyond direct effects on tumor cells to include modulation of the ECM itself. Through its effects on stromal cells like cancer-associated fibroblasts (CAFs) and TEMs, which produce and remodel ECM components, this compound may alter the physical properties of the TME to make it less permissive for invasion. CAFs are known to deposit and crosslink ECM fibers that create tracks for tumor cell migration and generate physical barriers to drug penetration. While direct evidence of this compound's effects on CAFs is limited in the available literature, its inhibition of MET signaling could potentially affect HGF-driven CAF activation, indirectly modifying ECM structure and composition [5].

Preclinical and Clinical Evidence

Efficacy in Glioblastoma Models

This compound has demonstrated impressive efficacy in preclinical glioblastoma models, both as a monotherapy and in combination with the anti-VEGF antibody bevacizumab. In vitro studies using patient-derived glioblastoma stem cell (GSC) lines showed that this compound completely suppressed HGF-stimulated MET phosphorylation at concentrations as low as 0.1 μM, indicating potent target engagement. Furthermore, this compound markedly inhibited cell viability across a genetically diverse panel of GSC lines, with effects observed at nanomolar concentrations, demonstrating its broad activity against different molecular subtypes of glioblastoma.

In vivo studies using orthotopic xenograft models established from GSC lines revealed that the combination of this compound with bevacizumab dramatically reduced tumor volume compared to bevacizumab alone. This combination approach also significantly prolonged survival in the GSC17 xenograft model compared to bevacizumab monotherapy. These findings are particularly significant given that bevacizumab resistance frequently develops in glioblastoma patients, leading to renewed tumor progression and limited survival benefits. The ability of this compound to enhance bevacizumab efficacy and overcome resistance highlights its potential as a combination therapy for this aggressive malignancy.

Beyond its effects on tumor growth, this compound treatment in glioblastoma models resulted in comprehensive TME modulation, including reduced microvessel density, decreased TIE2-expressing monocyte infiltration, and suppression of mesenchymal marker expression. These multidimensional effects underscore this compound's ability to simultaneously target multiple aspects of glioblastoma pathobiology, addressing both tumor cell-intrinsic survival mechanisms and microenvironment-mediated support networks. The significant blood-brain barrier penetration of this compound further enhances its suitability for treating brain malignancies, ensuring adequate drug exposure to intracranial tumors [4].

Table 2: Summary of this compound Efficacy in Preclinical Glioblastoma Models

Model System Experimental Groups Key Findings Molecular/Cellular Changes
In vitro GSC lines This compound (0.001-5 μM) Complete suppression of HGF-stimulated MET phosphorylation at ≥0.1 μM; Reduced cell viability in multiple GSC lines Decreased pMET signaling; Dose-dependent reduction in viable cells
GSC11 xenograft Control vs Bevacizumab vs Bevacizumab + this compound vs this compound Combination most effective in reducing tumor volume Reduced microvessel density; Decreased TEM infiltration; Suppressed mesenchymal markers
GSC17 xenograft Control vs Bevacizumab vs Bevacizumab + this compound vs this compound Combination significantly prolonged survival vs bevacizumab alone Reduced tumor invasiveness; Decreased mesenchymal transition
Activity in Other Solid Tumors

While glioblastoma models have been extensively studied, this compound has also demonstrated broad-spectrum activity against various other solid tumors in preclinical studies. According to Deciphera Pharmaceuticals, this compound showed impressive activity in preclinical models of melanoma, ovarian, colorectal, gastric, and breast cancers. This broad activity profile reflects the widespread relevance of MET, TIE2, and VEGFR2 signaling across multiple cancer types, particularly in those with aggressive phenotypes and propensity for metastasis.

In non-small cell lung cancer (NSCLC), MET alterations represent important oncogenic drivers, with MET exon 14 (METex14) skipping mutations occurring in approximately 3-4% of NSCLC cases. These mutations lead to juxtamembrane domain deletion, resulting in reduced receptor degradation and sustained MET signaling. Patients with METex14-positive NSCLC typically have poor prognosis and respond poorly to conventional chemotherapy. While highly selective MET inhibitors like capmatinib, tepotinib, and savolitinib have been developed for this population, this compound's balanced inhibition profile may provide additional benefits by simultaneously targeting microenvironmental resistance mechanisms that could limit the efficacy of selective MET inhibitors.

The rationale for this compound in various solid tumors extends beyond specific genetic alterations to include its potential to address common mechanisms of therapy resistance. For example, in colorectal cancer liver metastasis (CRLM), the TME plays a crucial role in promoting therapy resistance and disease progression. The dynamic interactions between tumors and their evolving TME critically drive progression from primary colorectal cancer to liver metastases. While direct evidence of this compound activity in CRLM models is not available in the provided literature, its targeting of key TME components including endothelial cells, TEMs, and signaling pathways involved in invasion and angiogenesis suggests potential applicability to this challenging clinical context [6].

Research Methodologies for Investigating TME Effects

In Vitro Assessment Techniques

The investigation of this compound's effects on the TME employs a range of in vitro methodologies designed to dissect its mechanisms of action at cellular and molecular levels:

  • Phosphorylation Assays: To evaluate target engagement and inhibition of kinase signaling, Western blot analysis is performed to detect phosphorylation status of MET, TIE2, VEGFR2, and their downstream effectors. Typically, cells are treated with different concentrations of this compound for several hours (e.g., 6 hours), then stimulated with relevant ligands (e.g., 40 ng/mL HGF for MET phosphorylation) for brief periods (e.g., 10 minutes). Cell lysates are prepared using ice-cold lysis buffer containing protease and phosphatase inhibitors, followed by protein quantification using bicinchoninic acid (BCA) assay. Proteins are separated by SDS-PAGE, transferred to membranes, and probed with phospho-specific antibodies against target kinases [4].

  • Cell Viability Assays: The effects of this compound on tumor cell survival are assessed using metabolic activity assays such as CellTiter-Glo, which measures ATP levels as an indicator of viable cells. Cells are plated in 96-well plates at densities of 5,000 cells per well and treated with this compound across a concentration range (e.g., 0.001-5 μM) for 72 hours. Following treatment, CellTiter-Glo reagent is added, and luminescence is measured. Results are typically generated from at least three independent experiments to ensure reproducibility [4].

  • Invasion and Migration Assays: To evaluate this compound's effects on tumor cell invasiveness, Boyden chamber assays or similar migration systems are employed. These assays measure the ability of cells to invade through extracellular matrix components like Matrigel in response to chemoattractants. Cells are pretreated with this compound or vehicle control, then seeded into the upper chamber, with chemoattractants placed in the lower chamber. After incubation (typically 24-48 hours), cells that have invaded through the membrane are fixed, stained, and quantified [4].

The following diagram illustrates a generalized workflow for in vitro assessment of this compound's effects on tumor and microenvironment models:

G Experimental Workflow for In Vitro Assessment of this compound cluster_Setup Experimental Setup cluster_Assessments Assessment Methods cluster_Outputs Data Outputs Cell_Culture Cell Culture (GSC lines, endothelial cells, monocytes) Altiratinib_Treatment This compound Treatment (0.001-5 μM, 72 hours) Cell_Culture->Altiratinib_Treatment Ligand_Stimulation Optional Ligand Stimulation (HGF, VEGF, Angiopoietins) Altiratinib_Treatment->Ligand_Stimulation Viability_Assay Viability Assay (CellTiter-Glo) Ligand_Stimulation->Viability_Assay Phospho_Analysis Phosphorylation Analysis (Western Blot) Ligand_Stimulation->Phospho_Analysis Invasion_Assay Invasion/Migration Assay (Boyden Chamber) Ligand_Stimulation->Invasion_Assay Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-seq) Ligand_Stimulation->Gene_Expression Viability_Data Dose-response curves IC50 values Viability_Assay->Viability_Data Signaling_Data Pathway inhibition Target engagement Phospho_Analysis->Signaling_Data Invasion_Data Invasion capacity EMT markers Invasion_Assay->Invasion_Data Expression_Data Gene expression changes Pathway analysis Gene_Expression->Expression_Data

This workflow diagram outlines the key methodological approaches for evaluating this compound's effects in vitro, from initial cell culture and treatment to various functional and molecular assessments.

In Vivo Evaluation Models

In vivo models are essential for evaluating this compound's effects on the TME in a physiologically relevant context that preserves cell-cell interactions, spatial organization, and systemic influences:

  • Orthotopic Xenograft Models: For glioblastoma studies, patient-derived glioblastoma stem cells (e.g., GSC11, GSC17) are implanted intracranially into immunocompromised mice (e.g., nude mice) to establish tumors in their native microenvironment. This approach maintains relevant brain-tumor interactions and blood-brain barrier dynamics that influence drug distribution and activity. Typically, 4-6 week-old female nude mice are used, with tumor cell implantation coordinates targeted to specific brain regions. Treatments usually begin several days post-implantation (e.g., 4 days) to allow for initial tumor establishment [4].

  • Drug Administration Protocols: this compound is typically administered orally at doses of 10 mg/kg twice daily, while bevacizumab is given intraperitoneally at 10 mg/kg twice weekly in combination studies. Control animals receive vehicle solutions (e.g., 0.4% HPMC for oral gavage, phosphate-buffered saline for IP injections). Treatment duration varies depending on the experimental endpoints, ranging from several weeks for tumor volume assessment to longer periods for survival studies [4].

  • Tissue Analysis Methods: At experimental endpoints, tumors are collected and processed for various analyses. Immunohistochemistry and immunofluorescence are used to assess microvessel density (CD31 staining), TEM infiltration (TIE2 and monocyte marker co-staining), proliferation (Ki-67), and apoptosis (TUNEL or cleaved caspase-3). Protein expression of mesenchymal markers (YKL-40, FOXM1) and signaling molecules is evaluated by Western blot. Tumor invasiveness is assessed by tracking tumor cell infiltration into surrounding normal brain tissue using histological analysis [4].

Advanced spatial analysis techniques are increasingly being applied to characterize this compound's effects on the TME with single-cell resolution and spatial context. Spatial transcriptomics enables mapping of gene expression patterns within tissue sections while preserving geographical architecture, allowing researchers to identify how this compound treatment alters cellular neighborhoods and interaction networks within tumors. Multiplexed imaging technologies like CODEX, Imaging Mass Cytometry, and MIBI-TOF allow simultaneous quantification of dozens of proteins in tissue sections, enabling detailed characterization of immune cell populations, stromal components, and their spatial relationships following this compound treatment. These advanced methodologies provide unprecedented insights into how this compound remodels the TME at cellular and molecular levels [7] [5].

Future Research Directions and Clinical Implications

The development of this compound represents an innovative approach to cancer therapy that simultaneously targets multiple kinases involved in tumor progression and TME-mediated resistance. Based on the current evidence, several promising research directions emerge for further investigation:

  • Combination with Immunotherapy: Given this compound's ability to modulate the immune TME through effects on TEMs and potentially other myeloid populations, combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1, anti-CTLA-4 antibodies) represents a compelling strategy. Preclinical studies should evaluate whether this compound can convert "cold" immune-excluded tumors into "hot" inflamed tumors that are more responsive to immunotherapy, particularly in cancers with limited response to current immunotherapies.

  • Biomarker Development: Identification of predictive biomarkers for patient selection is crucial for clinical development. Potential biomarkers include MET amplification or mutation status, TIE2 expression in circulating monocytes, tumor MET expression levels, and circulating HGF levels. Additionally, spatial analysis of patient tumor samples could identify TME features predictive of response, such as specific immune cell spatial distributions or vascular phenotypes [7].

  • Expansion to Additional Indications: While early clinical development has focused on solid tumors generally, specific cancer types with known MET dependence or particular TME characteristics may show enhanced sensitivity to this compound. These include papillary renal cell carcinoma (with MET activation loop mutations), hepatocellular carcinoma (with HGF/MET-driven pathogenesis), and other malignancies with prominent angiogenic and invasive phenotypes.

From a clinical development perspective, this compound's balanced inhibition of MET, TIE2, and VEGFR2 addresses a critical challenge in cancer therapy—the development of evasive resistance when single pathways are targeted. The Phase 1 clinical trial initiated by Deciphera Pharmaceuticals will provide important initial data on safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with solid tumors. Particularly valuable will be biomarker analyses from this trial that may identify patient subsets most likely to benefit from this compound treatment [2].

The clinical implications of successful this compound development are substantial, particularly for malignancies like glioblastoma where current therapies offer limited survival benefits and resistance frequently develops. The ability of this compound to overcome bevacizumab resistance in preclinical models suggests it could meaningfully extend the duration of disease control in glioblastoma patients. Furthermore, its activity against MET activation loop mutants positions this compound as a potential targeted therapy for specific molecular subsets across different cancer types, contributing to the growing arsenal of precision medicine approaches in oncology.

References

Comprehensive Application Notes and Protocols: Evaluating Altiratinib in Glioblastoma Stem Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Altiratinib and Its Mechanism of Action in Glioblastoma

Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults, characterized by remarkable cellular heterogeneity, extensive invasive capacity, and resistance to conventional therapies. The median survival of glioblastoma patients is a dismal 12-15 months despite multimodal treatment approaches involving maximal safe surgical resection, radiotherapy, and temozolomedide chemotherapy [1] [2]. A significant factor in therapeutic resistance and tumor recurrence is the presence of glioblastoma stem cells (GSCs), a subpopulation with self-renewal capacity, enhanced DNA repair mechanisms, and ability to drive tumor initiation and progression [3] [4]. GSCs contribute to therapeutic resistance through multiple mechanisms, including increased expression of drug efflux transporters, activation of alternative signaling pathways, and adaptation to hypoxic microenvironments [4].

This compound (developed by Deciphera Pharmaceuticals) represents a novel therapeutic approach targeting multiple key pathways implicated in GBM pathogenesis and therapeutic resistance. This small molecule kinase inhibitor exhibits balanced inhibitory activity against three critical kinase families: MET (hepatocyte growth factor receptor), TIE2 (angiopoietin receptor), and VEGFR2 (vascular endothelial growth factor receptor 2) [1] [5]. The rationale for simultaneous inhibition of these targets stems from their complementary roles in GBM progression: MET drives tumor cell invasion and growth, VEGFR2 mediates angiogenesis, and TIE2-expressing monocytes/macrophages (TEMs) contribute to evasive resistance following anti-VEGF therapy [1] [6]. This multi-targeted approach is particularly relevant in addressing bevacizumab resistance, where tumors upregulate MET expression and recruit TIE2-expressing myeloid cells as alternative pro-invasive and pro-angiogenic mechanisms [1] [6].

Table 1: Molecular Targets of this compound in Glioblastoma

Target Biological Function in GBM Role in Therapeutic Resistance
MET Mediates tumor growth, invasion, and metastasis; expressed in GSCs Upregulated in bevacizumab resistance; enhances invasive phenotype
TIE2 Expressed on pro-angiogenic monocytes/macrophages; promotes tumor vasculature Contributes to evasive revascularization after anti-VEGF therapy
VEGFR2 Primary mediator of VEGF-induced angiogenesis; regulates vascular permeability Direct target of bevacizumab; alternative pathways emerge after inhibition
TRK Tropomyosin receptor kinases; implicated in cell survival and differentiation Potential role in survival of GSCs under therapeutic stress

In Vitro Experimental Protocols

Glioblastoma Stem Cell Culture and Maintenance
  • Cell Line Sources: The protocol utilizes patient-derived glioblastoma stem cell lines established from recurrent GBM specimens. Examples include GSC11, GSC17, GSC267, and others, which have been previously characterized and maintained in accordance with institutional review board guidelines [1]. These cell lines are typically generated under Pathology Cores of comprehensive cancer centers (e.g., MD Anderson Cancer Center Brain SPORE).

  • Culture Conditions: Maintain GSCs in suspension culture using serum-free neural stem cell medium consisting of Dulbecco's Modified Eagle Medium/F12 (DMEM/F12) supplemented with B27 supplement (2%), epidermal growth factor (EGF; 20 ng/mL), and basic fibroblast growth factor (bFGF; 20 ng/mL) [1]. Culture cells at 37°C in a humidified 5% CO₂ atmosphere. For sphere formation assays, plate cells at low density (1,000-2,000 cells/mL) in ultralow attachment plates to encourage neurosphere formation.

  • Passaging and Expansion: Passage spheres every 7-10 days or when spheres reach approximately 150-200 μm in diameter. Dissociate spheres using TrypLE Express or accutase for 5-10 minutes at 37°C. Centrifuge dissociated cells at 300 × g for 5 minutes and reseed at appropriate density in fresh complete medium. Regularly validate GSC markers (CD44, CD133, Nestin) through immunocytochemistry or flow cytometry to maintain stem cell properties [3].

HGF-Stimulated MET Phosphorylation Inhibition Assay

This protocol evaluates this compound's ability to inhibit MET activation by measuring phosphorylation levels after hepatocyte growth factor (HGF) stimulation.

  • Materials:

    • Glioblastoma stem cells (GSC17, GSC267, or other validated lines)
    • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
    • Recombinant human HGF (40 ng/mL working concentration)
    • Cell lysis buffer (containing protease and phosphatase inhibitors)
    • Western blot equipment and antibodies (anti-phospho-MET, anti-total MET, anti-tubulin)
  • Procedure:

    • Plate GSCs in 6-well plates at a density of 5 × 10⁵ cells per well in complete medium and allow to adhere for 6 hours [1].
    • Prepare this compound treatment dilutions in fresh medium to achieve desired concentrations (e.g., 0.1, 0.5, 1.0 μM) from DMSO stock. Include vehicle control (DMSO only) with equivalent dilution.
    • Pre-treat cells with this compound or vehicle for 6 hours.
    • Stimulate cells with 40 ng/mL HGF for 10 minutes. Include non-stimulated controls as baseline.
    • Immediately place cells on ice, remove medium, and wash with ice-cold PBS.
    • Lyse cells in ice-cold lysis buffer (50 mM Tris-Cl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, 1 μg/mL leupeptin, and 1 μg/mL pepstatin A) [1].
    • Determine protein concentration using bicinchoninic acid (BCA) assay.
    • Subject 20-30 μg of protein to SDS-PAGE (8-12% gradient gel) and transfer to nitrocellulose membranes.
    • Probe blots with primary antibodies against phospho-MET (1:1000) and total MET (1:1000), followed by appropriate HRP-conjugated secondary antibodies.
    • Detect signals using enhanced chemiluminescence and quantify band intensity using image analysis software.
Cell Viability Assay Using Glioblastoma Stem Cells

This protocol measures the effect of this compound on GSC viability using metabolic activity as a surrogate.

  • Materials:

    • Multiple GSC lines (GSC6-27, GSC7-2, GSC11, GSC17, GSC231, etc.)
    • This compound (prepare concentration series in DMSO)
    • 96-well black-walled tissue culture plates
    • CellTiter-Glo Luminescent Cell Viability Assay kit
  • Procedure:

    • Plate GSCs in 96-well black-walled plates at a density of 5 × 10³ cells per well in 100 μL complete medium [1].
    • After 24 hours, prepare this compound dilutions in DMEM/F12 medium containing 2% B27, EGF, and bFGF to achieve final concentrations ranging from 0.001 μM to 5 μM. Include vehicle control (DMSO at equivalent concentration).
    • Remove original medium and add 100 μL of this compound-containing medium to each well. Each concentration should be tested in at least 3-5 replicates.
    • Incubate cells for 72 hours at 37°C in 5% CO₂.
    • Equilibrate plate and CellTiter-Glo reagents to room temperature for 30 minutes.
    • Add 100 μL of CellTiter-Glo reagent to each well, mix contents for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes to stabilize luminescent signal.
    • Measure luminescence using a plate reader.
    • Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis of dose-response curves.

In Vivo Experimental Protocols

Intracranial Xenograft Model for Therapeutic Evaluation

This protocol describes the establishment of orthotopic GSC xenografts in immunocompromised mice to evaluate this compound efficacy in vivo.

  • Materials:

    • 4-6 week-old female nude mice (strictly inbred strains recommended)
    • Patient-derived GSCs (e.g., GSC11, GSC17) in log-phase growth
    • Stereotactic fixation device with micromanipulator
    • Hamilton syringe (10 μL) with 26-gauge needle
    • This compound (for oral gavage), bevacizumab (for intraperitoneal injection)
  • Procedure:

    • Prepare GSC single-cell suspensions in sterile PBS at appropriate densities (GSC11: 5 × 10⁵ cells/3 μL; GSC17: 5 × 10⁴ cells/3 μL) [1]. Keep cells on ice until implantation.
    • Anesthetize mice using ketamine/xylazine or isoflurane inhalation and secure in stereotactic frame.
    • Make a midline scalp incision and identify bregma. Drill a burr hole at coordinates appropriate for target region (e.g., striatum: 0.5 mm anterior, 2.2 mm lateral to bregma).
    • Slowly inject 3 μL of cell suspension at a depth of 3.5 mm from dura over 5-minute period using Hamilton syringe.
    • Leave needle in place for an additional 2 minutes post-injection to prevent backflow, then slowly retract over 1-2 minutes.
    • Close incision with surgical glue or sutures and monitor mice until fully recovered from anesthesia.
    • Randomize mice into treatment groups 4 days post-implantation:
      • Control group: PBS i.p. twice weekly + 0.4% HPMC vehicle by oral gavage twice daily
      • Bevacizumab alone: 10 mg/kg i.p. twice weekly + vehicle oral gavage
      • This compound alone: 10 mg/kg by oral gavage twice daily + PBS i.p.
      • Combination: Bevacizumab (10 mg/kg i.p. twice weekly) + this compound (10 mg/kg oral gavage twice daily) [1]
    • Continue treatments for study duration (typically 4-6 weeks) and monitor mice daily for neurological symptoms or distress.
    • For survival studies, monitor mice until they exhibit predefined humane endpoints (e.g., >20% weight loss, neurological deficits, moribund state).
Tissue Collection and Analysis
  • Perfusion and Tissue Harvest:

    • At experimental endpoint, deeply anesthetize mice and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde.
    • Carefully remove brains and post-fix in 4% paraformaldehyde for 24 hours at 4°C, then transfer to 30% sucrose solution for cryoprotection.
    • Embed brains in OCT compound and section coronally at 10-20 μm thickness using cryostat.
  • Immunohistochemical Analysis:

    • For microvessel density assessment: stain sections with anti-CD31 antibody (1:100) and quantify vessels in 5-10 random high-power fields per tumor [1].
    • For TIE2-expressing monocyte infiltration: use anti-TIE2 antibody (1:100) and count positive cells in tumor periphery and invasive regions.
    • For mesenchymal marker expression: stain with antibodies against YKL-40, p75NTR, or other mesenchymal markers and quantify staining intensity.
    • For proliferation analysis: stain with anti-Ki67 antibody and calculate percentage of positive tumor cells.
  • Tumor Volume Measurement:

    • Stain every 10th section throughout entire tumor with hematoxylin and eosin.
    • Capture digital images of tumor-containing sections and outline tumor areas using image analysis software.
    • Calculate tumor volume using Cavalieri estimator: V = ΣA × d, where A is tumor area per section and d is distance between sampled sections.

Experimental Results and Data Analysis

In Vitro Efficacy of this compound

Table 2: Summary of this compound Effects on Glioblastoma Stem Cells In Vitro

Assay Type Cell Lines Tested Key Parameters Results
MET Phosphorylation Inhibition GSC17, GSC267 This compound concentration, HGF stimulation Complete suppression of HGF-stimulated MET phosphorylation at ≥0.5 μM [1]
Cell Viability 14 different GSC lines IC₅₀ values after 72h treatment Marked inhibition across multiple lines; variation in sensitivity between different GSCs [1]
Mechanistic Studies GSC11, GSC17, GSC267 Downstream signaling pathways Inhibition of MET, TIE2, and VEGFR2 phosphorylation; reduced downstream AKT and ERK activation

The following diagram illustrates the signaling pathways targeted by this compound and their roles in glioblastoma pathogenesis:

G cluster_pathways This compound-Targeted Pathways Hypoxia Hypoxia MET MET Hypoxia->MET Induces Bevacizumab Bevacizumab Bevacizumab->Hypoxia Causes Bevacizumab->MET Upregulates This compound This compound This compound->MET Inhibits TIE2 TIE2 This compound->TIE2 Inhibits VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Invasion Invasion MET->Invasion Survival Survival MET->Survival Angiogenesis Angiogenesis TIE2->Angiogenesis MyeloidRecruitment MyeloidRecruitment TIE2->MyeloidRecruitment VEGFR2->Angiogenesis VascularPermeability VascularPermeability VEGFR2->VascularPermeability

In Vivo Therapeutic Efficacy

Table 3: Summary of this compound Efficacy in Glioblastoma Xenograft Models

Evaluation Parameter Bevacizumab Alone This compound Alone Combination Therapy
Tumor Volume Transient reduction followed by regrowth Moderate reduction Dramatic and sustained reduction (>70% vs bevacizumab alone) [1]
Invasiveness Increased invasive phenotype at recurrence Reduced invasion Significant suppression of invasive fronts [1]
Microvessel Density Initial reduction then revascularization Moderate reduction Profound and sustained reduction [1]
TIE2+ Monocyte Infiltration Increased recruitment at tumor boundary Reduced infiltration Near-complete abrogation of TEM recruitment [1]
Mesenchymal Marker Expression Elevated levels Moderate reduction Dramatic reduction of YKL-40, p75NTR [1]
Survival Benefit (GSC17 model) Moderate extension Significant extension Highly significant prolongation vs all other groups [1]

The following workflow diagram outlines the complete experimental design for evaluating this compound in glioblastoma stem cell models:

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Endpoint Analysis GSCIsolation GSC Isolation from Patient Specimens CellCulture GSC Culture in Stem Cell Conditions GSCIsolation->CellCulture InVitroTesting In Vitro Assays CellCulture->InVitroTesting InVivoTesting In Vivo Studies InVitroTesting->InVivoTesting ViabilityAssay Cell Viability (MTT/CellTiter-Glo) InVitroTesting->ViabilityAssay PhosphoAssay MET Phosphorylation Inhibition InVitroTesting->PhosphoAssay Signaling Pathway Analysis (Western Blot) InVitroTesting->Signaling Analysis Comprehensive Analysis InVivoTesting->Analysis Implantation Intracranial Xenograft InVivoTesting->Implantation Treatment Therapeutic Intervention InVivoTesting->Treatment Monitoring Tumor Growth & Survival InVivoTesting->Monitoring IHC Immunohistochemistry & Staining Analysis->IHC Molecular Molecular Biomarkers Analysis->Molecular Histology Histological Evaluation Analysis->Histology

Conclusion and Research Implications

The comprehensive data generated through these application notes and protocols demonstrate that this compound represents a promising therapeutic approach for glioblastoma through its balanced inhibition of MET, TIE2, and VEGFR2. The multi-targeted mechanism addresses key resistance pathways that emerge following conventional antiangiogenic therapy, particularly the invasive adaptation and myeloid cell recruitment observed with bevacizumab treatment [1] [6]. The consistent efficacy across genetically diverse GSC models underscores the potential of this approach in addressing tumor heterogeneity, a major challenge in GBM therapeutics.

From a translational perspective, the combination of this compound with bevacizumab demonstrates superior efficacy compared to either agent alone, suggesting this regimen may represent a viable strategy for overcoming or delaying bevacizumab resistance in clinical settings [1] [5]. The significant survival benefit observed in preclinical models, coupled with reduction in key resistance mechanisms (invasion, mesenchymal transition, myeloid cell recruitment), provides a strong rationale for clinical investigation of this combination in glioblastoma patients.

These application notes provide researchers with comprehensive protocols for evaluating this compound in relevant glioblastoma stem cell models, facilitating further mechanistic studies and preclinical validation of this promising therapeutic approach. The standardized methodologies ensure reproducibility across laboratories and enable direct comparison with alternative therapeutic strategies in the ongoing pursuit of effective treatments for this devastating disease.

References

Application Notes: Altiratinib & Bevacizumab for Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale The standard treatment for glioblastoma, which includes bevacizumab (an anti-VEGF antibody), often leads to therapy resistance. Tumors frequently respond by upregulating alternative pathways, including the proto-oncogene MET and recruiting TIE2-expressing monocytes/macrophages (TEMs), which promote tumor invasion and evasive revascularization [1] [2].

Altiratinib is a novel small-molecule inhibitor with balanced potency against MET, TIE2, and VEGFR2 [3]. This unique profile allows a single agent to inhibit multiple key resistance mechanisms:

  • MET inhibition counters increased tumor invasiveness.
  • TIE2 inhibition disrupts the pro-angiogenic activity of TEMs.
  • VEGFR2 inhibition provides a sustained anti-angiogenic effect alongside bevacizumab [1] [2] [3].

Preclinical in vivo studies demonstrate that the combination of this compound and bevacizumab significantly reduces tumor volume and invasiveness, suppresses mesenchymal marker expression, and prolongs survival compared to bevacizumab alone in GBM mouse models [1] [4].

Key Signaling Pathway and Drug Action The following diagram illustrates the core mechanism of bevacizumab resistance and how this compound counteracts it.

G Bev Bevacizumab Treatment Hyp Tissue Hypoxia Bev->Hyp METup MET Upregulation Hyp->METup TEMrec Recruitment of TIE2-expressing Macrophages (TEMs) Hyp->TEMrec Inv Increased Tumor Invasiveness & Growth METup->Inv TEMrec->Inv Alt This compound Inhibits: T1 MET Alt->T1 T2 TIE2 Alt->T2 T3 VEGFR2 Alt->T3 Supp Suppression of Invasion, Angiogenesis, and TEM activity T1->Supp Blocks T2->Supp Blocks T3->Supp Blocks

Experimental Protocols

The following section details the methodologies used in key preclinical studies to evaluate the efficacy of this compound alone and in combination with bevacizumab.

In Vitro Assessment of this compound Activity

1.1 Objective To determine the effect of this compound on HGF-stimulated MET phosphorylation and cell viability in human glioblastoma stem cell (GSC) lines.

1.2 Materials

  • Cell Lines: Human glioblastoma stem cell (GSC) lines (e.g., GSC11, GSC17, GSC267) [1].
  • Reagents: this compound, Hepatocyte Growth Factor (HGF), CellTiter-Glo Assay Kit, Western blot reagents and antibodies (anti-phospho-MET, anti-total MET, anti-tubulin) [1].

1.3 Methods

A. Inhibition of MET Phosphorylation

  • Seed GSC lines in 6-well plates at a density of 5 × 10⁵ cells per well and allow to adhere for 6 hours.
  • Pre-treat cells with a range of this compound concentrations (e.g., 0.001 - 5 µM) for 6 hours.
  • Stimulate cells with 40 ng/mL HGF for 10 minutes.
  • Harvest cell lysates and perform Western blot analysis to detect levels of phospho-MET and total MET [1].

B. Cell Viability Assay

  • Seed various GSC lines in 96-well black-walled plates at 5 × 10³ cells per well.
  • Treat cells with a dose range of this compound (0.001 µM to 5 µM) in culture medium.
  • After 72 hours of exposure, measure viable cell mass using the CellTiter-Glo luminescent assay according to the manufacturer's protocol [1].
In Vivo Efficacy Study in Xenograft Models

2.1 Objective To evaluate the antitumor and anti-invasiveness effects of this compound and bevacizumab combination therapy in an orthotopic mouse model of GBM.

2.2 Materials

  • Animals: 4-6 week-old female nude mice.
  • Cells: GSC11 (5 × 10⁵) or GSC17 (5 × 10⁴) cells for intracranial implantation.
  • Drugs: this compound, Bevacizumab.

2.3 Methods

  • Tumor Implantation: Implant GSC cells intracranially into nude mice to establish orthotopic tumors.
  • Treatment Groups: Randomize mice into four treatment groups (n ≥ 5 per group):
    • Control: Phosphate-buffered saline (i.p.) and/or vehicle (oral gavage).
    • Bevacizumab alone: 10 mg/kg, i.p., twice per week.
    • This compound alone: 10 mg/kg, oral gavage, twice daily.
    • Combination: Bevacizumab (as in group 2) + this compound (as in group 3).
  • Dosing Schedule: Initiate treatment 4 days post tumor implantation and continue for the study duration.
  • Endpoint Analysis: Euthanize mice at predefined time points (e.g., 3, 4, 5 weeks) or at the sign of morbidity. Analyze the following:
    • Tumor Volume: Measure via H&E staining of brain sections.
    • Survival: Conduct a separate survival study.
    • Histology and Immunohistochemistry: Analyze markers of invasiveness (N-cadherin, vimentin), microvessel density (CD31), and TEM infiltration (F4/80+/TIE2+ cells) [1] [4].

The workflow for the in vivo study is summarized below.

G Start Intracranial Implantation of GSC Cells in Mice Dose Initiate Drug Treatment (4 days post-implant) Start->Dose Group Treatment Groups: 1. Control 2. Bevacizumab 3. This compound 4. Combination Dose->Group Harvest Harvest Tumors (at time points or morbidity) Group->Harvest Analysis Endpoint Analysis Harvest->Analysis

Summary of Key Preclinical Data

The tables below summarize quantitative findings from the cited studies.

Table 1: In Vitro Effects of this compound on Glioblastoma Stem Cells (GSCs)

GSC Line Effect on HGF-stimulated MET Phosphorylation Effect on Cell Viability (this compound treatment)
GSC17 Completely suppressed [1] Markedly inhibited [1]
GSC267 Completely suppressed [1] Markedly inhibited [1]
Multiple other GSC lines Not Tested Marked inhibition of cell viability in a panel of 14 GSC lines [1]

Table 2: In Vivo Efficacy in GBM Xenograft Mouse Models

Evaluation Parameter Bevacizumab Alone This compound Alone Combination Therapy
Tumor Volume - Reduced vs. control Dramatically reduced vs. bevacizumab alone [1] [4]
Tumor Invasiveness Increased/Unaffected Reduced Dramatically reduced vs. all other groups [1] [4]
Microvessel Density (CD31) Reduced Reduced Significantly inhibited vs. bevacizumab alone [1]
TEM Infiltration Increased/Unaffected Suppressed Significantly suppressed vs. bevacizumab alone [1]
Mesenchymal Markers (N-cadherin, Vimentin) Increased/Unaffected Suppressed Dramatically suppressed [1] [4]
Animal Survival (GSC17 model) - - Significantly prolonged vs. bevacizumab alone [1]

References

Altiratinib xenograft mouse model protocols

Author: Smolecule Technical Support Team. Date: February 2026

Altiratinib Xenograft Model Protocols

Model Aspect Specific Details
Compound This compound (DCC-2701)
Primary Targets MET, TIE2, VEGFR2, TRK kinases [1] [2] [3]

| Cell Lines Used | • Human glioblastoma stem cells (GSC11, GSC17) [1] • KM-12 human colorectal cancer cells (TPM3-NTRK1 fusion) [3] • NIH3T3 mouse fibroblasts (ETV6-NTRK3 fusion) [3] | | Animal Model | Female nude mice (4-6 weeks old) [1] | | Dosing & Administration | • Route: Oral gavage [1] [3]Dose: 10, 15, or 30 mg/kg [1] [3]Frequency: Twice daily [1] | | Treatment Schedule | • Start: 4 days post-intracranial implantation [1] • Duration: Varies by study design | | Key Findings | • Inhibits tumor growth & increases survival [1] • Reduces microvessel density & TIE2+ monocyte infiltration [1] • Overcomes resistance to anti-VEGF therapy (bevacizumab) [1] • Effective against NTRK fusion-driven cancers [3] |

Detailed Experimental Methodologies

Here is a breakdown of the core experimental procedures as described in the literature.

In Vivo Xenograft Model Establishment
  • Cell Preparation: Human glioblastoma stem cells (GSCs) are maintained in specialized serum-free medium containing growth factors (EGF and bFGF) to preserve their stem-like properties [1].
  • Implantation: For an orthotopic glioblastoma model, either 5 × 10⁵ (GSC11) or 5 × 10⁴ (GSC17) cells are implanted intracranially into nude mice [1]. Subcutaneous models are also used for other cancer types [3].
Dosing and Treatment Protocol
  • Drug Formulation: The specific formulation used for oral gavage in the published studies is not detailed. However, according to supplier information, this compound can be prepared as a homogeneous suspension in 0.5% CMC-Na at a concentration of ≥5 mg/mL [2].
  • Dosing Regimen: A dose of 10 mg/kg, administered via oral gavage twice daily, has been effectively used in GSC models [1]. Other studies have used doses of 15 mg/kg and 30 mg/kg [3].
  • Combination Therapy: To study the reversal of bevacizumab resistance, this compound is co-administered with bevacizumab (10 mg/kg, intraperitoneal injection, twice per week) [1].
Endpoint Analysis
  • Tumor Volume: Measured over time to assess the compound's effect on growth [1].
  • Survival: A key endpoint in aggressive models like intracranial glioblastoma [1].
  • Molecular & Histological Analysis: Post-sacrifice, tumors are analyzed for:
    • Phospho-protein levels: MET, TIE2, VEGFR2 signaling activity [1] [3].
    • Microvessel density (MVD): A marker for anti-angiogenic effect [1].
    • Infiltration of TIE2-expressing monocytes (TEMs): A key cell population involved in resistance [1].

Mechanism of Action & Experimental Workflow

The following diagram illustrates how this compound targets multiple pathways in the tumor microenvironment, which underpins the experimental workflow.

G cluster_tumor Tumor Microenvironment cluster_effects Therapeutic Effects HGF HGF Ligand MET MET Receptor HGF->MET InhibitInvasion Inhibit Tumor Growth & Invasion MET->InhibitInvasion VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 BlockAngiogenesis Block Angiogenesis VEGFR2->BlockAngiogenesis Ang1 Ang1 Ligand TIE2 TIE2 Receptor Ang1->TIE2 TEM TIE2-Expressing Monocyte (TEM) TIE2->TEM ReduceTEM Reduce TEM Infiltration TIE2->ReduceTEM This compound This compound This compound->MET This compound->VEGFR2 This compound->TIE2 OvercomeResist Overcome Bevacizumab Resistance BlockAngiogenesis->OvercomeResist ReduceTEM->OvercomeResist

Diagram Title: this compound's Multi-Target Mechanism in the Tumor Microenvironment

Key Considerations for Protocol Implementation

  • Model Selection: The choice of cell line (e.g., GSCs for glioblastoma, KM-12 for NTRK-fusion models) is critical and should align with your research question [1] [3].
  • Combination Strategies: The synergy between this compound and bevacizumab highlights the potential of rational combination therapies to overcome resistance [1].
  • Beyond Growth Metrics: A comprehensive analysis should include histology and phospho-protein profiling to fully understand the compound's effects on the tumor microenvironment [1].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

Altiratinib MET phosphorylation inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Altiratinib Profile & Mechanism of Action

This compound (DCC-2701) is an orally active, highly potent multi-kinase inhibitor designed to address key mechanisms of tumor growth and drug resistance [1]. Its primary targets and IC50 values are summarized in the tables below.

Table 1: Primary Kinase Targets of this compound [1] [2]

Target Kinase IC₅₀ (nM)
MET 2.7
TIE2 (TEK) 8.0
VEGFR2 (KDR) 9.2
FLT3 9.3
TrkA (NTRK1) 0.85
TrkB (NTRK2) 4.6
TrkC (NTRK3) 0.83

Table 2: Activity against MET Oncogenic Mutants [1] [2]

MET Isoform IC₅₀ (nM)
MET (Wild-type) 2.7
MET Y1230D 0.37
MET Y1230C 1.2
MET Y1230H 1.5
MET M1250T 6.0
MET D1228N 1.3
MET D1228H 3.6

This compound exerts its effects through balanced inhibition of key kinases in both tumor cells and the tumor microenvironment [3]. The following diagram illustrates its multi-targeted mechanism of action.

Diagram 1: Multi-targeted mechanism of this compound action.

Experimental Protocols

Biochemical MET Phosphorylation Inhibition Assay

This protocol measures the direct inhibition of MET kinase activity by this compound in a cell-free system [1].

Key Reagents & Equipment

  • Kinase Enzyme: MET kinase (wild-type or mutant isoforms).
  • Substrate: Poly (Glu,Tyr) peptide.
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
  • ATP Solution: Prepared at the Km ATP concentration for MET.
  • Detection System: Pyruvate kinase/Lactate dehydrogenase (PK/LDH) coupled enzyme system.
  • Microplate Reader: Capable of reading absorbance at 340 nm.

Procedure

  • Prepare Compound Dilutions: Serially dilute this compound in DMSO.
  • Assay Mixture: Combine MET kinase with this compound or DMSO control in reaction buffer.
  • Initiate Reaction: Start the reaction by adding ATP and substrate.
  • Incubate: Incubate the reaction mixture at 30°C for 60 minutes.
  • Measure: Quantify ADP production by measuring the decrease in absorbance at 340 nm (NADH consumption) over time.
  • Data Analysis: Calculate reaction rates compared to controls and determine IC₅₀ values using non-linear regression (e.g., with GraphPad Prism software).
Cellular MET Phosphorylation Inhibition Assay

This protocol assesses this compound's ability to inhibit HGF-stimulated MET phosphorylation in cultured cells [4] [1] [2].

Key Reagents & Cell Lines

  • Cell Lines: U-87 MG (glioblastoma, autocrine MET/HGF signaling), EBC-1 (MET-amplified), or HUVECs (for stimulated phosphorylation).
  • Stimulation Factor: Recombinant Hepatocyte Growth Factor (HGF), typically used at 40 ng/mL.
  • Key Antibodies: Anti-phospho-MET (Tyr1234/1235) and total MET for Western blot.

Procedure

  • Plate Cells: Seed cells (e.g., 5.0 × 10⁵ cells per well in a 6-well plate) and culture until ~80% confluent.
  • Serum Starvation: Starve cells in serum-free medium for 6-24 hours to reduce basal signaling.
  • Pre-treat with Inhibitor: Add desired concentrations of this compound (e.g., 0.001 - 5 µM) or vehicle control (DMSO) for 6 hours.
  • Stimulate with HGF: Stimulate cells with 40 ng/mL HGF for 10 minutes.
  • Lyse Cells: Place plates on ice, quickly aspirate medium, and lyse cells with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
  • Analyze Phosphorylation:
    • Western Blot: Resolve proteins by SDS-PAGE (8-12% gradient gel), transfer to nitrocellulose, and immunoblot with phospho-specific and total protein antibodies.
    • Quantification: Use densitometry to quantify band intensities and calculate the percentage of phosphorylation inhibition.

Application Notes & Data Interpretation

  • Preclinical Efficacy: In GSC17 and GSC267 glioblastoma stem cells, this compound completely suppressed HGF-stimulated MET phosphorylation [4]. In U-87 MG cells, it inhibited autocrine MET phosphorylation with an IC₅₀ of 6.2 nM [1].
  • In Vivo Correlation: A single 10 mg/kg oral dose in mouse xenograft models led to complete inhibition of tumor MET phosphorylation for 12 hours and 73% inhibition at 24 hours [1] [2].
  • Troubleshooting: High background phosphorylation can be mitigated by optimizing serum starvation time. Include a positive control inhibitor to validate the assay system.

References

Application Note: Altiratinib (DCC-2701) - A Balanced MET/TIE2/VEGFR2 Inhibitor for Targeting Tumor Microenvironment-Mediated Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Altiratinib (DCC-2701) is an investigational small molecule kinase inhibitor that simultaneously targets MET, TIE2, and VEGFR2 with balanced, nanomolar potency [1] [2]. This unique profile enables this compound to inhibit multiple hallmark cancer processes, including tumor growth, invasion, angiogenesis, and microenvironment-mediated drug resistance [2]. Particularly relevant is its ability to reduce TIE2-expressing monocytes/macrophages (TEMs) - a pro-angiogenic myeloid subpopulation implicated in resistance to anti-VEGF therapies [3].

Mechanism of Action: Balanced Multi-Kinase Inhibition

This compound was rationally designed to induce type II inactive conformations by binding into the switch control pocket of MET, TIE2, and VEGFR2 kinases [2]. This balanced inhibition simultaneously addresses three major evasive resistance pathways (HGF, ANG, and VEGF) in the tumor microenvironment.

Table 1: Biochemical Inhibitory Profile of this compound (IC₅₀ Values)

Target IC₅₀ (nM) Cellular Context Cellular IC₅₀ (nM)
MET (c-Met) 4.6 HGF-stimulated MET phosphorylation (HUVECs) 2.3
TIE2 (TEK) 0.8 ANG1-stimulated TIE2 phosphorylation (HUVECs) 1.0
VEGFR2 (KDR) 9.6 VEGF-stimulated VEGFR2 phosphorylation (HUVECs) 4.7
TRKA 0.9 NGF-stimulated TRKA phosphorylation (SK-N-SH cells) 1.2

Source: [1] [2]

The following diagram illustrates this compound's multi-target mechanism in the tumor microenvironment:

G cluster_tme Tumor Microenvironment This compound This compound TEM TIE2+ Monocyte (TEM) This compound->TEM Inhibits TIE2 EC Endothelial Cell This compound->EC Inhibits TIE2 & VEGFR2 TC Tumor Cell This compound->TC Inhibits MET TEM->EC Pro-angiogenic signals EC->TC Angiocrine factors

Diagram: this compound simultaneously targets multiple cell types in the tumor microenvironment through balanced inhibition of MET, TIE2, and VEGFR2.

Key Findings: this compound Reduces TEM Infiltration and Overcomes Bevacizumab Resistance

In preclinical glioblastoma models, this compound demonstrated significant efficacy in reducing TEM infiltration and overcoming resistance to bevacizumab (anti-VEGF antibody) [3].

Table 2: In Vivo Efficacy of this compound in Glioblastoma Stem Cell (GSC) Xenograft Models

Treatment Tumor Volume Invasiveness Microvessel Density TEM Infiltration Survival
Control Baseline Baseline Baseline Baseline Baseline
Bevacizumab alone Reduced initially, then resistance developed Increased Reduced initially, then revascularization Increased Limited improvement
This compound + Bevacizumab Dramatically reduced Significantly inhibited Significantly reduced Significantly reduced Significantly prolonged

Source: [3]

Experimental Protocols

Protocol 1: In Vitro Assessment of TIE2 Phosphorylation Inhibition

Purpose: To evaluate this compound potency in inhibiting ANG1-stimulated TIE2 phosphorylation in endothelial cells [1].

Materials:

  • Human umbilical vein endothelial cells (HUVECs)
  • This compound (prepare stock solution in DMSO at 100 mg/mL) [1]
  • Recombinant human ANG1 (40 ng/mL)
  • Cell culture reagents: DMEM/F12 medium, B27 supplement, growth factors

Procedure:

  • Plate HUVECs in 6-well plates at density of 5 × 10⁵ cells/well
  • Incubate for 6 hours at 37°C in 5% CO₂
  • Treat with this compound at concentrations (0.001-5 µM) for 6 hours
  • Stimulate with 40 ng/mL ANG1 for 10 minutes
  • Harvest cells for Western blot analysis
  • Analyze TIE2 phosphorylation using phospho-specific antibodies

Expected Results: this compound inhibits ANG1-stimulated TIE2 phosphorylation with IC₅₀ of approximately 1.0 nM in HUVECs [1].

Protocol 2: In Vivo Evaluation of TEM Reduction in Glioblastoma Models

Purpose: To assess this compound effects on tumor growth, angiogenesis, and TEM infiltration in orthotopic glioblastoma models [3].

Materials:

  • Immunocompromised nude mice (4-6 weeks old)
  • Human glioblastoma stem cells (GSC11, GSC17, or other validated lines)
  • This compound (formulate in vehicle for oral gavage)
  • Bevacizumab (for combination studies)

Dosing Regimen:

  • This compound: 10 mg/kg, administered by oral gavage twice daily [3]
  • Bevacizumab: 10 mg/kg, administered by intraperitoneal injection twice weekly [3]
  • Begin treatment 4 days post tumor cell implantation
  • Continue for study duration (typically 4-6 weeks)

Endpoint Analyses:

  • Tumor volume: Measure by imaging or caliper measurements
  • TEM infiltration: Quantify by flow cytometry using TIE2+CD11b+ markers
  • Microvessel density: Assess by CD31 immunohistochemistry
  • Survival analysis: Monitor until predefined humane endpoints

Expected Results: this compound combined with bevacizumab should significantly reduce TEM infiltration, microvessel density, and tumor volume while prolonging survival compared to bevacizumab alone [3].

Biological Significance of TEMs in Cancer Progression

TIE2-expressing monocytes/macrophages (TEMs) represent a distinct myeloid subpopulation that promotes tumor angiogenesis and mediates resistance to anti-VEGF therapies [3] [4]. TEMs contribute to the refractoriness of glioblastoma to bevacizumab treatment and are recruited to the tumor-normal tissue boundary, characterized by high MMP9 expression [3]. In ovarian cancer, TEMs play a role in tumor progression and metastasis, though their specific functions vary across cancer types [4].

Quality Control & Technical Specifications

Physical Properties:

  • Molecular Weight: 510.46 g/mol [1]
  • Chemical Formula: C₂₆H₂₁F₃N₄O₄ [1]
  • Purity: ≥99.82% [1]

Solubility & Storage:

  • Stock Solution: 100 mg/mL in DMSO (195.9 mM) [1]
  • Storage: -20°C powder, stable for 3 years from receipt [1]
  • In vivo formulation: Can be prepared in CMC-Na suspension at ≥5 mg/mL [1]

Conclusion

This compound represents a novel therapeutic approach that simultaneously targets multiple resistance mechanisms in the tumor microenvironment. Its balanced inhibition of MET, TIE2, and VEGFR2, combined with significant blood-brain barrier penetration, makes it particularly promising for treating glioblastoma and other solid tumors. The provided protocols enable researchers to rigorously evaluate this compound's effects on TEM reduction and therapeutic efficacy in relevant preclinical models.

References

Comprehensive Application Notes & Protocols: Assessing Altiratinib Effects on Cell Viability and Proliferation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Altiratinib and Its Therapeutic Relevance

This compound is a novel, balanced small-molecule kinase inhibitor with potent activity against multiple receptor tyrosine kinases, most notably MET, TIE2, and VEGFR2. This unique multi-targeted inhibition profile enables this compound to simultaneously address several key pathways driving tumor progression, including tumor cell proliferation, angiogenesis, and metastatic invasion. The therapeutic significance of this compound is particularly evident in the context of treatment-resistant cancers, where it has demonstrated the ability to overcome resistance mechanisms that develop in response to antiangiogenic therapies like bevacizumab [1].

The development of this compound represents a strategic approach to cancer therapy that acknowledges the complexity of signaling networks in malignant cells. Unlike selective inhibitors that target single pathways, this compound's balanced inhibition of multiple kinases addresses the compensatory mechanisms that tumors frequently activate when individual pathways are blocked. This is especially relevant in glioblastoma, where this compound combined with bevacizumab significantly reduced tumor volume, invasiveness, and angiogenesis while decreasing TIE2-expressing monocyte infiltration in xenograft models [1]. Beyond oncology, recent evidence suggests this compound may have applications in infectious diseases, demonstrating inhibitory activity against Toxoplasma gondii bradyzoites, the persistent form of the parasite that causes chronic toxoplasmosis [2].

Table 1: Key Characteristics of this compound

Characteristic Description Therapeutic Significance
Primary Targets MET, TIE2, VEGFR2 Simultaneously inhibits tumor growth, angiogenesis, and invasion
Therapeutic Context Oncology, antiangiogenic therapy resistance Addresses compensatory pathways activated in resistant tumors
Administration Oral bioavailability (used in xenograft studies) Facilitates chronic dosing in preclinical models
Notable Combinations Bevacizumab in glioblastoma models Overcomes bevacizumab resistance mechanisms
Additional Applications Anti-parasitic activity against Toxoplasma gondii Potential repurposing beyond oncology

Mechanism of Action and Signaling Pathways

Molecular Targets and Therapeutic Rationale

This compound exerts its antitumor effects through coordinated inhibition of three critical kinase families:

  • MET inhibition: The hepatocyte growth factor (HGF) receptor MET is a transmembrane tyrosine kinase receptor overexpressed, amplified, or mutated in various cancers, including glioblastoma. MET activation promotes tumor cell invasion, proliferation, and antiapoptotic effects through downstream signaling pathways including RAS/MAPK, PI3K/AKT, and PLCγ. In glioblastoma, MET expression is associated with the mesenchymal subtype and serves as a functional marker of glioblastoma stem cells, contributing to its aggressive phenotype and therapeutic resistance [1]. MET inhibition is particularly important in the context of anti-VEGF therapy resistance, as vascular pruning induced by VEGF inhibition creates a hypoxic environment that triggers MET expression, enhancing tumor invasiveness [1].

  • TIE2 inhibition: TIE2-expressing monocytes/macrophages (TEMs) represent a subpopulation of circulating myeloid cells that contribute significantly to tumor angiogenesis. These cells are recruited to the tumor microenvironment, especially at the invasive boundary between normal and tumor tissue, where they promote angiogenesis through matrix metalloproteinase expression and other pro-angiogenic factors. TEM infiltration has been identified as a key mechanism of resistance to anti-VEGF therapies like bevacizumab, making TIE2 inhibition a strategically important component of this compound's activity [1].

  • VEGFR2 inhibition: As the primary mediator of VEGF-driven angiogenesis, VEGFR2 inhibition directly targets the formation of new tumor vasculature. By blocking VEGFR2 signaling, this compound suppresses the proliferation and survival of endothelial cells, ultimately reducing tumor microvessel density and limiting the tumor's access to oxygen and nutrients [1].

The therapeutic rationale for combining these inhibition profiles lies in their interconnected roles in tumor progression and therapy resistance. When VEGF signaling is blocked, tumors frequently activate alternative pathways, including MET signaling and TEM recruitment, to maintain their blood supply and invasive capacity. This compound's balanced inhibition of these complementary pathways addresses this adaptive resistance mechanism, providing a more comprehensive antitumor strategy [1].

Signaling Pathway Architecture

The following diagram illustrates the key signaling pathways targeted by this compound and their cellular functions in cancer progression:

G cluster_targets This compound Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_functions Cellular Functions in Cancer MET MET RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Inhibited PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT Inhibited PLCgamma PLCγ Pathway MET->PLCgamma Inhibited TIE2 TIE2 TEM_Recruitment TEM Recruitment TIE2->TEM_Recruitment Inhibited VEGFR2 VEGFR2 Angiogenesis Angiogenic Signaling VEGFR2->Angiogenesis Inhibited Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis RAS_MAPK->Metastasis Survival Survival PI3K_AKT->Survival PI3K_AKT->Metastasis Invasion Invasion PLCgamma->Invasion Angiogenic_Output Angiogenesis Angiogenesis->Angiogenic_Output TEM_Recruitment->Angiogenic_Output This compound This compound This compound->MET Inhibition This compound->TIE2 Inhibition This compound->VEGFR2 Inhibition

Figure 1: this compound Signaling Pathway Inhibition - This diagram illustrates the key molecular targets of this compound (MET, TIE2, VEGFR2) and their downstream signaling pathways that drive oncogenic processes.

Cell Viability Assays for this compound Testing

Metabolic Activity-Based Viability Assays

Cell viability assays are fundamental for evaluating this compound's effects on cancer cells, providing critical information about treatment efficacy and potential therapeutic windows. These assays measure the proportion of healthy cells in a population after drug exposure, reflecting the physiological state of cells under experimental conditions [3]. The metabolic activity of cells serves as a reliable indicator of viability, as active metabolism is characteristic of living cells that can reduce various substrates to generate detectable signals [4]. For this compound testing, several well-established viability assays have been employed, each with distinct advantages and considerations:

  • CellTiter-Glo Luminescent Assay: This ATP-based viability assay was specifically used in this compound studies on glioblastoma stem cell lines [1]. The assay measures cellular ATP levels using a proprietary reagent that generates a luminescent signal proportional to the amount of ATP present. Since ATP concentration declines rapidly when cells die due to ATPase activity, this method effectively quantifies metabolically active cells. The protocol involves adding a single reagent directly to cells cultured in serum-supplemented medium, followed by incubation and luminescence recording. This homogeneous format requires no washing, medium removal, or multiple pipetting steps, making it suitable for high-throughput screening of this compound across concentration ranges [1] [5].

  • MTT Tetrazolium Reduction Assay: The MTT assay represents a colorimetric approach to viability assessment based on the reduction of yellow MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells [4]. This assay requires several steps including MTT solution preparation in PBS (5 mg/mL), incubation with cells for 3 hours at 37°C, dissolution of formed crystals using isopropanol-based solvent, and absorbance measurement at 570-590 nm. Critical considerations for this compound testing include the use of serum-free media during incubation to prevent background interference and proper solubilization of formazan crystals for accurate absorbance readings [4].

  • XTT and WST-1 Assays: These tetrazolium-based assays offer improved solubility compared to MTT, generating water-soluble formazan products that eliminate the need for a solubilization step [5]. The XTT assay demonstrates superior sensitivity and range compared to MTT, though it can still experience interference from medium components, serum albumin, and fatty acids. Similarly, WST-1 is reduced by complex cellular mechanisms at the cell surface, dependent on NAD(P)H generation through glycolysis in viable cells [6].

Table 2: Comparison of Cell Viability Assays for this compound Testing

Assay Type Principle Detection Method Key Advantages Reported Use in this compound Studies
CellTiter-Glo ATP quantification Luminescence High sensitivity, simple protocol, compatible with serum-containing media Yes (glioblastoma stem cells) [1]
MTT Mitochondrial reductase activity Colorimetric (570 nm) Well-established, inexpensive, requires basic equipment Applicable but not specifically reported
XTT Tetrazolium reduction Colorimetric (450 nm) Water-soluble product, no solubilization step Not specifically reported with this compound
WST-1 Cell surface reductase activity Colorimetric (450 nm) Water-soluble product, rapid detection Not specifically reported with this compound
Resazurin Mitochondrial enzyme reduction Fluorescence (Ex560/Em590) Non-toxic, allows continued cell culture Not specifically reported with this compound
CellTiter-Glo Protocol for this compound Viability Testing

The CellTiter-Glo assay provides a robust method for quantifying this compound's effects on cell viability through ATP measurement. Below is a detailed protocol adapted from studies investigating this compound in glioblastoma stem cells [1]:

  • Cell Plating and this compound Treatment:

    • Plate glioblastoma stem cells (GSC11, GSC17, GSC267, etc.) in black-walled 96-well plates at a density of 5 × 10³ cells per well in 100 μL DMEM/F12 medium supplemented with 2% B27, 20 ng/mL EGF, and 20 ng/mL FGF.
    • Allow cells to adhere and recover for 24 hours under standard culture conditions (37°C, 5% CO₂).
    • Prepare this compound stock solutions in DMSO and serially dilute in culture medium to achieve final concentrations typically ranging from 0.001 μM to 5 μM. Include vehicle control (DMSO alone) and blank control (medium only) wells.
    • Remove existing medium from plated cells and add 100 μL of this compound-containing medium to treatment wells. Incubate for desired exposure period (typically 72 hours for this compound).
  • Luminescence Measurement:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature for approximately 30 minutes.
    • Add 100 μL of CellTiter-Glo reagent directly to each well containing 100 μL of medium.
    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
    • Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal.
    • Measure luminescence using a plate-reading luminometer with integration time of 0.25-1 second per well.
  • Data Analysis:

    • Calculate average luminescence values for blank control wells and subtract from all experimental values.
    • Normalize this compound-treated well values to vehicle control wells to determine percentage viability.
    • Generate dose-response curves by plotting percentage viability versus this compound concentration.
    • Calculate IC₅₀ values using appropriate nonlinear regression analysis (four-parameter logistic curve).

This protocol successfully demonstrated this compound's inhibition of cell viability across multiple glioblastoma stem cell lines, with varying sensitivity observed between different lines [1].

Cell Proliferation Methodologies

DNA Synthesis-Based Proliferation Assays

Cell proliferation assays measure the increase in cell number over time and are vital for understanding this compound's effects on tumor growth kinetics. Unlike viability assays that provide a snapshot of metabolic health at a single time point, proliferation assays track the cumulative expansion of cell populations, offering insights into this compound's cytostatic versus cytotoxic effects [7]. DNA synthesis-based methods are among the most specific approaches for quantifying cell proliferation:

  • BrdU Incorporation Assay: This method detects 5-bromo-2'-deoxyuridine (BrdU) incorporation into newly synthesized DNA during the S-phase of the cell cycle. The protocol involves pulsing cells with BrdU for a specific duration (typically 2-24 hours), followed by fixation, denaturation of DNA to expose incorporated BrdU, and immunodetection using anti-BrdU antibodies conjugated to enzymes or fluorophores. The amount of BrdU incorporation correlates directly with proliferative activity and can be quantified colorimetrically or fluorescently. This assay can be combined with this compound treatment to determine effects on DNA synthesis rates [5].

  • EdU Click Chemistry Assay: The 5-ethynyl-2'-deoxyuridine (EdU) assay offers a modern alternative to BrdU that doesn't require DNA denaturation. EdU contains an alkyne group that reacts with azide-modified fluorescent dyes via copper-catalyzed click chemistry. This method is faster than BrdU (approximately 30 minutes versus several hours) and preserves cellular morphology and antigenicity better, allowing easier multiplexing with other markers. The BaseClick EdU system provides multiple fluorescent probe options with excitation peaks at 488, 555, 594, and 647 nm, enabling flexible experimental design for assessing this compound's anti-proliferative effects [5].

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis provides mechanistic insights into how this compound inhibits proliferation by identifying specific phase arrest. For this compound and related kinase inhibitors, G0/G1 arrest has been observed through inhibition of cyclin D1 [8]. The protocol for cell cycle analysis includes:

  • Treat cells with this compound across a concentration range (e.g., 0.001-5 μM) for 24-72 hours.
  • Harvest cells by trypsinization and wash with cold PBS.
  • Fix cells in 70% ethanol at -20°C for at least 2 hours.
  • Wash fixed cells and resuspend in PBS containing RNase A (100 μg/mL) and DNA-binding dye such as propidium iodide (50 μg/mL).
  • Incubate for 30 minutes at 37°C protected from light.
  • Analyze by flow cytometry, collecting at least 10,000 events per sample.
  • Use appropriate software to deconvolute cell cycle phases (G0/G1, S, G2/M) based on DNA content.

This approach can demonstrate this compound's effect on cell cycle progression and potentially identify biomarkers of response, such as reduced cyclin D1 expression [8].

Comprehensive Experimental Workflow

The following diagram outlines a complete experimental workflow for evaluating this compound effects on cell viability and proliferation:

G cluster_preparation Cell Preparation Phase cluster_treatment This compound Treatment cluster_assays Analysis Phase cluster_analysis Data Analysis Cell_Selection Select Appropriate Cell Lines (MET-high expressing lines) Culture_Conditions Optimize Culture Conditions (Serum concentration, growth factors) Cell_Selection->Culture_Conditions Plate_Cells Plate Cells in Multi-well Format Culture_Conditions->Plate_Cells Drug_Prep Prepare this compound Dilution Series (0.001 μM to 5 μM) Plate_Cells->Drug_Prep Apply_Treatment Apply this compound to Cells Drug_Prep->Apply_Treatment Drug_Prep->Apply_Treatment Incubation Incubate for 24-72 hours Apply_Treatment->Incubation Viability_Assay Cell Viability Assessment (CellTiter-Glo, MTT, etc.) Incubation->Viability_Assay Proliferation_Assay Proliferation Measurement (BrdU/EdU, Cell Counting) Incubation->Proliferation_Assay Mechanism_Analysis Mechanistic Studies (Western blot, Cell Cycle) Incubation->Mechanism_Analysis Data_Processing Process Raw Data Viability_Assay->Data_Processing Proliferation_Assay->Data_Processing Mechanism_Analysis->Data_Processing Curve_Fitting Generate Dose-Response Curves Data_Processing->Curve_Fitting IC_Calculation Calculate IC₅₀ Values Curve_Fitting->IC_Calculation

Figure 2: Experimental Workflow for this compound Testing - This diagram outlines the comprehensive process for evaluating this compound's effects on cells, from initial preparation through data analysis.

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for meaningful evaluation of this compound activity. Based on established protocols, the following considerations should guide experimental design:

  • MET-Expressing Cell Lines: this compound demonstrates greatest efficacy against cell lines with high MET expression. In preclinical studies, glioblastoma stem cells (GSC11, GSC17, GSC267) were used to evaluate this compound [1]. For other cancer types, gastric cancer line MKN45 and hepatocellular carcinoma line MHCC97H represent MET-amplified models that respond well to MET-targeted therapies [8]. Prior to this compound testing, characterize MET expression in candidate cell lines by Western blot to ensure relevance.

  • Culture Conditions for Stem Cells: Glioblastoma stem cells require specialized culture conditions including DMEM/F12 medium supplemented with B27 (2%), epidermal growth factor (EGF, 20 ng/mL), and basic fibroblast growth factor (FGF, 20 ng/mL) [1]. These cells are typically maintained in suspension as neurospheres and may require accutase rather than trypsin for dissociation to preserve surface markers and stemness properties.

  • Plating Density Optimization: Cell density significantly impacts proliferation rates and drug sensitivity. For viability assays, plate cells at 5,000 cells per well in 96-well format to achieve 70-80% confluence at the end of the treatment period [1]. Conduct preliminary experiments to determine optimal seeding density for specific cell lines and assay durations.

This compound Preparation and Treatment Protocol

Proper compound handling is essential for reproducible this compound testing:

  • Stock Solution Preparation: Prepare this compound stock solution in DMSO at a concentration of 10-50 mM. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
  • Working Solution Dilution: Serially dilute this compound in culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% in any treatment condition, matching this concentration in vehicle controls.
  • Treatment Schedule: Based on published studies, a 72-hour continuous exposure effectively demonstrates this compound's effects on viability and proliferation [1]. For time-course experiments, include additional time points (24, 48, 72 hours) to track response kinetics.
  • Control Conditions: Include the following controls in every experiment:
    • Vehicle control (DMSO at same concentration as treatments)
    • Positive control for cytotoxicity (e.g., staurosporine)
    • Blank control (medium only, no cells) for background subtraction

Data Interpretation and Technical Considerations

Analysis of Viability and Proliferation Data

Dose-response analysis forms the foundation for interpreting this compound efficacy:

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) provides a standardized metric for comparing this compound potency across cell lines. Following luminescence or absorbance measurement, normalize data to vehicle controls (100% viability) and blank controls (0% viability). Fit normalized values to a four-parameter logistic curve using software such as GraphPad Prism to determine IC₅₀ values. In glioblastoma stem cells, this compound exhibited varying IC₅₀ values across different lines, reflecting heterogeneous dependence on MET signaling [1].

  • Therapeutic Index Assessment: Compare this compound IC₅₀ values between cancer cells and normal cell types to estimate therapeutic window. For example, compare responses in glioblastoma stem cells versus normal human astrocytes when available.

  • Proliferation Rate Calculation: For proliferation assays, calculate population doubling time during this compound treatment using the formula: Doubling time = (T - T₀) × ln(2) / ln(N - N₀), where T is time in culture, and N is cell number at time T. Compare doubling times between treated and control cells to quantify this compound's cytostatic effects.

Technical Considerations and Troubleshooting

Optimal assay performance requires attention to several technical factors:

  • Assay Interference: this compound's yellowish color can potentially cause absorbance interference in colorimetric assays like MTT at high concentrations. Include appropriate compound controls (this compound in medium without cells) to correct for this interference. Luminescence-based assays (CellTiter-Glo) generally experience less compound interference.

  • Serum Effects: Serum components can affect this compound solubility and bioactivity. Maintain consistent serum concentrations across experiments, typically 2-10% FBS. For starvation experiments, reduce serum to 0.5% or use defined serum-free conditions.

  • Cell Line Drift: Glioblastoma stem cells may undergo phenotypic changes with extended culture, potentially altering MET expression and this compound sensitivity. Regularly authenticate cell lines and monitor MET expression by Western blot every 10-15 passages.

  • Apoptosis Detection: Combine viability assays with apoptosis detection methods (caspase-3/7 activation, Annexin V staining) to distinguish cytostatic from cytotoxic effects. This compound may primarily induce cell cycle arrest rather than apoptosis in some cellular contexts.

Table 3: Troubleshooting Guide for this compound Viability and Proliferation Assays

Problem Potential Cause Solution
Poor dose-response Insoluble compound at high concentrations Use fresh dilutions, sonicate if necessary, ensure DMSO ≤0.1%
High variability between replicates Inconsistent cell plating Thoroughly resuspend cells before plating, use electronic counter for accuracy
Excessive background in MTT Serum interference in assay Use serum-free media during MTT incubation, filter sterilize MTT solution
Inconsistent results across experiments Cell passage effects Use consistent passage range (e.g., 5-25), monitor MET expression regularly
No signal in CellTiter-Glo Inadequate cell numbers or ATP depletion Increase cell plating density, ensure reagent is at room temperature

Conclusion

The application notes and protocols detailed herein provide a standardized framework for evaluating this compound's effects on cell viability and proliferation. Through appropriate assay selection, careful experimental execution, and rigorous data analysis, researchers can reliably quantify this compound activity across diverse cellular models. The integration of viability, proliferation, and mechanistic assessments offers comprehensive insights into this compound's cellular effects, supporting its continued investigation as a promising multi-kinase inhibitor for challenging malignancies, particularly those characterized by MET dysregulation and antiangiogenic therapy resistance.

References

Comprehensive Application Notes and Protocols: Bioisosteric Replacement Strategies for Altiratinib Analogue Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Altiratinib and Bioisosteric Replacement Rationale

This compound is a potent multi-kinase inhibitor originally developed to target MET, VEGFR2, and TRK family kinases, with IC₅₀ values in the low nanomolar range (0.3-6 nM across various MET mutants and TRK isoforms) [1]. Its initial investigation focused on anti-cancer applications, particularly for glioblastoma and other solid tumors, where it demonstrated significant blood-brain barrier penetration [2]. However, during preliminary screening for alternative applications, this compound was unexpectedly found to exhibit dose-dependent inhibitory effects on CRTC3 activity and subsequent melanogenesis, making it a candidate for treating UV-induced hyperpigmentary disorders [3]. Despite this promising activity, cytotoxicity emerged at concentrations above 1 μM, limiting its direct therapeutic application for dermatological conditions and creating the need for structural optimization through bioisosteric replacement strategies to enhance its safety profile while maintaining or improving efficacy [3].

The bioisosteric approach to drug optimization involves replacing atoms or functional groups with others that have similar physicochemical properties while potentially improving drug characteristics such as potency, selectivity, metabolic stability, and reduced toxicity [3]. This strategy has been successfully applied to various kinase inhibitors, as demonstrated by the development of pyridine bioisosteres of cabozantinib that maintained c-Met inhibition while improving anti-proliferative activity against hepatocellular carcinoma [4]. For this compound, the primary goal was to maintain the CRTC3 inhibitory activity essential for modulating melanogenesis while eliminating the cytotoxicity associated with the original compound, particularly for topical application in treating hyperpigmentation disorders [3].

Table 1: Key Targets and IC₅₀ Values of Original this compound

Target IC₅₀ Value Cellular Context
TRKA 0.9 nM Cell-free assay [1]
TRKC 0.8 nM Cell-free assay [1]
MET (Y1230C mutant) 0.37 nM Cell-free assay [1]
MET (D1228N mutant) 1.3 nM Cell-free assay [1]
MET phosphorylation 2.3 nM HGF-stimulated HUVECs [1]
TIE2 phosphorylation 1.0-2.6 nM ANG1-stimulated HUVECs and EA.hy926 cells [1]
VEGFR2 phosphorylation 4.7 nM VEGF-stimulated HUVECs [1]

Bioisosteric Design Strategies for this compound Analogues

Molecular Design Approach

The bioisosteric replacement strategy for this compound focused on modifying the core structure through systematic ring system alterations, specifically targeting the bicyclic components of the original molecule [3]. Researchers created three distinct series of analogues by incorporating different ring systems: 6 (indazole), 7 (benzoxazole), and 8 (benzothiazole) [3]. From each bicyclic group, representative analogues were selected based on preliminary assessments of their cytotoxicity and potency profiles, resulting in the creation of multiple novel compounds. The primary structural modifications involved bioisosteric replacement of key heterocyclic rings while preserving the core pharmacophoric elements necessary for maintaining CRTC3 inhibitory activity. This approach parallels successful bioisosteric strategies employed for other kinase inhibitors, such as the development of pyridine analogues of cabozantinib that maintained potent c-Met inhibition while improving therapeutic properties [4].

The selection criteria for candidate compounds required that analogues demonstrate no more than 10% cytotoxicity at concentrations ten times higher than their effective concentration, along with maintaining concentration-dependent melanin-inhibiting effects in both Mel-Ab mouse melanocytes and B16F10 mouse melanoma cells [3]. Through this rigorous screening process, three leading candidates emerged: ALT6a (indazole-based), ALT7a (benzoxazole-based), and ALT8c (benzothiazole-based), each showing comparable or improved melanogenesis inhibition compared to original this compound without associated cytotoxicity [3]. Interestingly, while ALT8c effectively reduced melanin content in mouse-derived cells, it failed to inhibit melanogenesis in normal human melanocytes, positioning ALT7a and ALT6a as the most promising candidates for further development [3].

Structural Comparison and Property Optimization

Table 2: Comparison of Original this compound and Bioisostere Properties

Compound Core Structure CRTC3 Inhibition Cytotoxicity Skin Permeability Therapeutic Window
This compound (original) Original bicyclic system Potent at ≤1 μM Significant at >1 μM Baseline Narrow
ALT6a Indazole-based Comparable to original Minimal at 10 μM Enhanced Wider than original
ALT7a Benzoxazole-based Superior to original None at 10 μM Enhanced Widest
ALT8c Benzothiophene-based Effective in mouse cells only Minimal at 10 μM Not reported Limited to mouse models

The structural optimizations achieved through bioisosteric replacement conferred several advantageous properties to the lead analogues. Specifically, ALT6a and ALT7a demonstrated superior efficacy and wider safety margins compared to original this compound, although ALT6a's safety margin was slightly narrower than that of ALT7a in normal human melanocytes [3]. Both lead compounds also exhibited enhanced skin permeability in parallel artificial membrane permeability assays (PAMPA), a critical characteristic for topical formulations [3]. This improvement in skin barrier penetration was attributed to strategic modifications in the chemical structure that optimized lipophilicity and molecular size while maintaining the necessary physicochemical properties for effective CRTC3 targeting [3].

Experimental Protocols

Compound Screening and Cytotoxicity Assessment

Protocol 1: High-Throughput Screening for CRTC3 Inhibitors

  • Cell lines: Mel-Ab mouse melanocytes, B16F10 mouse melanoma cells, and normal human melanocytes (NHM)
  • Screening concentration range: 0.1-10 μM for initial activity assessment
  • Control compounds: this compound, sorafenib, foretinib, cabozantinib
  • Activity assessment: Melanin content measurement after 72-hour treatment with forskolin stimulation
  • Cytotoxicity threshold: Compounds showing >10% cytotoxicity at 10× effective concentration are excluded
  • Secondary validation: Dose-response curves for compounds passing initial screening

Protocol 2: Cytotoxicity Profiling

  • Method: Resazurin reduction assay measuring fluorescence (excitation 540 nm/emission 600 nm)
  • Cell lines: Multiple normal and cancerous cell lines including HUVECs, A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87, and A549 cells
  • Incubation time: 72 hours with test compounds
  • Concentration range: 0.1-100 μM for IC₅₀ determination
  • Data analysis: Fluorescence values normalized to vehicle-treated controls
Anti-Melanogenic Activity Evaluation

Protocol 3: Melanin Content Measurement

  • Cell preparation: Seed melanocytes at appropriate density (20,000 cells/well for 96-well plates)
  • Stimulation: 10 μM forskolin to induce melanogenesis
  • Treatment: Test compounds at concentrations from 0.1-10 μM for 72 hours
  • Melanin extraction: Solubilize cells in 1N NaOH at 60°C for 1 hour
  • Quantification: Measure absorbance at 405 nm, compare to synthetic melanin standard curve
  • Normalization: Express results as percentage reduction compared to forskolin-stimulated controls

Protocol 4: Cellular Tyrosinase Activity Assay

  • Cell lysis: Prepare lysates from compound-treated melanocytes
  • Substrate preparation: 2 mM L-DOPA in phosphate buffer (pH 6.8)
  • Reaction conditions: Mix cell lysates with substrate, incubate at 37°C for 1-2 hours
  • Measurement: Monitor dopachrome formation at 475 nm
  • Controls: Include mushroom tyrosinase for non-cellular activity assessment
Mechanism of Action Studies

Protocol 5: Gene Expression Analysis by RT-qPCR

  • RNA extraction: Trizol method from compound-treated melanocytes
  • Key target genes: MITF, tyrosinase, TYRP1, DCT
  • Housekeeping genes: GAPDH, β-actin
  • Treatment conditions: 72-hour forskolin stimulation with/without compound pretreatment
  • Time-course experiments: Short-term treatment (up to 8 hours) to identify primary vs. secondary effects

Protocol 6: Protein Expression and Phosphorylation Analysis

  • Western blotting: Standard SDS-PAGE followed by transfer to PVDF membranes
  • Primary antibodies: Anti-MITF, anti-tyrosinase, anti-TYRP1, anti-DCT, anti-pCREB, anti-CRTC3, anti-pCRTC3
  • Phosphorylation assessment: Immunoprecipitation of phosphorylated proteins
  • Subcellular localization: Nuclear/cytoplasmic fractionation followed by CRTC3 detection

Protocol 7: CREB Transcriptional Activity Assay

  • Reporter construct: CRE-luciferase plasmid
  • Transfection: Lipofectamine-mediated delivery into melanocytes
  • Stimulation: Forskolin treatment with/without test compounds
  • Luciferase measurement: Luminescence detection after 24-hour treatment
  • Normalization: Co-transfected Renilla luciferase for transfection efficiency control
Ex Vivo Human Skin Model Evaluation

Protocol 8: Skin Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane preparation: Synthetic membrane with skin-like lipid composition
  • Donor compartment: Test compounds at 100 μg/mL in PBS
  • Acceptor compartment: PBS with agitation
  • Incubation time: 6 hours at 32°C (skin surface temperature)
  • Quantification: HPLC-MS analysis of compound concentration in acceptor compartment
  • Calculation: Permeability coefficient compared to reference compounds

Protocol 9: Human Skin Explant Culture

  • Tissue source: Human skin from reduction surgery (IRB approval required)
  • UVB irradiation: 50-100 mJ/cm² to induce hyperpigmentation
  • Topical application: Test compounds in appropriate vehicle (e.g., carbomer gel)
  • Concentration range: 0.1-1% w/w formulations
  • Exposure period: 24-72 hours with maintained explant viability
  • Assessment: H&E staining, melanin deposition, immunofluorescence for CRTC3 localization

Results and Discussion

Efficacy and Safety Profiles of Lead Analogues

The bioisosteric optimization strategy successfully yielded two lead compounds—ALT6a and ALT7a—that demonstrated significantly improved therapeutic profiles compared to original this compound [3]. In normal human melanocytes, both analogues exhibited superior melanin reduction efficacy while eliminating the cytotoxicity associated with the parent compound [3]. Specifically, ALT7a consistently showed no cytotoxicity at 10 μM concentration across all tested cell types, while ALT6a displayed only minimal cytotoxicity at this concentration, representing a substantial improvement over the original this compound, which showed significant cytotoxicity above 1 μM [3]. This enhanced safety profile was particularly evident in normal human melanocytes, which exhibited higher sensitivity to cytotoxicity than mouse-derived cell lines, underscoring the importance of evaluating compounds in human-relevant systems.

Mechanistic studies revealed that both ALT6a and ALT7a effectively suppressed forskolin-stimulated transcriptional activity of CREB, which was attributed to phosphorylation-dependent intracellular localization of CRTC3 [3]. Interestingly, while original this compound downregulated JNK and AKT activity, the bioisostere analogues did not affect these pathways, potentially explaining their improved cytotoxicity profiles [3]. Kinase profiling suggested that AMPK and ERK are responsible for CRTC3 hyperphosphorylation mediated by this compound and its analogues [3]. Both lead compounds significantly attenuated the 72-hour forskolin-stimulated upregulation of mRNA and protein levels of key melanogenesis genes (MITF, tyrosinase, TYRP1, and DCT), while short-term treatment (up to 8 hours) selectively inhibited mRNA and protein expression of MITF but not the downstream melanogenic enzymes [3], indicating that MITF repression is the primary mechanism rather than direct enzyme inhibition.

Table 3: Summary of Key Experimental Findings for Lead Bioisosteres

Parameter ALT6a ALT7a Original this compound
Melanin Reduction in NHM Superior to original Superior to original Baseline
Cytotoxicity at 10 μM Minimal in NHM None in NHM Significant above 1 μM
Cellular Tyrosinase Inhibition Significant reduction Significant reduction Significant reduction
MITF mRNA Suppression Potent inhibition Potent inhibition Potent inhibition
CREB Transcriptional Inhibition Effective Effective Effective
Skin Permeability (PAMPA) Enhanced Enhanced Baseline
In Vivo Efficacy Potent reduction Potent reduction Moderate reduction
Implications for Therapeutic Development

The successful application of bioisosteric replacement to this compound demonstrates the power of this strategy for drug repositioning and optimization [3]. By selectively modifying specific structural elements while preserving the core pharmacophore necessary for CRTC3 targeting, researchers achieved a dissociation of efficacy from toxicity, creating compounds with favorable therapeutic indices for dermatological applications [3]. The significantly improved skin permeability of ALT6a and ALT7a further enhances their potential as topical agents, as evidenced by their superior performance in both mouse tail and human skin explant models compared to original this compound [3]. In these models, the analogues more potently reduced epidermal melanin and tyrosinase protein levels than the parent compound, particularly at lower doses, likely due to their enhanced skin barrier penetration [3].

The CRTC3-targeting approach represents a paradigm shift in hyperpigmentation treatment, moving beyond traditional tyrosinase inhibition to modulate the upstream regulation of melanogenesis [3]. Unlike conventional approaches that directly target melanocytes or tyrosinase activity, CRTC3 inhibition allows for homeostatic modulation of melanin synthesis without inducing melanocyte death or producing irreversible depigmentation [3]. This mechanism-based strategy offers potential advantages for treating various hyperpigmentary disorders, particularly those associated with UV exposure and photo-aging, where CRTC3 activation plays a central role [3]. Furthermore, the demonstrated efficacy in human skin explants suggests strong translational potential for these bioisostere analogues as topical therapeutics for common hyperpigmentary conditions.

Signaling Pathway and Experimental Workflow Visualization

CRTC3-Mediated Melanogenesis Signaling Pathway

The following diagram illustrates the key signaling pathway through which ALT6a and ALT7a exert their anti-melanogenic effects, based on the mechanistic findings from the research:

G CRTC3-Mediated Melanogenesis Signaling Pathway UV_Stimulation UV Stimulation/Forskolin cAMP cAMP Elevation UV_Stimulation->cAMP PKA PKA Activation cAMP->PKA CRTC3_Phos CRTC3 Phosphorylation PKA->CRTC3_Phos CRTC3_Nuclear CRTC3 Nuclear Translocation CRTC3_Phos->CRTC3_Nuclear CREB_Activation CREB Activation CRTC3_Nuclear->CREB_Activation MITF_Transcription MITF Transcription CREB_Activation->MITF_Transcription Melanogenesis_Genes Melanogenesis Genes (Tyrosinase, TYRP1, DCT) MITF_Transcription->Melanogenesis_Genes Melanin_Synthesis Melanin Synthesis Melanogenesis_Genes->Melanin_Synthesis ALT_Inhibition ALT6a/ALT7a Inhibition ALT_Inhibition->CRTC3_Phos Inhibits ALT_Inhibition->CRTC3_Nuclear Blocks

This pathway visualization illustrates the mechanistic basis for the anti-melanogenic activity of this compound analogues. The diagram shows how UV stimulation or forskolin treatment leads to cAMP elevation and PKA activation, resulting in CRTC3 phosphorylation and subsequent nuclear translocation [3]. Once in the nucleus, CRTC3 facilitates CREB-mediated transcription of MITF, the master regulator of melanogenesis, which in turn upregulates key melanogenic enzymes including tyrosinase, TYRP1, and DCT, ultimately driving melanin synthesis [3]. The inhibitory actions of ALT6a and ALT7a occur at the level of CRTC3 phosphorylation and nuclear translocation, effectively blocking this signaling cascade upstream of MITF expression [3].

Experimental Workflow for Bioisostere Development

The following diagram outlines the comprehensive experimental workflow used in the development and evaluation of this compound bioisosteres:

G Experimental Workflow for this compound Bioisostere Development Design Bioisosteric Design (Ring System Replacement) Synthesis Compound Synthesis & Purification Design->Synthesis Screening High-Throughput Screening CRTC3 Inhibition Synthesis->Screening Cytotoxicity Cytotoxicity Assessment Multiple Cell Lines Screening->Cytotoxicity Efficacy Efficacy Profiling Melanin Content & Tyrosinase Cytotoxicity->Efficacy Mechanism Mechanistic Studies Gene/Protein Expression Efficacy->Mechanism Permeability Skin Permeability (PAMPA) Mechanism->Permeability ExVivo Ex Vivo Evaluation Human Skin Explants Permeability->ExVivo InVivo In Vivo Validation KRT14-SCF Mouse Model ExVivo->InVivo

This experimental workflow delineates the systematic approach employed in optimizing this compound bioisosteres, beginning with rational design based on ring system replacements and proceeding through synthesis, comprehensive screening, and mechanistic evaluation [3]. The process incorporates multiple validation stages, including in vitro cytotoxicity and efficacy profiling, mechanism of action studies, and assessment of skin permeability—a critical factor for topical therapeutics [3]. The workflow culminates in ex vivo human skin explant models and in vivo validation using KRT14-SCF epidermal humanized mice, providing robust preclinical evidence for therapeutic potential [3]. This methodical progression from design to validation represents a standardized protocol for developing kinase inhibitor analogues with improved therapeutic properties.

Application Notes and Conclusions

Application in Dermatology and Oncology

The successful development of ALT6a and ALT7a through bioisosteric replacement demonstrates the potential for repurposing kinase inhibitors for dermatological applications [3]. These compounds represent promising candidates for topical formulations targeting hyperpigmentation disorders including melasma, post-inflammatory hyperpigmentation, and UV-induced skin darkening [3]. The CRTC3-targeting mechanism offers a novel approach to melanogenesis regulation that differs fundamentally from conventional tyrosinase inhibitors, potentially overcoming limitations associated with existing treatments such as inadequate efficacy, toxicity concerns, or irreversible depigmentation [3]. For optimal topical application, formulations should prioritize enhanced skin penetration while maintaining compound stability, with recommended testing in appropriate gel or cream bases at concentrations ranging from 0.1-1% w/w.

Beyond dermatology, the bioisosteric optimization approach has significant implications for oncology drug development, particularly in improving the therapeutic index of multi-kinase inhibitors [4]. The demonstrated ability to dissociate efficacy from toxicity through structural modification suggests potential applications for other kinase inhibitors where dose-limiting toxicity restricts clinical utility [3] [4]. Additionally, the retained activity against key signaling pathways while reducing off-target effects suggests that bioisosteric replacement could be valuable for developing targeted therapies with improved safety profiles for cancers dependent on MET, TRK, or related kinases [4] [5]. The pyridine and indazole bioisosteres described in these protocols may serve as starting points for developing inhibitors with enhanced selectivity for specific kinase targets relevant to both dermatological and oncological conditions.

Conclusion and Future Directions

The bioisosteric replacement strategies applied to this compound have successfully yielded novel analogues with improved efficacy, reduced cytotoxicity, and enhanced skin permeability compared to the parent compound [3]. The lead candidates ALT6a and ALT7a demonstrate potent inhibition of UV-induced and forskolin-stimulated melanogenesis through targeted disruption of the CRTC3-CREB-MITF signaling axis without direct melanocyte toxicity [3]. These compounds represent promising candidates for further development as topical therapeutics for hyperpigmentary disorders and serve as proof-of-concept for the application of bioisosteric replacement in kinase inhibitor optimization.

Future research directions should include:

  • Comprehensive ADMET profiling of lead analogues to fully characterize their pharmacological properties
  • Formulation optimization for topical delivery to maximize skin retention while minimizing systemic absorption
  • Long-term safety assessment in relevant preclinical models to establish chronic use safety
  • Expanded investigation of potential applications in other CRTC3-mediated conditions
  • Further exploration of structural modifications to enhance selectivity for specific kinase targets

The protocols and application notes presented here provide a systematic framework for applying bioisosteric replacement strategies to optimize kinase inhibitors for improved therapeutic potential across multiple disease contexts.

References

Comprehensive Application Notes and Protocols: Assessing Altiratinib Skin Permeability Using Parallel Artificial Membrane Permeability Assay (PAMPA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Altiratinib is a small-molecule tyrosine kinase inhibitor that was originally developed to target multiple growth factor receptors, including c-Met, VEGFR2, and TrkA. Recent drug repurposing efforts have explored its potential for topical applications in dermatology, specifically for treating UV-induced skin hyperpigmentary disorders. Through high-throughput screening, this compound was identified as having dose-dependent inhibitory action on CRTC3 activity and melanogenesis, positioning it as a promising candidate for topical therapeutic development. However, its cytotoxicity at higher concentrations and suboptimal skin penetration characteristics necessitated structural optimization to enhance its suitability for topical administration [1].

The Parallel Artificial Membrane Permeability Assay (PAMPA) has emerged as a valuable in vitro screening tool for evaluating the passive permeability of drug candidates across biological membranes. While initially developed for predicting gastrointestinal absorption and blood-brain barrier penetration, PAMPA has been adapted for skin permeability assessment, providing a high-throughput, reproducible, and cost-effective alternative to cellular models and animal studies. The assay utilizes artificial membranes constructed from lipid mixtures that mimic the barrier properties of biological membranes, enabling researchers to rank compounds based on their intrinsic permeability characteristics during early drug development stages [2]. For topical formulations intended to treat cutaneous disorders, adequate skin permeability is essential for therapeutic efficacy, making PAMPA an indispensable tool for optimizing the physicochemical properties of drug candidates like this compound and its analogues [1].

Experimental Design

Rationale for PAMPA Skin Assay

The application of PAMPA for skin permeability assessment offers significant advantages over traditional permeability models. Unlike cell-based assays such as Caco-2 or MDCK models, PAMPA exclusively measures passive transcellular diffusion without interference from active transport processes, which is the primary permeation mechanism for most topical drugs. The assay's artificial membrane system provides a robust, high-throughput platform that minimizes variability associated with biological systems while maintaining strong correlation with in vivo permeability data. Furthermore, PAMPA requires relatively small compound quantities (enabling screening during early development phases), is amenable to automation, and generates highly reproducible results across different laboratories and operators [2] [3].

For this compound and its structural analogues, the skin PAMPA assay served as a critical optimization tool during the medicinal chemistry campaign to improve their topical delivery characteristics. By systematically modifying the bicyclic ring systems of this compound (specifically the indazole, benzoxazole, and benzothiazole components), researchers could rapidly assess how these structural changes influenced membrane permeability, enabling the selection of lead candidates with enhanced skin penetration capabilities for further development [1].

Quantitative Permeability Measurement

The PAMPA assay quantifies permeability through the measurement of effective permeability (Pₑ), which is calculated from the rate of compound transfer across the artificial membrane. The assay employs a two-chamber system (donor and acceptor compartments) separated by a microporous filter plate impregnated with a specialized lipid mixture. During a defined incubation period under controlled conditions, test compounds diffuse from the donor compartment through the lipid-infused membrane into the acceptor compartment. The Pₑ value (expressed in 10⁻⁶ cm/s) is derived from the compound's appearance kinetics in the acceptor compartment, providing a standardized metric for comparing permeability across different compounds and experimental batches [2] [4].

Table 1: Key Advantages of PAMPA for Skin Permeability Screening

Advantage Description Impact on Drug Development
High Throughput Capable of screening hundreds of compounds simultaneously in 96-well format Accelerates lead optimization cycle times
Cost Effectiveness Minimal reagent requirements and no need for cell culture facilities Reduces early-stage development costs
Reproducibility Artificial membrane system minimizes biological variability Enhances data reliability and decision confidence
Automation Compatibility Entire assay workflow amenable to robotic automation Increases screening efficiency and reduces labor
Quantitative Output Generates precise Pₑ values for rank-ordering compounds Enables structure-permeability relationship analysis

Materials & Methods

Equipment and Reagents
3.1.1 Essential Equipment
  • PAMPA sandwich plates (96-well Multiscreen IP filter plates, Merck Millipore, MAIPNTR10) or comparable system
  • UV-compatible microplates (Greiner BIO-ONE, 675801) for concentration measurement
  • UV plate reader (Infinite 200 PRO, Tecan Inc.) or comparable instrument with detection capability at multiple wavelengths
  • Multichannel pipettes and reservoir for reagent distribution
  • Microplate shaker or stirrer (Gutbox technology, Pion Inc.) for reducing unstirred water layer effects
  • Precision analytical balance for compound weighing
  • pH meter for buffer standardization
3.1.2 Chemical Reagents
  • Test compounds: this compound and structural analogues (prepared as 10 mM stock solutions in DMSO)
  • PAMPA lipid solution: Commercial Avanti PAMPA lipid blend I (Sigma-Aldrich) consisting of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and stearic acid at 80:20 ratio (wt/wt) dissolved in dodecane with 1% ethanol, or alternatively, 2% DOPC in dodecane prepared in-house
  • Dimethyl sulfoxide (DMSO), HPLC grade
  • Phosphate buffer saline (PBS), 10 mM, pH 7.4 (or other physiologically relevant pH values)
  • Reference compounds: Progesterone (high permeability control), caffeine (low permeability control)
  • UV calibration standards: Freshly prepared solutions of test compounds at known concentrations for standard curve generation
Protocol: Skin PAMPA Assay Execution
3.2.1 Membrane Preparation
  • Lipid application: Pipette 5 μL of the lipid solution (Avanti PAMPA lipid blend I or 2% DOPC in dodecane) onto the microporous filter of each donor well using a multichannel pipette.
  • Membrane formation: Allow the lipid solution to impregnate the filter evenly for 30 minutes at room temperature until a complete artificial membrane forms. Ensure uniform distribution across all wells to minimize inter-well variability.
  • Quality assessment: Visually inspect each well under adequate lighting to confirm homogeneous membrane formation; discard any wells with evident imperfections or incomplete coverage.
3.2.2 Sample Preparation and Loading
  • Compound dilution: Prepare test compounds (this compound and analogues) and reference standards by diluting 10 mM DMSO stocks to 0.05 mM in aqueous phosphate buffer (pH 7.4), maintaining a final DMSO concentration of 0.5% (v/v) to minimize solvent effects on membrane integrity.
  • Acceptor chamber preparation: Fill the acceptor (upper) wells with 300 μL of PBS buffer (pH 7.4). For sink conditions, brain sink buffer (Pion Inc.) may be employed to mimic physiological conditions more accurately.
  • Donor chamber loading: Transfer 300 μL of the diluted compound solutions (0.05 mM) to the donor (lower) wells, ensuring careful alignment when assembling the sandwich plate to prevent cross-contamination or membrane disruption.
  • System assembly: Carefully position the acceptor plate onto the donor plate, creating a complete sandwich assembly. Seal the assembled plate with a lid to prevent evaporation during the incubation period.
3.2.3 Incubation and Sampling
  • Incubation conditions: Maintain the assembled PAMPA plate at room temperature (25°C) for 4-5 hours to allow adequate compound permeation while remaining within the assay's linear range. For real-time monitoring, the incubation can be extended with periodic measurements.
  • Stirring application: Employ magnetic stirring in the donor compartment using the Gutbox technology (Pion Inc.) or comparable system to reduce the aqueous boundary layer to approximately 60 μm, ensuring that membrane permeability rather than water layer diffusion represents the rate-limiting step.
  • Termination and sampling: Following incubation, carefully separate the acceptor and donor plates. Transfer samples from both compartments to UV-compatible microplates for concentration determination.
Data Analysis and Interpretation
3.3.1 Permeability Calculation

The effective permeability (Pₑ) is calculated using the following equation derived from Fick's law of diffusion:

Where:

  • Cₐ(t) = Compound concentration in acceptor compartment at time t
  • Cₑqᵤᵢₗᵢբᵣᵢᵤₘ = Theoretical concentration at equilibrium (typically Cdoₙoᵣ × Vdoₙoᵣ/(Vdoₙoᵣ + Vₐccₑₚₜoᵣ))
  • A = Effective filter area (cm²)
  • Vdoₙoᵣ = Donor compartment volume (mL)
  • Vₐccₑₚₜoᵣ = Acceptor compartment volume (mL)
  • t = Incubation time (seconds)

Most commercially available PAMPA systems include automated software for calculating Pₑ values from raw concentration measurements, significantly streamlining data analysis [2] [4].

3.3.2 Data Interpretation Criteria

Compounds are typically categorized based on their permeability values using established classification schemes:

  • High permeability: Pₑ > 10 × 10⁻⁶ cm/s
  • Moderate permeability: 1.0 × 10⁻⁶ cm/s < Pₑ < 10 × 10⁻⁶ cm/s
  • Low permeability: Pₑ < 1.0 × 10⁻⁶ cm/s

For topical applications targeting epidermal melanocytes, compounds should ideally demonstrate moderate to high permeability to ensure adequate delivery to the target site while maintaining favorable safety profiles [1].

Results & Data Analysis

Permeability of this compound and Analogues

The skin PAMPA assessment of this compound and its systematically engineered analogues revealed significant differences in permeability based on structural modifications. Compared to the parent this compound compound, the optimized analogues ALT6a and ALT7a demonstrated substantially enhanced skin permeability while maintaining or improving biological activity. These improvements were attributed to strategic bioisosteric replacements of the bicyclic ring systems that optimized the compounds' physicochemical properties for transdermal delivery without compromising their target engagement [1].

Table 2: Skin Permeability and Cytotoxicity Profile of this compound and Selected Analogues

Compound Core Structural Features Relative Skin Permeability* Cytotoxicity in NHM (10 µM) Anti-melanogenic Efficacy
This compound (Parent) Original indazole-based core 1.0 × (Reference) Significant cytotoxicity observed Effective but narrow safety window
ALT6a Modified indazole derivative >1.5 × this compound Minimal cytotoxicity Superior to this compound in NHM
ALT7a Benzoxazole-based analogue >1.5 × this compound No cytotoxicity Most potent in NHM and mouse models
ALT8c Benzothiazole-based analogue Enhanced (exact fold not specified) No cytotoxicity in mouse cells; ineffective in NHM Effective in mouse cells only

*Relative permeability values based on quantitative comparison reported in [1]

The enhanced permeability of ALT6a and ALT7a translated to improved efficacy in subsequent ex vivo studies using human skin explants and in vivo mouse models. When applied topically to UVB-irradiated human skin cultures, both analogues demonstrated significantly greater reduction in epidermal melanin deposition and melanogenesis-related gene expression compared to the parent this compound compound, particularly at lower concentrations. This enhanced performance at reduced doses highlights the therapeutic advantage achieved through the permeability-focused optimization approach [1].

Cytotoxicity and Therapeutic Index

A critical aspect of the this compound analogue development was the simultaneous improvement in safety margins while enhancing skin permeability. Whereas the parent this compound compound exhibited significant cytotoxicity in normal human melanocytes (NHM) at 10 µM concentration, the optimized analogues ALT6a and ALT7a demonstrated minimal or no cytotoxicity at equivalent concentrations. This improved safety profile, combined with their enhanced permeability, resulted in a substantially widened therapeutic index – a crucial consideration for topical therapeutics intended for chronic use in hyperpigmentation disorders [1].

The mechanism behind this improved safety profile appears linked to differential effects on key signaling pathways. While this compound downregulated JNK and AKT activity – potentially contributing to its cytotoxic effects – the ALT7a and ALT6a analogues did not significantly affect these pathways, suggesting a more selective mechanism of action focused primarily on the intended CRTC3-mediated melanogenesis pathway without engaging additional cytotoxic mechanisms [1].

Discussion & Implications

Significance for Topical Drug Development

The successful optimization of this compound through structure-based design and PAMPA screening demonstrates a robust framework for developing topical therapeutics with enhanced skin permeability. The correlation between improved PAMPA permeability and enhanced efficacy in more complex human skin models validates the utility of this high-throughput assay for predicting in vivo performance. This approach effectively bridges the gap between early-stage compound screening and clinical translation, potentially accelerating the development of topical treatments for various dermatological conditions [1].

For hyperpigmentation disorders specifically, the CRTC3-targeting mechanism of this compound and its analogues represents a paradigm shift from conventional tyrosinase inhibitors. By targeting an upstream regulator of melanogenesis rather than directly inhibiting melanin-producing enzymes, these compounds offer the potential for more physiological modulation of pigmentation without completely blocking melanocyte function. This approach aligns with contemporary therapeutic strategies that aim for homeostatic regulation rather than complete pathway inhibition, potentially resulting in fewer adverse effects and more natural-looking outcomes [1].

Structural Determinants of Skin Permeability

The medicinal chemistry campaign that yielded the improved this compound analogues provides valuable insights into the structural features that influence skin permeability. The systematic modification of the bicyclic ring systems (indazole, benzoxazole, and benzothiazole) while preserving the compound's core pharmacophore enabled researchers to fine-tune physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular volume without compromising target engagement. The superior performance of the benzoxazole-based ALT7a analogue particularly highlights the importance of balanced polarity and molecular geometry in optimizing transdermal delivery [1].

These findings contribute to the growing body of knowledge on structure-permeability relationships for topical therapeutics, providing design principles that can be applied to other drug development programs targeting cutaneous disorders. The demonstrated success of this bioisosteric replacement strategy offers a template for optimizing the topical delivery of other small-molecule therapeutics where adequate skin penetration represents a development challenge.

Troubleshooting & Optimization

Common Technical Challenges
  • High variability between replicates: This often results from uneven membrane formation. Ensure consistent lipid application technique and environmental conditions (temperature, humidity) during membrane preparation. Visual inspection of each well before assay initiation is recommended to identify and exclude wells with imperfect membranes.

  • Poor correlation with reference compounds: Inaccurate preparation of stock solutions or reference standards frequently causes this issue. Regularly calibrate reference compounds (e.g., progesterone and caffeine) to ensure consistent assay performance across different experimental batches. Verify pH stability of buffer systems throughout the incubation period.

  • Inadequate sink conditions: For highly lipophilic compounds like this compound analogues, consider incorporating surfactants (e.g., 0.1-0.5% BSA) in the acceptor compartment or using commercial brain sink buffers to maintain concentration gradients and prevent back-diffusion.

  • Non-linear permeability kinetics: Extend sampling time points to establish the linear range for novel compounds. For slow-permeating compounds, consider extending incubation periods up to 16 hours while accounting for potential evaporation effects by using sealing films or humidity chambers.

Protocol Adaptation for Specific Needs

The standard skin PAMPA protocol can be modified to address specific research questions or compound characteristics:

  • pH optimization: For compounds with ionizable groups, adjust donor and acceptor pH to mimic specific physiological environments. The use of pH gradients can provide insights into ionization effects on permeability.

  • Membrane composition: Customize lipid mixtures to better represent specific membrane environments. Incorporating ceramides, cholesterol, or fatty acids in specific ratios can create more physiologically relevant models for skin permeability prediction.

  • Real-time monitoring: Implement the real-time PAMPA (RT-PAMPA) approach using fluorescent artificial receptors (FARs) in the acceptor compartment for kinetic analysis of permeability, enabling more detailed mechanistic studies of permeation processes [2].

Conclusions

The application of PAMPA for assessing skin permeability of this compound and its structural analogues has proven invaluable in the development of optimized topical therapeutics for hyperpigmentation disorders. The assay's high-throughput capability enabled rapid screening of multiple structural variants, facilitating the identification of ALT6a and ALT7a as lead candidates with enhanced skin permeability and improved safety profiles. The strong correlation between PAMPA results and subsequent efficacy in human skin models underscores the predictive value of this assay in topical formulation development.

The successful optimization campaign demonstrates how integrating medicinal chemistry with robust permeability screening can address development challenges associated with topical drug delivery. The resulting this compound analogues represent promising candidates for safe and effective treatment of UV-induced hyperpigmentation, with potential applications in other dermatological conditions involving melanogenesis dysregulation. Future work should focus on further clinical development of these optimized compounds and exploration of their efficacy in broader dermatological indications.

References

managing Altiratinib cytotoxicity in normal melanocytes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the major challenge with using Altiratinib in pigmentation research? The primary challenge is its narrow therapeutic window. While effective at inhibiting melanogenesis at lower concentrations (e.g., up to 1 µM), this compound shows significant cytotoxicity in normal human melanocytes (NHM) at higher concentrations [1].

  • Are there safer alternatives to this compound for inhibiting the CRTC3-mediated melanogenesis pathway? Yes, recent medicinal chemistry efforts have produced safer analogues. ALT7a and ALT6a are two leading analogues designed to have superior efficacy and a wider safety margin than the original this compound. They show minimal to no cytotoxicity at concentrations that effectively reduce melanin content [1].

  • What is the recommended maximum concentration of this compound for use in Normal Human Melanocytes (NHM)? To avoid cytotoxicity, it is recommended to not exceed a concentration of 1 µM in NHM. Researchers should conduct their own dose-response curves to confirm this threshold for their specific cell lines and conditions [1].

  • If I observe cytotoxicity, what key signaling pathways should I investigate? Cytotoxicity from this compound has been linked to the downregulation of JNK and AKT signaling pathways. In contrast, the safer analogues ALT7a and ALT6a do not significantly affect these pathways, which may contribute to their improved safety profile [1].

Troubleshooting Guide: Cytotoxicity of this compound

Issue Potential Cause Recommended Solution
High cell death in Normal Human Melanocytes (NHM) Concentration exceeds the cytotoxic threshold (e.g., >1 µM) [1] Titrate the compound. Begin with a low dose (0.1-0.5 µM) and perform a dose-response curve to find the optimal sub-cytotoxic concentration for your experiment.
Cytotoxicity when using original this compound Off-target effects on JNK and AKT signaling pathways [1] Switch to a safer analogue like ALT7a or ALT6a. These were specifically designed to avoid these off-target effects.
Inconsistent cytotoxicity between cell types Higher sensitivity of NHM compared to mouse melanocyte cell lines (e.g., Mel-Ab) [1] Do not assume results from mouse cell lines directly translate to human cells. Always validate key findings, especially cytotoxicity, in NHM.
Inefficient melanogenesis inhibition at safe doses The sub-cytotoxic dose of this compound is not potent enough for the desired effect [1] Use ALT7a or ALT6a, which provide potent inhibition of melanogenesis at concentrations that are non-cytotoxic in NHM.

Experimental Protocols & Key Data

Protocol 1: Dose-Response Analysis for Cytotoxicity and Efficacy

This protocol helps establish the therapeutic window of this compound or its analogues in your melanocyte system.

  • Cell Seeding: Seed Normal Human Melanocytes (NHM) in a multi-well plate and allow them to adhere overnight.
  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) or its analogues. Include a DMSO vehicle control.
  • Cytotoxicity Assay: After 72 hours, measure cell viability using a standard assay like MTT or WST-1. Calculate the percentage viability relative to the control.
  • Efficacy Assay: In parallel, measure the melanin content or cellular tyrosinase activity to assess the inhibitory effect on melanogenesis.
  • Data Analysis: Plot dose-response curves for both viability and melanin content to identify the concentration that maximizes efficacy while minimizing cytotoxicity [1].
Protocol 2: Assessing Impact on Key Signaling Pathways

This protocol investigates the molecular mechanisms behind the compound's effects.

  • Cell Treatment: Treat NHM with this compound, ALT7a, or ALT6a at their effective concentrations for a set duration (e.g., 24-72 hours).
  • Protein Extraction: Lyse the cells and extract total protein.
  • Western Blotting: Perform Western blot analysis to detect:
    • Phospho-CRTC3 (p-CRTC3): Key for its cytoplasmic sequestration and inactivation.
    • Total MITF and pigmentation genes (TYR, TYRP1, DCT): To confirm downregulation of the pathway.
    • Phospho-JNK and Phospho-AKT: To check for off-target effects associated with this compound cytotoxicity [1].
    • Total proteins for loading controls.
Quantitative Data on this compound and Analogues

The table below summarizes key experimental data to guide your research.

Compound Effective Anti-Melanogenesis Concentration (Range) Cytotoxic Concentration in NHM Key Mechanism of Action Notes
This compound (ALT) Up to 1 µM [1] Emerges at >1 µM [1] Inhibits CRTC3 nuclear translocation; suppresses MITF & pigmentation genes [2] [1] Narrow therapeutic window; downregulates JNK/AKT [1]
Analogue ALT7a Effective at low doses [1] No/Minimal cytotoxicity at 10x effective dose [1] Inhibits CRTC3 nuclear translocation; suppresses MITF & pigmentation genes [1] Top candidate: Wider safety margin; does not affect JNK/AKT; enhanced skin permeability [1]
Analogue ALT6a Effective at low doses [1] Minimal cytotoxicity (slightly narrower margin than ALT7a) [1] Inhibits CRTC3 nuclear translocation; suppresses MITF & pigmentation genes [1] Second-tier candidate; good efficacy and safety [1]

Signaling Pathways & Experimental Workflow

G UV_cAMP UV/cAMP Stimulus CREB_P CREB Phosphorylation UV_cAMP->CREB_P CRTC3_nuc CRTC3 Nuclear Translocation CREB_P->CRTC3_nuc MITF_exp MITF Expression CRTC3_nuc->MITF_exp Melanogenesis Melanogenesis (TYR, TYRP1, DCT) MITF_exp->Melanogenesis This compound This compound/ALT7a/ALT6a CRTC3_cyt CRTC3 Cytoplasmic Retention (Hyperphosphorylation) This compound->CRTC3_cyt Induces CRTC3_cyt->CRTC3_nuc Inhibits Start 1. Cell Seeding (Normal Human Melanocytes) Treat 2. Compound Treatment Start->Treat Assay1 3a. Cytotoxicity Assay (e.g., MTT) Treat->Assay1 Assay2 3b. Efficacy Assay (Melanin/Tyrosinase) Treat->Assay2 Analysis 4. Data Analysis (Therapeutic Window) Assay1->Analysis Assay2->Analysis

Diagram 1: Mechanism of Action and Experimental Workflow. This compound and its analogues act by promoting CRTC3 hyperphosphorylation, preventing its nuclear translocation. This inhibits the MITF-mediated transcription of key melanogenesis genes. The experimental workflow outlines key steps for evaluating efficacy and safety.

References

Blood-Brain Barrier Penetration & Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Altiratinib is designed with significant blood-brain barrier (BBB) penetration, a crucial property for targeting central nervous system (CNS) tumors [1] [2]. The quantitative profile of this compound is summarized in the table below.

Table 1: Key Quantitative Data for this compound

Parameter Value / Information Significance / Context
Brain:Plasma Ratio (Mouse) 0.23 [3] Demonstrates substantial brain penetration after systemic dosing.

| Key IC50 Values (Cell-free assays) | MET: 2.7-4.6 nM [3] [4] TIE2: 8 nM [3] [4] VEGFR2: 9.2 nM [3] [4] TRKA/B/C: 0.83-4.6 nM [3] [4] | Potent, balanced inhibition of primary targets. | | In Vivo Dosage (Preclinical GBM models) | 10 mg/kg to 60 mg/kg, orally [5] [6] | Effective in inhibiting tumor growth and overcoming resistance. |

Experimental Protocols for Key Assays

Here are methodologies for critical experiments cited in the literature, which you can adapt for your research.

Protocol 1: Assessing Cellular Viability and Proliferation [3]

This protocol is used to determine the effect of this compound on the viability of various cancer cell lines.

  • Cell Plating: Plate cells in 96-well or 384-well black-walled plates at optimized densities (e.g., 1,250 cells/well for U-87-MG in a 384-well plate).
  • Drug Treatment: Prepare a concentration range of this compound in DMSO (e.g., 0.001 µM to 5 µM) in the cell culture medium. Add the drug-containing medium to the wells.
  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
  • Viability Measurement: Quantify viable cells using a resazurin-based assay (e.g., alamarBlue) or the CellTiter-Glo Assay (ATP quantification) following the manufacturer's instructions.
  • Data Analysis: Measure fluorescence (Ex/Em: 540/600 nm for resazurin) or luminescence. Plot the signal against the drug concentration to calculate IC50 values.

Protocol 2: In Vivo Efficacy Study in Glioblastoma Xenograft Models [5]

This outlines a common approach for evaluating this compound's efficacy in mouse models of glioblastoma.

  • Cell Implantation: Intracranially implant human glioblastoma stem cells (e.g., 5 x 10^4 GSC17 cells) into immunocompromised mice (e.g., nude mice).
  • Treatment Initiation: Begin drug administration 4 days post-implantation.
  • Dosing Regimen:
    • This compound: Administer at 10 mg/kg via oral gavage twice daily.
    • Control: Administer 0.4% HPMC vehicle by oral gavage.
    • (For combination studies) Bevacizumab: Administer at 10 mg/kg via intraperitoneal injection twice weekly.
  • Endpoint Analysis: Monitor animals for survival. At endpoint, analyze tumors for volume, markers of invasiveness (N-cadherin, vimentin), microvessel density (CD31), and TIE2-expressing monocyte infiltration.

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: What could be the reason for a lack of efficacy in our in vivo glioblastoma model, despite using a published dosing regimen?

  • A: Consider the following potential issues and troubleshooting steps:
    • Drug Formulation and Stability: Ensure this compound is freshly prepared in the correct vehicle (e.g., 0.4% HPMC) and that the suspension is homogeneous before administration [5].
    • Tumor Model Heterogeneity: The genetic background of the glioblastoma model significantly impacts response. Verify that your model expresses the relevant targets of this compound, such as MET or TRK. Testing on a panel of models with diverse molecular subtypes is recommended [5] [6].
    • Mechanisms of Resistance: Tumors may develop resistance through alternative pathways. Investigate the activation status of key transcription factors (e.g., c-MYC, STAT3, YAP/TAZ) or other RTK pathways post-treatment, as their dysregulation is a known resistance mechanism [7]. A combination strategy, for example with a CDK4/6 inhibitor, may be necessary to overcome this [6].

Q2: We are observing high toxicity in our animal studies. How can we manage this?

  • A: High toxicity often relates to dosing frequency and cumulative exposure.
    • Alternating Dosing Schedule: Implement an intermittent dosing schedule instead of continuous daily dosing. One published approach is to alternate drugs, giving them three days on and three days off, which has been shown to maintain efficacy while improving tolerability [6].
    • Dose Titration: Perform a dose-ranging study to establish the minimum effective dose, as efficacy has been observed at various doses from 10 mg/kg to 60 mg/kg [5] [6].

Mechanism of Action: Targeted Signaling Pathways

This compound's design as a balanced multi-kinase inhibitor allows it to simultaneously target tumor cells and the tumor microenvironment. The following diagram illustrates its core mechanism and rational combination strategies.

G cluster_tumor Tumor Cell cluster_tme Tumor Microenvironment This compound This compound MET MET This compound->MET TRK TRK This compound->TRK TIE2 TIE2 This compound->TIE2 VEGFR2 VEGFR2 This compound->VEGFR2 Cell Growth & Invasion Cell Growth & Invasion MET->Cell Growth & Invasion Tumor Progression Tumor Progression Cell Growth & Invasion->Tumor Progression Cell Proliferation & Survival Cell Proliferation & Survival TRK->Cell Proliferation & Survival Cell Proliferation & Survival->Tumor Progression TEM Recruitment & Angiogenesis TEM Recruitment & Angiogenesis TIE2->TEM Recruitment & Angiogenesis Evasive Resistance Evasive Resistance TEM Recruitment & Angiogenesis->Evasive Resistance Angiogenesis (VEGF-driven) Angiogenesis (VEGF-driven) VEGFR2->Angiogenesis (VEGF-driven) Tumor Vascularization Tumor Vascularization Angiogenesis (VEGF-driven)->Tumor Vascularization CDK4/6 Inhibitor Resistance CDK4/6 Inhibitor Resistance Tumor Progression->CDK4/6 Inhibitor Resistance Bevacizumab Resistance Bevacizumab Resistance Evasive Resistance->Bevacizumab Resistance Tumor Cell Tumor Cell Tumor Microenvironment Tumor Microenvironment

References

Understanding Altiratinib's Mechanism & Resistance

Author: Smolecule Technical Support Team. Date: February 2026

What is the primary mechanism of action of Altiratinib? this compound is a spectrum-selective, type II tyrosine kinase inhibitor engineered for balanced inhibition of MET, TIE2, and VEGFR2 [1] [2]. This unique profile allows it to simultaneously target multiple hallmarks of cancer:

  • Tumor Cell Growth & Invasion: Via inhibition of the HGF/MET pathway [1] [3].
  • Angiogenesis: Via inhibition of the VEGF/VEGFR2 pathway [1].
  • Microenvironment-Mediated Drug Resistance: Via inhibition of TIE2, which is expressed on pro-tumorigenic macrophages, and by blocking evasive revascularization pathways [1] [3] [4].

Its action as a type II inhibitor means it binds to the inactive (DFG-out) conformation of these kinases [5]. This is a critical differentiator, as this binding mode can remain effective against certain mutations that confer resistance to type I (DFG-in) inhibitors [5].

What are the known molecular resistance mechanisms to this compound? While the literature on direct, clinically acquired resistance to this compound is still evolving, preclinical and mechanistic studies point to several potential and on-target resistance mechanisms based on its known targets.

Table 1: Characterized and Potential Resistance Mechanisms to this compound

Mechanism Category Specific Example / Hypothesis Supporting Evidence / Rationale
Bypass Signaling Pathways Activation of parallel survival pathways (e.g., EGFR, AXL, RAS/MAPK, PI3K/AKT) not fully suppressed by this compound [6] [7]. A common resistance mechanism for targeted therapies. KRAS mutations or amplifications can lead to persistent downstream signaling despite MET/VEGFR2 inhibition [6].
Tumor Microenvironment (TME) Factors Upregulation of alternative pro-angiogenic factors (e.g., FGF); recruitment of other resistant immune cell populations [7]. This compound targets TIE2-expressing macrophages; resistance could involve expansion of other TME cell types that promote growth and immune evasion [3] [7].
Kinase Domain Mutations Secondary mutations in the kinase domain of MET or NTRK that interfere with drug binding [2] [5]. This compound was designed to inhibit various MET mutants, but the high mutability of kinases suggests novel mutations could arise [2]. For NTRK, mutations like G595R can confer resistance to type I inhibitors, but some (e.g., G667C) may remain sensitive to this compound [5].
Cellular Phenotype Switching Epithelial-to-Mesenchymal Transition (EMT); increased invasiveness [3]. In glioblastoma models, bevacizumab resistance is linked to a more invasive, mesenchymal phenotype; this compound was shown to counteract this in combination therapy [3] [4].

Troubleshooting Guide for Experimental Resistance

Issue: Observed loss of efficacy of this compound in a glioblastoma model previously controlled by Bevacizumab.

  • Potential Cause: Bevacizumab (anti-VEGF) resistance is often driven by hypoxia-induced MET upregulation and TIE2-expressing Monocyte (TEM) infiltration, pathways that this compound is designed to target [3] [4].
  • Recommended Action: Implement a combination therapy regimen.
  • Experimental Workflow: The following diagram outlines a validated experimental protocol from preclinical studies for investigating this specific resistance scenario [3] [4]:

G Start Establish Bevacizumab- Resistant GBM Model A Randomize into Treatment Groups: - Vehicle Control - Bevacizumab alone - this compound alone - Bevacizumab + this compound Start->A B Administer Therapies (Bevacizumab: IP, 2x/week This compound: PO, 2x/day) A->B C Monitor Tumor Volume and Animal Survival B->C D Endpoint Analysis: Tumor volume, invasiveness, MVD, TEM infiltration, mesenchymal markers C->D

  • Expected Outcome: The combination of this compound and bevacizumab should demonstrate significant reduction in tumor volume, invasiveness, microvessel density (MVD), and TEM infiltration compared to bevacizumab monotherapy, thereby overcoming the resistance [3] [4].

Issue: Identifying whether resistance in your model is due to on-target kinase mutations or off-target bypass signaling.

  • Potential Cause: The resistance profile will dictate the next therapeutic strategy (e.g., higher this compound dose vs. combination therapy).
  • Recommended Action: Perform comprehensive molecular profiling.
  • Experimental Workflow: A systematic approach to pinpoint the resistance mechanism:

G Start Establish this compound- Resistant Cell Line A Phospho-RTK Array & Western Blot Analysis Start->A B Next-Generation Sequencing (NGS) Panel Start->B C Interpret Results & Validate A->C Identify hyperphosphorylated RTKs (e.g., EGFR, AXL) B->C Identify secondary mutations in MET, NTRK, or other kinases D1 Test Combination Therapy with relevant inhibitor C->D1 Bypass Signaling D2 Confirm mutant remains sensitive to Type II inhibition C->D2 On-Target Mutation

  • Key Protocols:
    • Phospho-RTK Array: Use a commercial proteome profiler array to compare phosphorylation levels of 50+ RTKs between parental and resistant cells.
    • NGS Panel: Utilize a targeted NGS panel covering the kinome, focusing on full-length sequencing of MET, NTRK1/2/3, and other known this compound targets to identify mutations.
    • Cell Viability Assay (CellTiter-Glo): As described in [3], plate cells in 96-well plates and treat with a dose-response curve of this compound (e.g., 0.001 µM to 5 µM) and other TKIs. Quantify viable cells after 72 hours to generate IC₅₀ values.

Strategies to Overcome Resistance

Based on the current research, here are promising approaches to counter this compound resistance:

  • Leverage the Type II Inhibition Profile: For resistance driven by specific NTRK mutations (e.g., G667C) to type I inhibitors, this compound may remain effective due to its distinct binding mode [5]. Always characterize the mutation and consider the inhibitor type.
  • Rational Combination Therapies: As demonstrated in GBM, combining this compound with other agents like bevacizumab can target complementary resistance pathways [3] [4]. Based on the bypass pathways identified, logical partners could include EGFR or AXL inhibitors.
  • Target the Tumor Microenvironment: this compound's anti-angiogenic and anti-TEM activity is a key asset [1]. If resistance involves other TME components, consider combining it with immunotherapies (e.g., immune checkpoint inhibitors) to create a more comprehensive attack.

The field of kinase inhibitor resistance is dynamic. This guide is based on the latest available preclinical data, but ongoing clinical trials (NCT02228811) will be crucial for validating these mechanisms and strategies in patients.

References

improving Altiratinib safety margin in derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Altiratinib: Mechanism & Quantitative Profile

What is the primary mechanism of action of this compound?

This compound (DCC-2701) is a potent, multi-targeted kinase inhibitor. Its primary mechanism involves the balanced inhibition of key receptors involved in tumor growth, angiogenesis, and resistance pathways, including MET, TIE2, VEGFR2, and the TRK family of kinases [1] [2].

What is the quantitative inhibitory profile of this compound?

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against its primary targets from cell-free assays. Please note that cellular assay values may differ.

Target IC₅₀ Value (nM) Notes Source
TRKA 0.9 nM - [2]
TRKC 0.8 nM - [2]
MET (c-Met) 4.6 nM - [2]
MET Y1230C 0.37 nM Mutant form [2]
MET D1228N 1.3 nM Mutant form [2]
TIE2 Potent inhibitor Specific IC₅₀ not listed [1]
VEGFR2 Potent inhibitor Specific IC₅₀ not listed [1]

This multi-targeted profile is the basis for its therapeutic potential and its associated toxicity risks, which derivatives would aim to optimize.

Experimental Protocols from Literature

The following are key methodologies from published studies on this compound that you can adapt for evaluating new derivatives.

1. Protocol: In Vitro Cell Viability and Proliferation Assay [1] [2] This protocol is fundamental for assessing the direct anti-proliferative effects of your derivatives.

  • Purpose: To determine the potency (IC₅₀) of your this compound derivatives against various cancer cell lines.
  • Cell Lines: Use a panel of lines, including those with MET amplification (e.g., EBC-1, MKN-45) or TRK fusions (e.g., KM-12), and control lines (e.g., A375, U-87-MG) [2].
  • Procedure:
    • Seed cells in 96-well or 384-well plates at densities between 625 and 10,000 cells/well, optimized for each line.
    • After cell attachment, treat with a concentration gradient of your this compound derivative (e.g., 0.001 µM to 5 µM) for 72 hours.
    • Quantify viable cells using a resazurin reduction assay or the CellTiter-Glo Assay (which measures ATP) per manufacturer instructions.
    • Calculate IC₅₀ values from the dose-response curves.

2. Protocol: In Vivo Xenograft Mouse Model [1] This protocol tests efficacy and can provide initial safety observations in a live model.

  • Purpose: To evaluate the efficacy and preliminary toxicity of your derivative in suppressing tumor growth.
  • Model: Female nude mice implanted intracranially or subcutaneously with relevant cancer cells (e.g., GSC11, GSC17 glioblastoma stem cells or MKN-45 gastric cancer cells) [1] [2].
  • Dosing:
    • This compound (Reference): 10 mg/kg to 30 mg/kg, administered by oral gavage twice daily [1] [2].
    • Derivative Testing: Test your derivative at equimolar doses for a direct comparison.
    • Control: Use a vehicle control (e.g., 0.4% HPMC) [1].
  • Endpoint Analysis: Measure tumor volume over time. At endpoint, analyze tumors for pharmacodynamic markers like reduced MET or TIE2 phosphorylation, and assess microvessel density and monocyte infiltration [1].

Troubleshooting Common Experimental Issues

Issue: Low Potency in Cellular Assays Despite Favorable Biochemical IC₅₀

  • Potential Cause: Poor cellular permeability or rapid efflux.
  • Solution:
    • Assess Permeability: Utilize Caco-2 or MDCK cell models to measure apparent permeability (Papp).
    • Check for Efflux: Conduct assays with and without efflux transporter inhibitors (e.g., Elacridar, a P-gp inhibitor). An increase in potency with an inhibitor suggests efflux is a problem.
    • Medic Chemistry Strategy: Consider modifying the structure to reduce molecular weight or the number of hydrogen bond donors, which can improve permeability.

Issue: Observed Toxicity in In Vivo Models

  • Potential Cause: On-target toxicity from inhibition of VEGFR2 or other kinases in healthy tissues, or off-target effects.
  • Solution:
    • Widen Selectivity Screening: Profile your derivative against a broader panel of kinases to identify and quantify off-target activity.
    • Therapeutic Index Calculation: Formally determine the lethal dose (LD₅₀) or maximum tolerated dose (MTD) and compare it to the effective dose (ED₅₀) to calculate the therapeutic index. A significant improvement over this compound is the goal.
    • Tissue Histopathology: Perform detailed histopathological examination of key organs (liver, kidney, heart) from treated animals to identify the specific organs affected by toxicity.

Experimental Workflow for Derivative Safety Assessment

The following diagram outlines a logical workflow for the systematic evaluation of this compound derivatives, from initial synthesis to lead candidate selection. This workflow is synthesized from the general principles of drug development and the specific assays cited in the this compound literature.

Frequently Asked Questions (FAQs)

Q1: What is the significance of this compound's activity against TIE2? A1: Inhibiting TIE2 is crucial for overcoming resistance to anti-VEGF therapy (like bevacizumab). TIE2-expressing monocytes/macrophages (TEMs) are recruited to tumors after anti-VEGF treatment, promoting revascularization and tumor invasiveness. By inhibiting TIE2, this compound targets this resistance pathway, reducing TEM infiltration and enhancing the efficacy of antiangiogenic therapy [1].

Q2: Does this compound penetrate the blood-brain barrier (BBB)? A2: Yes, preclinical data indicates that this compound does penetrate the BBB. After systemic dosing in mice, a brain-to-plasma ratio of 0.23 was measured, indicating significant, though not complete, penetration. This supports its investigation for glioblastoma and other brain malignancies [2].

Q3: Has this compound been tested in clinical trials? A3: Yes, this compound has been evaluated in clinical trials. One registered Phase 1 trial (NCT02228811) was for patients with locally advanced or metastatic solid tumors with MET or TRK genomic alterations. According to the database, this trial was terminated [2].

References

Altiratinib AMPK ERK CRTC3 phosphorylation effects

Author: Smolecule Technical Support Team. Date: February 2026

Altiratinib & CRTC3 Phosphorylation: Key Findings

Current research indicates that this compound and its novel analogues (ALT6a, ALT7a) inhibit melanogenesis by promoting the phosphorylation of CRTC3, preventing its translocation to the nucleus. This effect is presumed to be mediated through the AMPK and ERK signaling pathways [1].

The table below summarizes the core findings on how these compounds modulate key kinases and their downstream effects on CRTC3.

Compound Effects on Kinase Pathways Effect on CRTC3 Key Outcome
This compound Activates AMPK & ERK; Downregulates JNK & AKT [1] Promotes phosphorylation & cytoplasmic retention [1] Inhibits MITF-driven melanogenesis [1]
ALT7a / ALT6a Activates AMPK & ERK; No significant effect on JNK or AKT [1] Promotes phosphorylation & cytoplasmic retention more potently than this compound [1] Superior inhibition of melanogenesis with a wider safety margin [1]

Frequently Asked Questions (FAQs)

What is the core mechanism by which this compound and its analogues inhibit pigmentation?

This compound and its analogues (ALT6a, ALT7a) prevent the dephosphorylation and subsequent nuclear shuttling of CRTC3. By promoting CRTC3 phosphorylation via AMPK and ERK, these compounds sequester CRTC3 in the cytoplasm. This prevents CRTC3 from forming an active complex with CREB in the nucleus, which is required for the full transcription of the master melanogenesis regulator MITF and its downstream genes (e.g., tyrosinase) [1] [2].

Why do ALT6a and ALT7a show improved safety profiles compared to the parent this compound compound?

The improved safety profile is likely due to their selective kinase modulation. While this compound, ALT6a, and ALT7a all activate AMPK and ERK to phosphorylate CRTC3, only the parent this compound downregulates JNK and AKT activity. Since JNK and AKT are crucial for cell survival and proliferation, their inhibition by this compound may contribute to the cytotoxicity observed at higher concentrations. ALT6a and ALT7a do not affect these pathways, resulting in minimal cytotoxicity while maintaining efficacy [1].

My results show inconsistent melanin reduction across different cell models. What could be the reason?

This is an expected and documented finding. During the screening process, some analogues like ALT8c effectively reduced melanin in mouse melanocyte lines (Mel-Ab, B16F10) but showed no inhibitory effect in Normal Human Melanocytes (NHM). NHMs are generally more sensitive to compounds and may have subtle differences in signaling pathway regulation. It is crucial to validate key findings in primary human cell systems like NHM to ensure translational relevance [1].


Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: Assessing CRTC3 Subcellular Localization via Immunofluorescence

This protocol is used to visualize the compound-induced cytoplasmic retention of CRTC3.

  • Key Steps:
    • Cell Culture & Treatment: Plate B16F10 mouse melanoma cells or Normal Human Melanocytes (NHM) on glass coverslips. Pre-treat cells with the test compound (e.g., 1 µM this compound, ALT7a) or vehicle control for a specified period (e.g., 6 hours).
    • Stimulation: Stimulate cells with Forskolin (FSK, e.g., 10-20 µM) for 30-60 minutes to induce CRTC3 dephosphorylation and nuclear translocation.
    • Fixation & Permeabilization: Rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
    • Immunostaining: Block with 1% BSA, then incubate with primary antibody against CRTC3 overnight at 4°C. The next day, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
    • Mounting & Imaging: Mount coverslips with a DAPI-containing mounting medium to stain nuclei. Analyze localization using fluorescence microscopy. Expected Outcome: FSK-treated control cells will show strong CRTC3 signal in the nucleus, while cells pre-treated with an effective compound will show predominantly cytoplasmic CRTC3 [1] [2].
Protocol 2: Evaluating Anti-Melanogenesis Efficacy and Cytotoxicity In Vitro

This combined protocol assesses both the effectiveness and safety of compounds.

  • Part A: Melanin Content Assay

    • Seed and Treat: Seed Mel-Ab, B16F10, or NHM cells in multi-well plates. Once attached, treat with a dose range of the test compound (e.g., 0.1 µM to 10 µM) with or without FSK stimulation.
    • Harvest and Measure: After 72 hours, solubilize cell pellets in 1N NaOH and heat at 60-80°C for 1 hour.
    • Quantify: Measure the absorbance of the dissolved melanin at 405 nm. Normalize melanin content to total protein concentration or cell count [1].
  • Part B: Cell Viability Assay (Run in Parallel)

    • Plate and Treat: Seed cells in a 96-well plate at an appropriate density and treat with the same compound concentrations as in Part A.
    • Incubate and Develop: After 72 hours, add a cell viability reagent like CellTiter-Glo.
    • Quantify: Measure luminescence. Viability is expressed as a percentage of the untreated control cells [1] [3].
Protocol 3: Analyzing Signaling Pathways by Western Blot

This protocol confirms the compound's effect on kinase phosphorylation and downstream targets.

  • Key Steps:
    • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Antibody Probing: Probe the membrane with specific primary antibodies. Critical targets for this research include:
      • Phospho-CRTC3 (to confirm direct target engagement)
      • Phospho-AMPK and Phospho-ERK (to identify upstream kinases)
      • Total CRTC3, AMPK, ERK (loading controls)
      • MITF, Tyrosinase (downstream functional outcomes)
    • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize protein bands [1] [3].

Troubleshooting Guides

Issue: Poor Skin Permeability of Topical Formulations
  • Potential Cause: The parent this compound molecule may not have optimal physicochemical properties for traversing the stratum corneum.
  • Solution:
    • Utilize Analogues: The research successfully employed a bioisosteric replacement strategy to develop analogues (ALT6a, ALT7a) with enhanced skin permeability, as validated by Skin Parallel Artificial Membrane Permeability Assay (PAMPA) [1].
    • Formulation Optimization: Consider using penetration enhancers or nano-formulations (e.g., liposomes) in your vehicle.
Issue: High Cytotoxicity in Primary Human Melanocytes (NHM)
  • Potential Cause: The compound or its concentration is too toxic for sensitive primary cells.
  • Solution:
    • Dose Optimization: Perform a full dose-response curve to find a window where the compound is effective but not toxic. The goal is a concentration that reduces melanin by >50% while maintaining >90% cell viability [1].
    • Switch Analogues: If this compound is cytotoxic, switch to the safer analogues ALT7a or ALT6a, which were specifically designed to have a wider safety margin [1].

Signaling Pathway Visualization

The following diagram, generated using Graphviz, illustrates the mechanism by which this compound and its analogues inhibit melanogenesis through the AMPK/ERK-CRTC3-MITF axis.

G This compound Inhibits Melanogenesis via AMPK/ERK and CRTC3 FSK Forskolin (FSK) or UVB Invisible1 FSK->Invisible1 This compound This compound/ALT7a/ALT6a AMPK_ERK AMPK / ERK Activation This compound->AMPK_ERK Activates CRTC3_cyt CRTC3 (Phosphorylated) AMPK_ERK->CRTC3_cyt Promotes phosphorylation CRTC3_nuc CRTC3 (Dephosphorylated) CRTC3_cyt->CRTC3_nuc Prevents translocation CREB_complex CREB-CRTC3 Complex CRTC3_nuc->CREB_complex CREB CREB (p-Ser133) CREB->CREB_complex MITF MITF Gene Transcription CREB_complex->MITF Melanogenesis Melanogenesis Genes (Tyrosinase, TYRP1, DCT) MITF->Melanogenesis Invisible1->CRTC3_nuc Promotes dephosphorylation Invisible1->CREB Induces phosphorylation Invisible2

References

Altiratinib JNK AKT activity differential effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Differential JNK/AKT Regulation

Altiratinib inhibits multiple receptor tyrosine kinases, including MET, TIE2, and VEGFR2 [1]. Its key differential effect on JNK and AKT stems from how it influences upstream and downstream signaling pathways.

The diagram below illustrates the proposed signaling pathways and differential effects of this compound and its analogues.

G Growth_Factors Growth Factors (HGF, ANG, VEGF) Receptors Receptors (MET, TIE2, VEGFR2) Growth_Factors->Receptors PI3K PI3K Receptors->PI3K Activates AKT AKT PI3K->AKT Activates JNK JNK AKT->JNK Inhibits (via SEK1/MKK7) Apoptosis_Growth Cell Outcomes: Apoptosis, Growth, Survival, Angiogenesis AKT->Apoptosis_Growth JNK->Apoptosis_Growth MKP7 MKP-7 (Phosphatase) MKP7->JNK Directly Dephosphorylates ALT This compound (ALT) ALT->Receptors Inhibits ALT->AKT Downregulates Activity ALT->JNK Downregulates Activity ALT7a Analogue ALT7a ALT7a->AKT No Effect ALT7a->JNK ↓ Activity (No effect on AKT) ALT6a Analogue ALT6a ALT6a->AKT No Effect ALT6a->JNK ↓ Activity (No effect on AKT)

Key mechanistic insights:

  • This compound's Broader Inhibition: The diagram shows that this compound (ALT) inhibits receptor kinases, leading to downregulation of both JNK and AKT activity [2]. Research suggests AKT can inhibit JNK via phosphorylation of its upstream kinase, SEK1 [3].
  • Role of Phosphatases: JNK activity is also regulated by phosphatases like MKP-7, which dephosphorylates and inactivates it [3]. This compound may influence this balance.
  • Analogues' Selective Effect: Analytes ALT6a and ALT7a were engineered for topical use and inhibit JNK activity without affecting AKT [2]. This selective action is likely due to their modified chemical structure, which avoids impacting the PI3K/AKT pathway upstream.

Quantitative Data on Signaling Effects

The table below summarizes the differential effects of this compound and its analogues on JNK and AKT signaling pathways, as observed in research settings.

Compound Effect on JNK Activity Effect on AKT Activity Key Experimental Context & Notes

| This compound (ALT) | Downregulated [2] | Downregulated [2] | - Cytotoxicity emerged at higher concentrations (above 1 µM) [2].

  • Associated with balanced inhibition of MET, TIE2, VEGFR2 [1]. | | Analogue ALT7a | Downregulated [2] | No observed effect [2] | - Demonstrated no or minimal cytotoxicity in tested cell lines [2].
  • Designed via bioisosteric replacement for enhanced topical use [2]. | | Analogue ALT6a | Downregulated [2] | No observed effect [2] | - Demonstrated minimal cytotoxicity [2].
  • Safety margin slightly narrower than ALT7a [2]. |

Experimental Protocols for Investigation

To investigate these effects in your own research, consider the following methodologies derived from the literature.

Assessing JNK and AKT Activity

The most common method for evaluating JNK and AKT activity is through western blot analysis to detect protein phosphorylation levels [2] [3].

  • Key Reagents:

    • Antibodies: Use phospho-specific antibodies for p-JNK (Thr183/Tyr185) and p-AKT (Ser473). Always probe for total JNK and total AKT as loading controls [2] [3].
    • Cell Lines: Studies have used mouse melanocytes (Mel-Ab), B16F10 mouse melanoma cells, and normal human melanocytes (NHM) [2]. Other models include rat hippocampus in ischemia/reperfusion studies [3].
    • Stimulation: Forskolin (FSK) was used to stimulate the CREB pathway and upregulate melanogenesis genes for testing in melanocytes [2].
  • Typical Workflow:

    • Treat cells with the compound (e.g., this compound) at varying concentrations and time points.
    • Lyse cells and extract proteins.
    • Perform SDS-PAGE and western blotting with the mentioned antibodies.
    • Quantify band intensity to compare phosphorylation levels between treatment and control groups.
Investigating Functional Role of MKP-7 in JNK Inactivation

To probe the role of the key phosphatase MKP-7, you can use RNA interference (RNAi) and pharmacological inhibitors [3].

  • Key Reagents:

    • siRNA: siRNA against MKP-7 to knock down its expression.
    • Inhibitors: Cycloheximide (CHX), a protein synthesis inhibitor that also inhibits the activity of some MKPs [3].
    • Nuclear Export Inhibitor: Leptomycin B, to block MKP-7's nuclear export and study its subcellular localization [3].
  • Typical Workflow:

    • Transfert cells with MKP-7-specific siRNA or a non-targeting control.
    • (Optional) Pre-treat cells with Leptomycin B to confine MKP-7 to the nucleus.
    • Subject cells to the relevant stressor (e.g., H₂O₂ for oxidative stress, or cerebral ischemia model) [3].
    • Analyze JNK phosphorylation via western blot to assess the effect of MKP-7 loss or mislocalization.

Frequently Asked Questions (FAQs)

Q1: Why does this compound downregulate both JNK and AKT, while its analogues ALT6a and ALT7a only affect JNK? The difference is attributed to the bioisosteric replacement strategy used to engineer ALT6a and ALT7a [2]. This chemical modification altered their kinase inhibition profile, potentially making them more specific to the CRTC3 pathway and reducing off-target effects on the PI3K/AKT axis. Unlike this compound, which was designed as a multi-kinase inhibitor, the analogues were optimized for a specific topical application, favoring a different safety and efficacy profile [2] [1].

Q2: What could cause high cytotoxicity when using this compound in my cell models? The research notes that cytotoxicity from this compound emerged at higher concentrations (above 1 µM) [2]. This is a critical consideration for dosing.

  • Troubleshooting Steps:
    • Perform a detailed dose-response curve to identify the optimal non-toxic concentration for your specific cell type.
    • Consider that the downregulation of pro-survival pathways like AKT by this compound may contribute to reduced cell viability at higher doses [2].
    • If cytotoxicity is a primary concern, the research suggests that analogues like ALT7a were specifically designed to have a wider safety margin with minimal cytotoxicity [2].

Q3: How does the subcellular localization of MKP-7 affect my experiments on JNK? MKP-7 contains both a nuclear localization signal (NLS) and a nuclear export signal (NES) [3]. Its activity is spatially regulated:

  • Cytoplasmic JNK is primarily dephosphorylated by MKP-7 that has been exported from the nucleus [3].
  • Using an export inhibitor like Leptomycin B can trap MKP-7 in the nucleus, preventing it from inactivating cytoplasmic JNK and leading to sustained JNK activation [3].
  • Consider this if your experimental manipulation affects cellular stress or transport machinery.

References

Technical Support Center: Overcoming Bevacizumab Resistance with Altiratinib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Bevacizumab Resistance

Why does bevacizumab resistance develop in cancer treatment?

Bevacizumab resistance emerges through multiple compensatory biological pathways that are activated when VEGF signaling is blocked. The resistance mechanisms can be broadly categorized into VEGF-dependent and VEGF-independent pathways:

  • VEGF-dependent pathways: Tumors may upregulate alternative VEGF isoforms or increase VEGF receptor expression to bypass bevacizumab-mediated blockade. VEGF-A polymorphisms can also affect drug binding affinity and treatment response [1] [2].

  • VEGF-independent pathways: Multiple alternative angiogenic pathways become activated after VEGF inhibition:

    • Angiopoietin-2 (Ang2) upregulation destabilizes vessels and promotes pathological angiogenesis. High serum Ang2 levels correlate with poor bevacizumab response in colorectal cancer patients [2].
    • MET pathway activation occurs as a direct response to anti-VEGF therapy. MET, a proto-oncogene highly expressed in glioblastoma after bevacizumab resistance, enhances tumor invasion and metastasis [3].
    • Inflammatory mediators including Bv8 (prokineticin-2) and G-CSF are upregulated, promoting neutrophil infiltration and alternative angiogenesis [2].
    • Fibroblast Growth Factors (FGFs) activate FGFR signaling to drive endothelial cell proliferation independent of VEGF [2].
  • Cellular adaptation mechanisms:

    • TIE2-expressing monocytes/macrophages (TEMs) are recruited to tumor sites, contributing to revascularization and resistance. These cells localize specifically to the tumor-invasive boundary and express high levels of pro-angiogenic factors [3] [4].
    • Tumor-associated macrophages (TAMs) shift toward M2/pro-tumoral polarization, promoting angiogenesis through multiple cytokine secretions [5].
    • Gamma-synuclein (SNCG) overexpression in colorectal cancer creates stable ternary complexes with VEGF and VEGFR2, sustaining VEGFR2 signaling despite bevacizumab presence [6].

The following diagram illustrates the key signaling pathways involved in bevacizumab resistance:

G Bevacizumab Resistance Mechanisms: Primary VEGF blockade activates multiple alternative pathways cluster_primary Primary VEGF Pathway cluster_resistance Alternative Resistance Pathways Bevacizumab Bevacizumab VEGF VEGF Bevacizumab->VEGF Blocks VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis MET MET MET->Angiogenesis Ang2 Ang2 TIE2 TIE2 Ang2->TIE2 TIE2->Angiogenesis SNCG SNCG SNCG->VEGFR2 Stabilizes CCL2 CCL2 TAMs TAMs CCL2->TAMs TAMs->Angiogenesis FGF FGF FGFR FGFR FGF->FGFR FGFR->Angiogenesis HGF HGF HGF->MET

Altiratinib's Mechanism of Action

How does this compound counteract bevacizumab resistance?

This compound is a balanced inhibitor of MET, TIE2, and VEGFR2 that simultaneously targets multiple resistance pathways. Its unique value lies in addressing both tumor cell autonomous mechanisms and microenvironment-mediated resistance:

  • MET inhibition: this compound completely suppresses HGF-stimulated MET phosphorylation, disrupting the invasion and metastasis program that tumors activate after bevacizumab treatment. MET expression significantly increases in glioblastoma following bevacizumab resistance, making this targeting crucial [3].

  • TIE2 pathway blockade: this compound inhibits both endothelial TIE2 and TIE2-expressing monocytes/macrophages (TEMs). TEMs are recruited to normal tissue/tumor invasive boundaries in bevacizumab-resistant tumors and contribute significantly to revascularization through high MMP9 expression [3] [4].

  • VEGFR2 inhibition: While bevacizumab targets VEGF ligand, this compound directly inhibits VEGFR2 kinase activity, providing complementary blockade of VEGF signaling that may overcome ligand-based resistance mechanisms [3].

  • Additional tropomyosin receptor kinase (Trk) inhibition: this compound's activity against Trk family kinases may provide further anti-invasive benefits, though this is secondary to its primary triple kinase inhibition [3].

The balanced inhibitory profile (nearly equivalent potency against MET, TIE2, and VEGFR2) is particularly valuable because it prevents the compensatory pathway activation that often occurs with single-target agents. This multi-target approach makes this compound well-suited for combination with bevacizumab or as monotherapy in resistant settings.

In Vitro Experimental Protocols

HGF-Stimulated MET Phosphorylation Assay

Purpose: To validate this compound's target engagement and potency against MET signaling.

Materials:

  • Glioblastoma stem cell (GSC) lines: GSC11, GSC17, GSC20, GSC267
  • This compound (prepare stock solution in DMSO)
  • Recombinant human HGF (40 ng/mL)
  • Cell culture reagents: DMEM/F12 medium, B27, EGF, FGF
  • Western blot equipment and antibodies: phospho-MET, total MET, tubulin

Procedure:

  • Cell preparation: Plate GSC lines in 6-well plates at 5×10⁵ cells/well in complete medium. Allow cells to adhere for 6 hours.
  • Drug pretreatment: Treat cells with varying concentrations of this compound (0.001-5 µM) for 6 hours.
  • HGF stimulation: Stimulate cells with 40 ng/mL HGF for 10 minutes.
  • Cell lysis and analysis: Harvest cells, lyse, and perform Western blotting for phospho-MET and total MET.
  • Normalization: Normalize phospho-MET signals to total MET and loading control (tubulin).

Expected results: Complete suppression of HGF-stimulated MET phosphorylation at therapeutic concentrations (0.1-1 µM) [3].

Cell Viability Assay

Purpose: To determine this compound's anti-proliferative effects across multiple GSC lines.

Materials:

  • 14 different glioblastoma stem cell lines
  • 96-well black-walled plates
  • CellTiter-Glo Assay Kit
  • This compound concentration series (0.001-5 µM)

Procedure:

  • Cell plating: Plate cells in 96-well plates at 5×10³ cells/well in complete medium.
  • Drug treatment: Treat with this compound concentration series (0.001, 0.01, 0.1, 1, and 5 µM).
  • Incubation: Maintain cells for 72 hours with continuous drug exposure.
  • Viability assessment: Add CellTiter-Glo reagent and measure luminescence.
  • Data analysis: Calculate IC₅₀ values using nonlinear regression.

Expected results: Marked inhibition of cell viability across multiple GSC lines with variable IC₅₀ values depending on cellular context [3].

In Vivo Experimental Protocols

Intracranial Xenograft Mouse Model

Purpose: To evaluate this compound efficacy alone and in combination with bevacizumab in physiologically relevant models.

Materials:

  • 4-6 week-old female nude mice
  • GSC11 (5×10⁵) or GSC17 (5×10⁴) cells for implantation
  • Bevacizumab (10 mg/kg)
  • This compound (10 mg/kg)
  • Control articles: PBS, 0.4% HPMC vehicle

Procedure:

  • Tumor implantation: Perform intracranial implantation of GSC cells into nude mice using stereotactic equipment.
  • Treatment initiation: Begin treatment 4 days post-implantation to allow tumor establishment.
  • Dosing regimen:
    • Bevacizumab: 10 mg/kg, intraperitoneal injection, twice weekly
    • This compound: 10 mg/kg, oral gavage, twice daily
    • Control groups: PBS (i.p.) and/or 0.4% HPMC vehicle (oral gavage)
  • Study duration: Continue treatment for 4-8 weeks depending on tumor growth kinetics.
  • Endpoint analysis: Assess tumor volume, invasion, and survival.

Monitoring parameters:

  • Tumor volume: Measured by imaging or endpoint histology
  • Animal weight and clinical signs: Twice weekly
  • Survival: Track until predefined endpoint criteria reached
Tissue Analysis and Biomarker Assessment

Purpose: To evaluate molecular and cellular changes following this compound treatment.

Materials:

  • Tissue processing equipment
  • Antibodies for immunohistochemistry: CD31, IBA1, TIE2
  • Western blot equipment
  • RNA isolation and qPCR reagents

Procedure:

  • Tissue collection: Harvest brains at endpoint and process for formalin-fixed paraffin-embedded (FFPE) and frozen sections.
  • Microvessel density: Immunostain for CD31 (endothelial marker) and quantify vessels in 5 random high-power fields.
  • Macrophage infiltration: Stain for IBA1 (myeloid cells) and TIE2 to identify TEMs.
  • Mesenchymal markers: Analyze protein or RNA levels of invasion markers (e.g., MMPs, YKL-40).
  • Pathway analysis: Assess phosphorylation status of MET, VEGFR2, and downstream effectors.

The following workflow summarizes the key in vivo experimental steps:

Data Analysis and Interpretation

Efficacy Endpoints and Statistical Analysis

What are the key endpoints for evaluating this compound efficacy?

Researchers should assess multiple complementary endpoints to comprehensively evaluate this compound's activity:

Table 1: Primary Efficacy Endpoints for this compound Studies

Endpoint Measurement Method Interpretation Guidelines Expected Outcomes with this compound
Tumor Volume Histological measurement or imaging >50% reduction vs. control considered significant Combination therapy: ~80% reduction vs. bevacizumab alone [3]
Invasion Index Distance from main mass, satellite counts Lower values indicate reduced invasiveness Significant reduction in invasive fronts and satellite foci
Microvessel Density CD31+ vessels/HPF >30% reduction considered biologically relevant Dramatic reduction in combination therapy [3]
TEM Infiltration TIE2+ IBA1+ cells/HPF Focus on tumor-normal boundary Marked decrease in TIE2-expressing monocytes
Survival Benefit Kaplan-Meier analysis Log-rank test for significance Significant extension in combination vs. bevacizumab alone

Table 2: Molecular Biomarkers of Response to this compound

Biomarker Category Specific Markers Assessment Method Expected Change with this compound
Target Engagement p-MET, p-VEGFR2, p-TIE2 Western blot, phospho-ELISA Complete suppression of phosphorylation
Mesenchymal Transition YKL-40, MMP9, vimentin qRT-PCR, IHC Downregulation of mesenchymal markers
Proliferation Ki67, pHH3 IHC quantification Reduced proliferative indices
Macrophage Polarization M1 vs M2 markers (iNOS, Arg1) Flow cytometry, qPCR Shift from M2 to M1 phenotype
Interpretation of Combination Therapy Results

How should researchers interpret the effects of this compound combined with bevacizumab?

The combination of this compound with bevacizumab should produce synergistic effects across multiple parameters rather than simply additive benefits:

  • Superior tumor growth inhibition: The combination should produce significantly greater tumor volume reduction than either agent alone, ideally >80% compared to control groups [3].
  • Reduced invasive phenotype: Tumors treated with the combination should demonstrate restricted invasion patterns with fewer satellite foci and reduced expression of mesenchymal markers.
  • Normalized vasculature: While bevacizumab primarily prunes tumor vessels, the addition of this compound should further reduce vascular density and prevent the formation of abnormal, leaky vessels.
  • Altered immune microenvironment: Successful combination therapy should reduce TIE2-expressing monocyte infiltration and promote a shift from M2 to M1 macrophage polarization [3] [5].
  • Delayed resistance emergence: The most important indicator of success is prolonged survival without tumor progression compared to bevacizumab monotherapy.

Troubleshooting Common Issues

In Vitro Challenges

Problem: Variable IC₅₀ values across different GSC lines

  • Potential cause: Biological heterogeneity of glioblastoma stem cell populations
  • Solution:
    • Include a panel of at least 5-6 GSC lines to capture representative heterogeneity
    • Use appropriate positive controls (other MET inhibitors) for comparison
    • Extend exposure time to 96-120 hours for slower-responding lines

Problem: Incomplete MET phosphorylation inhibition

  • Potential cause: Suboptimal drug concentrations or timing
  • Solution:
    • Perform dose-range finding with higher concentrations (up to 10 µM)
    • Pre-treat cells for longer durations (up to 24 hours) before HGF stimulation
    • Verify this compound stock solution potency and storage conditions
In Vivo Challenges

Problem: Failure to develop bevacizumab resistance in xenograft models

  • Potential cause: Insufficient treatment duration or inappropriate model selection
  • Solution:
    • Continue bevacizumab treatment for extended periods (8-12 weeks)
    • Use GSC lines with demonstrated mesenchymal features (GSC11, GSC17)
    • Monitor for molecular signs of resistance (MET upregulation, macrophage infiltration)

Problem: Excessive toxicity with combination treatment

  • Potential cause: Additive side effects from dual pathway inhibition
  • Solution:
    • Implement dose reduction strategies (e.g., 7.5 mg/kg this compound)
    • Consider intermittent scheduling (e.g., 5 days on/2 days off)
    • Enhance monitoring of weight loss, activity, and clinical signs

Problem: Variable TEM infiltration in xenograft models

  • Potential cause: Differences in host immune system engagement
  • Solution:
    • Use consistent mouse age and sex (4-6 week old females)
    • Source mice from the same supplier to minimize microbiome variations
    • Analyze TEM levels at consistent anatomical locations (tumor-brain interface)

Frequently Asked Questions

Q: What is the rationale for combining this compound with bevacizumab rather than using this compound alone?

A: The combination addresses both the primary VEGF pathway (bevacizumab) and multiple resistance pathways that emerge subsequently (this compound). Preclinical data demonstrates that the combination provides significantly greater tumor control and survival extension compared to either agent alone. This compound alone shows activity but may not fully suppress initial VEGF-driven angiogenesis, while bevacizumab alone eventually fails due to resistance emergence [3].

Q: Which cancer types are most appropriate for investigating this compound combinations?

A: While the strongest preclinical data exists for glioblastoma, the mechanisms targeted by this compound (MET upregulation, TEM recruitment) occur in multiple malignancies. Colorectal cancer, hepatocellular carcinoma, and other tumors with known bevacizumab resistance may be appropriate for investigation. Researchers should confirm MET expression and myeloid infiltration in their specific models [3] [6] [2].

Q: How long does it take for bevacizumab resistance to develop in preclinical models?

A: In the referenced glioblastoma stem cell xenograft models, resistance typically emerges within 4-8 weeks of continuous bevacizumab treatment. Researchers should monitor for tumor regrowth after initial stabilization or response, and confirm molecular changes including MET upregulation and increased TEM infiltration [3].

Q: What are the critical biomarkers to monitor in this compound combination studies?

A: Essential biomarkers include:

  • p-MET and total MET for target engagement
  • TIE2+ CD11b+ cells for TEM infiltration
  • CD31+ microvessel density for angiogenic response
  • Mesenchymal markers (YKL-40, MMP9) for invasion program
  • M1/M2 macrophage ratios for immune microenvironment modulation [3] [5].

Q: Are there known compensatory pathways that might limit this compound efficacy?

References

Rationale for Analogue Design: Moving Beyond Multi-Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Altiratinib's toxicity, particularly at higher concentrations, is a recognized challenge in its development for new applications like topical treatments for hyperpigmentation [1]. The primary strategy to address this involves moving away from its original design as a multi-kinase inhibitor (targeting MET, VEGFR2, TIE2, and TRK kinases) [2]. Research indicates that this broad targeting profile is likely responsible for the observed cytotoxicity, as inhibiting essential growth pathways like VEGFR2 can be toxic to normal cells [1] [3].

The key is to retain the desired biological activity while eliminating off-target effects. In one study, the goal was to preserve the inhibition of the CREB-regulated transcription co-activator 3 (CRTC3), which upstream regulates melanogenesis, but without the associated cell damage [1].

Core Strategy & Successful Examples: Bioisosteric Replacement

The most direct and successful approach reported is bioisosteric replacement, where key structural components of the this compound molecule are systematically swapped for different ring systems to fine-tune its properties [1].

The table below summarizes the top-performing analogues identified from one study, showcasing their improved safety and efficacy profiles.

Analogue Name Structural Change (Bicyclic Group) Key Improvements over this compound

| ALT7a | Benzoxazole [1] | • Superior efficacy in reducing melanin content. • Minimal to no cytotoxicity. • Wider safety margin. • Enhanced skin permeability. | | ALT6a | Indazole [1] | • Comparable or better efficacy. • Dose-dependent melanin reduction with minimal cytotoxicity. • Enhanced skin permeability. |

These analogues, particularly ALT7a, were designed to heighten potency, safety, and skin barrier permeability for topical application. They demonstrated a more favorable safety profile because they did not affect detrimental kinase pathways like JNK and AKT, which original this compound downregulated [1].

Experimental Workflow for Validation

If you are designing and testing your own analogues, the following workflow, derived from the research, outlines the key experiments required for validation [1].

G Start Start: Candidate Analogue InVitro In Vitro Profiling Start->InVitro A1 Cell Viability Assays InVitro->A1 A2 Anti-melanogenesis Activity InVitro->A2 A3 Cellular Tyrosinase Activity InVitro->A3 Mech Mechanistic Studies A2->Mech M1 Gene/Protein Expression (MITF, Tyrosinase, TYRP1, DCT) Mech->M1 M2 Transcriptional Activity (CREB) Mech->M2 M3 CRTC3 Cellular Localization Mech->M3 M4 Kinase Profiling Mech->M4 Perm Permeability Assessment M1->Perm P1 Skin PAMPA Assay Perm->P1 ExVivo Ex Vivo / In Vivo Validation P1->ExVivo V1 Human Skin Explant Models ExVivo->V1 V2 Animal Models (e.g., KRT14-SCF mice) ExVivo->V2

Frequently Asked Questions & Troubleshooting

Based on the research, here are answers to some specific issues you might encounter.

Q1: My analogue successfully inhibits the primary target but still shows cytotoxicity. What could be the cause?

  • A: The issue likely lies in a lack of selectivity. Your compound may still be inhibiting other kinases crucial for cell survival. It is recommended to perform a broad kinase profiling assay. The study on ALT7a and ALT6a found that unlike original this compound, they did not affect JNK and AKT activity, which was linked to their improved safety [1].

Q2: How can I improve the skin permeability of my topical this compound analogue?

  • A The design strategy itself can enhance permeability. The research suggests that the bioisosteric modifications which created ALT6a and ALT7a inherently improved skin penetration, as confirmed by the Skin Parallel Artificial Membrane Permeability Assay (PAMPA). This indicates that chemical structure changes directly influence this property, and PAMPA is a key assay for testing it [1].

Q3: Are there computational methods to predict toxicity early in the design process?

  • A: Yes, computational toxicology methods are valuable for early screening. You can use:
    • Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity hazards based on chemical structure [4] [5].
    • Knowledge-based expert systems (e.g., Derek Nexus) which use rules derived from experimental data to flag problematic structural motifs [5].
    • Machine Learning and Deep Learning models trained on large toxicology datasets to classify compounds [4]. Using these tools before synthesis can save significant resources.

Key Takeaways for Your Research

  • Focus on Selectivity: The core lesson is to dissect this compound's multi-kinase activity. Retain binding to your desired target (e.g., CRTC3) while using structural changes to shed inhibitory activity against off-target kinases like VEGFR2.
  • Strategy of Choice: Bioisosteric Replacement is a proven and effective method for this purpose, as demonstrated by the development of ALT7a and ALT6a.
  • Validate Mechanistically: Improved cell viability is not enough. Confirm that your analogue works through the intended mechanism (e.g., inhibiting CRTC3 nuclear translocation and downstream MITF expression) and not through cytotoxic pathways [1].

References

Altiratinib combination therapy synergy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Combination Strategies & Synergistic Mechanisms

The synergy of altiratinib in combination therapy primarily involves overcoming adaptive resistance to other targeted agents. The table below summarizes a key synergistic combination and its mechanism.

Combination Drug Cancer Model Synergistic Mechanism Key Experimental Findings

| Abemaciclib (a CDK4/6 inhibitor) [1] | Glioblastoma (GBM) [1] | Overcomes RTK-driven resistance; CDK4/6 inhibition activates NF-κB, upregulating HGF, BDNF, and NGF. These ligands then activate c-Met and TrkA-B pathways, which are blocked by this compound [1]. | • Significant synergy in inducing apoptosis [1]. • Combined treatment led to tumor regression and increased survival in GBM xenograft models [1]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments that demonstrate the efficacy and synergistic effects of this compound.

In Vitro Cell Viability and Synergy Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its combination partners.

  • Cell Lines: Various cancer cell lines, including glioblastoma stem cells (GSCs) and Ba/F3 cells engineered to express oncogenic fusions (e.g., TPM3-NTRK1) [2] [3].
  • Reagents: this compound, combination drug (e.g., Abemaciclib), cell culture media, CellTiter-Glo reagent [2] [3].
  • Procedure:
    • Seed cells in 96-well plates at a density of 2,500–10,000 cells per well, depending on the cell line [4].
    • After cell attachment, treat with a dose range of this compound (e.g., 0.001 µM to 5 µM) alone and in combination with a second drug [2].
    • Incubate for 72 hours.
    • Measure viable cells by adding CellTiter-Glo reagent and quantifying luminescence [2].
  • Data Analysis: Calculate IC50 values using non-linear regression. Synergy can be quantified using software like CalcuSyn to generate Combination Index (CI) values, where CI < 1 indicates synergy [1].
In Vivo Efficacy Study in Xenograft Models

This protocol evaluates the anti-tumor effect of this compound and its combinations in a live animal model.

  • Animal Models: Female nude mice or BALB/c SCID NCr mice [1] [2].
  • Cell Implantation: Implant relevant cancer cells (e.g., 5 x 10⁴ to 5 x 10⁵ GSCs) intracranially or subcutaneously [1] [2].
  • Dosing Regimen:
    • This compound: Administered by oral gavage. Common doses are 40-60 mg/kg, once or twice daily [1] [2].
    • Combination Drug: For example, Abemaciclib at 50-75 mg/kg orally, once daily [1]. Bevacizumab can be administered at 10 mg/kg via intraperitoneal injection twice weekly [2].
  • Study Endpoints:
    • Tumor volume measured by caliper (subcutaneous models) or bioluminescent imaging [3].
    • Overall survival tracked for intracranial models [1] [2].
    • Terminal analysis of tumors for biomarker changes (e.g., phospho-Met, phospho-Trk levels) [1].

Mechanism of Action & Resistance

This compound's utility in overcoming resistance is linked to its unique mechanism of action.

  • Multi-Kinase Inhibition: this compound is a potent, single-digit nanomolar inhibitor of MET, TIE2, VEGFR2, and all three TRK (TrkA, TrkB, TrkC) kinases [4] [2].
  • Type II Inhibitor Profile: It binds to the DFG-out (inactive) conformation of kinase domains. This makes it effective against certain mutations (e.g., NTRK1G667C) that confer resistance to type I (DFG-in) inhibitors like larotrectinib [3].
  • Overcoming Bevacizumab Resistance: In GBM, inhibition of VEGF signaling with bevacizumab can upregulate MET and recruit TIE2-expressing monocytes, leading to therapeutic resistance. This compound targets these compensatory pathways simultaneously [2].

The following diagram illustrates the core mechanism of one key synergistic combination.

G CDK4i CDK4/6 Inhibitor (e.g., Abemaciclib) NFkB NF-κB Pathway Activation CDK4i->NFkB Synergy Synergistic Tumor Cell Death CDK4i->Synergy Ligands Upregulation of HGF, BDNF, NGF NFkB->Ligands RTKs c-Met & TrkA/B Pathway Activation Ligands->RTKs Resistance Resistance to CDK4/6 Inhibition RTKs->Resistance This compound This compound This compound->RTKs Inhibits This compound->Synergy

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility and storage condition for this compound?

  • Solubility: It is soluble in DMSO at 100 mg/mL (195.9 mM) but is insoluble in water or ethanol [4].
  • Storage: The powder should be stored at -20°C, and the solution should be used fresh to avoid moisture absorption that can reduce solubility [4].

Q2: How does this compound address resistance to first-generation NTRK inhibitors? this compound, as a type II inhibitor, is effective against several NTRK mutations (e.g., NTRK1V573M, NTRK1F589L, and NTRK1G667C) that cause resistance to type I inhibitors like larotrectinib and entrectinib. Its ability to bind the DFG-out conformation allows it to overcome this specific on-target resistance [3].

Q3: Does this compound cross the blood-brain barrier (BBB)? Yes. Preclinical data indicates that this compound achieves a brain-to-plasma ratio of 0.23 after systemic dosing, confirming it can penetrate the BBB, which is critical for treating brain tumors like glioblastoma [4].

References

Altiratinib vs cabozantinib MET inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on MET Inhibition

The table below summarizes the key quantitative and mechanistic data for both inhibitors.

Feature Altiratinib Cabozantinib
Primary Targets MET, TIE2, VEGFR2, TRK family (TRKA, TRKB, TRKC) [1] [2] [3] MET, VEGFR2, AXL, RET, ROS1 [4] [5]
Reported MET IC₅₀ (Cell-free) 4.6 nM (for TRKB), inhibits MET mutant forms (IC₅₀ range: 0.3-6 nM) [3] Characterized as a potent inhibitor; specific nM-range IC₅₀ from cell-free assays not provided in results [6] [4]
Inhibitor Type Type II (binds inactive DFG-out conformation) [7] [1] Type II (binds inactive DFG-out conformation) [8] [9]
Key Mechanistic Findings Balanced inhibition of MET, TIE2, VEGFR2; designed to address tumor invasion, angiogenesis, and drug resistance [1] [2] Dual inhibition of MET and VEGFR2 blocks tumor invasiveness and metastasis; inhibits GAS6-AXL and HGF-MET signaling independently [6] [5]
Clinical Evidence in MET-altered Cancers Phase 1 trial in solid tumors with MET/TRK alterations (NCT02228811) [3] Phase 2 trial in MET-altered NSCLC: 20% ORR in patients previously treated with a type I MET TKI [8] [9]

Experimental Data and Methodologies

Here are the experimental details from key studies that generated the data in the comparison table.

This compound Experimental Insights
  • In Vitro Kinase Assays: this compound's potency was determined through biochemical assays measuring its ability to inhibit the phosphorylation of purified MET kinase domain, including various mutant forms (e.g., Y1230C, D1228N) [3].
  • Cellular Function Assays:
    • Protocol: HGF-stimulated MET phosphorylation was assessed in human umbilical vein endothelial cells (HUVECs) and glioblastoma stem cell (GSC) lines. Cells were treated with this compound for 6 hours, stimulated with HGF, and lysates were analyzed by Western blot using phospho-specific MET antibodies [2] [3].
    • Findings: this compound completely suppressed HGF-stimulated MET phosphorylation and markedly inhibited cell viability in MET-amplified cancer cell lines (e.g., EBC-1, MKN-45) [2] [3].
  • In Vivo Models: this compound inhibited tumor growth in MKN-45 xenograft mouse models and demonstrated significant blood-brain barrier penetration, an important factor for treating brain cancers [2] [3].
Cabozantinib Experimental Insights
  • Cellular Migration & Invasion Assays:
    • Protocol: Boyden chamber assays were used. Cancer cells (e.g., SKOV3) were placed in the upper chamber in serum-free medium, with GAS6 (AXL ligand) and/or HGF (MET ligand) in the lower chamber as chemoattractants. Cabozantinib was added to both chambers, and migratory/invasive cells were quantified after 24 hours [5].
    • Findings: Cabozantinib, but not the selective MET inhibitor capmatinib, suppressed cell migration and invasion induced by the combined stimulation of GAS6 and HGF. This highlights its unique efficacy via simultaneous AXL and MET pathway inhibition [5].
  • Clinical Trial Data:
    • Protocol: A Phase II trial (NCT01639508) enrolled patients with metastatic, MET-altered lung cancers. Patients were treated with cabozantinib (60 mg daily) until progression or intolerable toxicity, with the primary endpoint being Objective Response Rate (ORR) [8] [9].
    • Findings: The trial demonstrated a 20% ORR, meeting its primary endpoint. Critically, four out of five responders had been previously treated with a type I MET TKI, confirming cabozantinib's clinical activity in a resistance setting [8] [9].

Mechanism of Action and Signaling Pathways

Both this compound and cabozantinib are type II kinase inhibitors, meaning they bind to the inactive "DFG-out" conformation of the kinase [7] [8]. This mechanism can be effective against certain resistance mutations that arise from treatment with type I inhibitors (which bind the active "DFG-in" conformation) [7].

The following diagram illustrates the key signaling pathways targeted by these inhibitors and the experimental workflow used to evaluate their effects on cancer cell migration and invasion.

G GAS6 GAS6 AXL AXL GAS6->AXL HGF HGF MET MET HGF->MET DownstreamSig Downstream Signaling (PI3K/AKT, SRC, ERK) AXL->DownstreamSig MET->DownstreamSig VEGFR2 VEGFR2 CellularResponse Cellular Responses (Migration, Invasion, Survival) DownstreamSig->CellularResponse Cabozantinib Cabozantinib Cabozantinib->AXL Inhibits Cabozantinib->MET Inhibits Cabozantinib->VEGFR2 Inhibits This compound This compound This compound->MET Inhibits This compound->VEGFR2 Inhibits BoydenAssay Boyden Chamber Assay Result Quantification of Migrated/Invaded Cells BoydenAssay->Result Stimulation Stimulation with GAS6 & HGF Stimulation->BoydenAssay InhibitorTreatment Treatment with Cabozantinib or this compound InhibitorTreatment->BoydenAssay

Key Insights for Research and Development

  • Overcoming Resistance: The clinical success of cabozantinib in MET-altered NSCLC patients previously treated with type I MET TKIs provides a strong rationale for using type II inhibitors to overcome on-target resistance [8] [9].
  • Balanced Targeting vs. Focused Potency: this compound's design as a balanced inhibitor of MET, TIE2, and VEGFR2 aims to simultaneously target multiple hallmarks of cancer and the tumor microenvironment [1]. Cabozantinib's co-inhibition of MET and AXL is particularly effective against cancer cell migration and invasion driven by both pathways [5].
  • Informed Model Selection:
    • For studies focused on resistance to type I inhibitors or MET/AXL synergy, cabozantinib has more extensive published data [8] [9] [5].
    • For research involving the tumor microenvironment (angiogenesis, TEMs) or potential brain metastases, this compound's balanced TIE2 inhibition and blood-brain barrier penetration are notable features [1] [2].

References

Comparative Overview of Multi-Targeted Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of altiratinib, sorafenib, and foretinib based on the information gathered.

Feature This compound Sorafenib Foretinib
Primary Targets MET, TIE2, VEGFR2, TRK kinases [1] [2] VEGFR, PDGFR, Raf kinases (BRAF, CRAF) [1] MET, RON, AXL, TIE-2, VEGFR2 [3]
Binding Mode Type II inhibitor (binds DFG-out conformation) [2] Type II inhibitor [4] Type II inhibitor [5]
Key Differentiating Mechanism Dual MET/TIE2 inhibition; activity against TRK fusion proteins and larotrectinib-resistant NTRK mutations [1] [2] Broad inhibition of angiogenesis (VEGFR/PDGFR) and Raf/MAPK signaling pathway [1] Potent activity against MET exon 14 skipping mutations with secondary D1228X/Y1230X resistance mutations [5]

| Representative Clinical/Preclinical Efficacy | - IC₅₀ for NTRK1: 0.85 nM [2]

  • Suppressed tumor growth in TPM3-NTRK1 xenograft models [2] | Approved for HCC and RCC; foundational multi-kinase inhibitor [1] | - mPFS in 1st-line HCC: 4.2 months
  • mOS in 1st-line HCC: 15.7 months [3]
  • Overcomes MET D1228X mutations in Ba/F3 cell models [5] | | Reported Resistance Issues | Not prominently reported in available data | Well-documented acquired resistance [6] | Tertiary G1163X mutations can occur as a resistance mechanism [5] |

Detailed Experimental Data and Protocols

To support the data in the summary table, here is a deeper dive into the key experimental findings and the methodologies used to obtain them.

This compound
  • Efficacy Against NTRK Fusions and Resistant Mutations:
    • Experimental Protocol: In vitro kinase assays with purified recombinant NTRK kinases to determine IC₅₀ values. Cell viability (proliferation) assays were conducted using Ba/F3 cells transformed with TPM3-NTRK1 or ETV6-NTRK3 fusion genes. In vivo efficacy was tested in murine allograft (NIH3T3 ETV6-NTRK3) and xenograft (KM-12 human colorectal cancer) models [2].
    • Key Data: this compound demonstrated high potency against wild-type NTRK fusions (IC₅₀ for TPM3-NTRK1 driven Ba/F3 cells: 11.3 nM). Importantly, it retained potent activity against several larotrectinib-resistant mutations, including NTRK1 V573M, F589L, and the xDFG mutation G667C [2]. This is attributed to its type II binding mode, which is less affected by mutations that confer resistance to type I inhibitors.
Foretinib
  • Overcoming On-Target MET Resistance:
    • Experimental Protocol: A screen of 300 drugs, including 33 MET-TKIs, was performed in Ba/F3 cells carrying MET exon 14 skipping (METex14) plus secondary resistance mutations (D1228X or Y1230X). Cell growth inhibition assays were used to determine IC₅₀ values. Findings were validated in Hs746t cell lines (carrying METex14) in vitro and in vivo [5].
    • Key Data: Among several type II MET-TKIs tested, foretinib showed the most potent activity against D1228X secondary mutations. Molecular dynamics simulations suggested that the "long tail" of foretinib interacts with residue G1163 at the solvent front, which is critical for this activity [5].
  • Clinical Activity in Hepatocellular Carcinoma (HCC):
    • Experimental Protocol: A Phase I/II single-arm, multicenter study in Asian patients with advanced, previously untreated HCC. The primary goal was to determine the Maximum Tolerated Dose (MTD; 30 mg QD) and assess efficacy using mRECIST criteria [3].
    • Key Data: In the first-line setting, foretinib showed an Objective Response Rate (ORR) of 22.9% and a Disease Stabilization Rate of 82.9%. The median Progression-Free Survival (PFS) was 4.2 months, and the median Overall Survival (OS) was 15.7 months [3].
Sorafenib

The search results confirm sorafenib's well-established profile as a multi-kinase inhibitor targeting VEGFR, PDGFR, and the Raf serine/threonine kinases. It serves as a benchmark in the field, and its primary mechanism involves inhibiting tumor angiogenesis and the Raf/MAPK pathway [1]. While the results did not contain new experimental data for sorafenib, they affirm its role as a foundational, broad-spectrum agent against which newer, more selective inhibitors are often compared.

Mechanistic Pathways and Research Workflows

To better visualize the unique multi-targeting profiles and a key experimental workflow, please refer to the following diagrams.

G cluster_pathways Key Signaling Pathways Targeted cluster_drugs Inhibitor Binding Mode Growth Factor (e.g., HGF, VEGF) Growth Factor (e.g., HGF, VEGF) Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factor (e.g., HGF, VEGF)->Receptor Tyrosine Kinases (RTKs) Downstream Pathways (PI3K/AKT, RAS/RAF/MEK/ERK) Downstream Pathways (PI3K/AKT, RAS/RAF/MEK/ERK) Receptor Tyrosine Kinases (RTKs)->Downstream Pathways (PI3K/AKT, RAS/RAF/MEK/ERK) Activates Cellular Processes (Proliferation, Survival, Angiogenesis) Cellular Processes (Proliferation, Survival, Angiogenesis) Downstream Pathways (PI3K/AKT, RAS/RAF/MEK/ERK)->Cellular Processes (Proliferation, Survival, Angiogenesis) Regulates Kinase Domain (DFG-out, inactive) Kinase Domain (DFG-out, inactive) Type II Inhibitors (this compound, Sorafenib, Foretinib) Type II Inhibitors (this compound, Sorafenib, Foretinib) Kinase Domain (DFG-out, inactive)->Type II Inhibitors (this compound, Sorafenib, Foretinib) Binds to This compound This compound MET, TIE2, VEGFR2, TRK MET, TIE2, VEGFR2, TRK This compound->MET, TIE2, VEGFR2, TRK Inhibits Sorafenib Sorafenib VEGFR, PDGFR, BRAF, CRAF VEGFR, PDGFR, BRAF, CRAF Sorafenib->VEGFR, PDGFR, BRAF, CRAF Inhibits Foretinib Foretinib MET, VEGFR2, AXL, TIE2 MET, VEGFR2, AXL, TIE2 Foretinib->MET, VEGFR2, AXL, TIE2 Inhibits

Diagram 1: Mechanistic Overview. This diagram illustrates the shared context of RTK signaling and the common Type II binding mode of these inhibitors, while highlighting their distinct target profiles.

G cluster_resistance Workflow for Evaluating Resistance Mutations start Establish Resistant Cell Model (e.g., Ba/F3 cells with METex14 + D1228X mutation) step1 In Vitro Drug Screening (Growth inhibition assays to determine IC₅₀) start->step1 step2 Validation (In vivo xenograft models, Western Blot for pathway inhibition) step1->step2 step3 Structural Analysis (Molecular Dynamics Simulation to understand binding) step2->step3 conclusion Identification of Candidate Drug (e.g., Foretinib active against D1228X MET) step3->conclusion

Diagram 2: Research Workflow. This diagram outlines a standard experimental protocol, as used in the evaluation of foretinib, for identifying inhibitors that can overcome specific on-target resistance mutations.

Key Insights for Drug Development

  • Strategic Targeting is Crucial: The efficacy of these agents is highly context-dependent. Foretinib's value is most clear in specific oncogenic settings driven by MET mutations, particularly where resistance to type I inhibitors like capmatinib/tepotinib is a concern [5]. This compound's profile makes it a strong candidate for pathologies involving TRK fusions and for addressing resistance in that space [2].
  • The Diarylurea Scaffold is Versatile: Both this compound and sorafenib are based on the N,N'-diarylurea chemical scaffold, which has been widely validated as an effective framework for designing multi-kinase inhibitors [1]. This highlights the potential for further medicinal chemistry exploration on this core structure.
  • Consider the Therapeutic Window: Research indicates that modifying the structure of this compound (e.g., creating analogues like ALT7a) can enhance its safety profile and tissue permeability while maintaining efficacy [7]. This underscores that beyond potency, optimizing the therapeutic window is a key goal in modern inhibitor development.

References

Efficacy and Safety Comparison of ALT7a vs. Altiratinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the head-to-head comparison of ALT7a and its parent compound, altiratinib, based on a 2024 study. The data demonstrates that ALT7a is a superior candidate for topical application [1].

Parameter This compound (Parent) ALT7a (Analogue) Experimental Context (In Vitro/Ex Vivo)
Anti-melanogenesis Efficacy Effective More potent reduction in melanin content [1] Normal Human Melanocytes (NHM); Mouse melanocytes (Mel-Ab); B16F10 mouse melanoma cells [1]
Cytotoxicity Emerged at concentrations >1 µM [1] Minimal to no cytotoxicity [1] Normal Human Melanocytes (NHM); Mouse melanocytes (Mel-Ab); B16F10 mouse melanoma cells [1]
Safety Margin Narrower Wider Calculated from efficacy vs. cytotoxicity assays [1]
Skin Permeability Lower Enhanced Skin Parallel Artificial Membrane Permeability Assay (PAMPA) [1]
In Vivo Efficacy Reduced epidermal melanin More potent reduction of epidermal melanin and tyrosinase protein levels [1] KRT14-SCF mouse tail model [1]
Effect on Key Pathways Suppressed FSK-stimulated CREB transcriptional activity and CRTC3 nuclear translocation [1] Suppressed FSK-stimulated CREB transcriptional activity and CRTC3 nuclear translocation [1] Luciferase reporter assay; Immunofluorescence [1]
Downstream Targets Downregulated JNK and AKT activity [1] Did not affect JNK and AKT activity [1] Western blot analysis [1]

Detailed Experimental Protocols and Data

For reproducibility and deeper understanding, here are the methodologies behind the key data.

Cell-Based Anti-Melanogenesis and Cytotoxicity Assays
  • Objective: To evaluate the potency and safety of compounds in inhibiting melanin synthesis.
  • Cell Models: Normal Human Melanocytes (NHM), immortalized mouse melanocytes (Mel-Ab), and B16F10 mouse melanoma cells were used [1].
  • Protocol:
    • Cells were stimulated with Forskolin (FSK) to induce melanogenesis.
    • Compounds were applied at various concentrations.
    • Melanin Content: Measured after 72 hours of treatment.
    • Cytotoxicity: Assessed using a cell viability assay (e.g., MTT or CCK-8) at 10 µM to determine the safety margin [1].
  • Key Outcome: ALT7a demonstrated a dose-dependent reduction in melanin with minimal cytotoxicity, outperforming this compound, especially in sensitive NHM cells [1].
Skin Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To predict the topical delivery potential of the compounds.
  • Protocol:
    • A synthetic membrane mimics the skin's barrier.
    • Compounds are applied to the donor compartment.
    • The rate at which they permeate into the acceptor compartment is measured over time [1].
  • Key Outcome: ALT7a showed significantly enhanced skin permeability compared to the parent this compound, a critical advantage for a topical drug [1].
In Vivo Efficacy Model (KRT14-SCF Mice)
  • Objective: To confirm the anti-pigmentation effect and safety in a living organism.
  • Model: Transgenic mice with humanized epidermis (KRT14-SCF), which have heightened melanogenesis.
  • Protocol:
    • Compounds were formulated for topical application.
    • They were applied directly to the mouse tail skin.
    • Epidermal Melanin: Quantified through Fontana-Masson staining.
    • Tyrosinase Levels: Assessed by immunohistochemistry [1].
  • Key Outcome: Topical application of ALT7a more potently reduced epidermal melanin and tyrosinase levels than this compound, with no reported tissue toxicity [1].
Mechanism of Action Studies
  • Objective: To understand how the compounds inhibit melanogenesis at the molecular level.
  • Key Experiments:
    • CREB Transcriptional Activity: A CREB-luciferase reporter gene assay was used. ALT7a, like this compound, suppressed FSK-stimulated CREB activity [1].
    • CRTC3 Localization: Immunofluorescence and cellular fractionation with Western blotting showed that ALT7a prevented the FSK-induced nuclear translocation of CRTC3, a key coactivator of MITF (the master regulator of melanogenesis) [1].
    • Kinase Signaling: Western blot analysis revealed that while this compound downregulated JNK and AKT activity, ALT7a did not, suggesting a more targeted mechanism that may contribute to its improved safety profile [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed signaling pathway through which ALT7a exerts its effects, based on the experimental findings.

G UV_Stimulus UV / Forskolin (FSK) Stimulus CREB_Act CREB Activation UV_Stimulus->CREB_Act CRTC3_Transloc CRTC3 Nuclear Translocation CREB_Act->CRTC3_Transloc MITF_Exp MITF Expression CRTC3_Transloc->MITF_Exp Inhibition Inhibition CRTC3_Transloc->Inhibition Melanogenesis Melanogenesis Gene Expression (Tyrosinase, TYRP1, DCT) MITF_Exp->Melanogenesis Melanin Melanin Production Melanogenesis->Melanin ALT7a ALT7a Treatment AMPK_ERK AMPK / ERK Activation (Presumed Target) ALT7a->AMPK_ERK CRTC3_Phos CRTC3 Phosphorylation (Sequestered in Cytoplasm) AMPK_ERK->CRTC3_Phos CRTC3_Phos->CRTC3_Transloc Blocks Inhibition->MITF_Exp

Diagram Title: ALT7a Inhibits Melanogenesis via CRTC3 Pathway

This diagram illustrates the core mechanism identified in the study [1]:

  • Pathway Induction: UV light or Forskolin (FSK) stimulation activates the CREB transcription factor and promotes the nuclear translocation of its coactivator, CRTC3.
  • Gene Activation: In the nucleus, the CREB/CRTC3 complex upregulates the expression of MITF, the master regulator of melanogenesis. MITF, in turn, activates genes like tyrosinase, TYRP1, and DCT, leading to melanin production.
  • ALT7a Inhibition: ALT7a is proposed to activate AMPK and ERK kinases, which phosphorylate CRTC3. Phosphorylated CRTC3 is sequestered in the cytoplasm, preventing its nuclear translocation and thereby breaking the cascade that leads to melanin synthesis.

Key Takeaways for Drug Development Professionals

  • Successful Bioisosteric Replacement: The development of ALT7a from this compound via bioisosteric replacement of the indazole ring with a benzoxazole ring system was a successful strategy to decouple efficacy from cytotoxicity [1].
  • A Targeted Mechanism: The primary molecular mechanism involves inhibiting the CRTC3 nuclear shuttle, leading to the downstream suppression of MITF and its target genes without killing melanocytes, promoting a homeostatic restoration of skin pigment [1].
  • Critical for Topical Delivery: The enhanced skin permeability of ALT7a, confirmed by PAMPA, was a major factor in its superior performance in ex vivo human skin and in vivo mouse models, underscoring the importance of optimizing for delivery in topical drug design [1].

References

Altiratinib tumor growth inhibition vs standard therapies

Author: Smolecule Technical Support Team. Date: February 2026

Altiratinib's Core Mechanism of Action

This compound (also known as DCC-2701) is designed as a single agent that simultaneously targets multiple hallmarks of cancer. Its core mechanism involves the balanced inhibition of three key receptor tyrosine kinases: MET, TIE2 (TEK), and VEGFR2 [1] [2] [3].

The table below summarizes its primary molecular targets and the therapeutic consequences of inhibiting them.

Molecular Target Key Role in Cancer Consequence of Inhibition by this compound
MET Tumor cell growth, invasion, and metastasis [1] [2] Blocks tumor invasion and metastatic spread [1] [2]
VEGFR2 Tumor angiogenesis (formation of new blood vessels) [1] [2] Inhibits angiogenesis, starving the tumor of nutrients [1] [2]
TIE2 Expressed on pro-angiogenic macrophages; promotes evasive resistance [4] Disrupts tumor microenvironment-mediated drug resistance [1] [2] [4]

This multi-targeted approach allows this compound to attack the tumor directly while also disrupting the tumor microenvironment, which is a key source of resistance to standard therapies [1]. Furthermore, it exhibits substantial blood-brain barrier penetration, making it a candidate for treating brain cancers and brain metastases [1] [2].

Case Study: Overcoming Resistance in Glioblastoma

The most compelling experimental data for this compound involves its activity against glioblastoma, particularly in overcoming resistance to the standard anti-angiogenic therapy, bevacizumab (Avastin) [4].

Experimental Workflow and Key Findings

Researchers used in vitro and in vivo xenograft mouse models implanted with human glioblastoma stem cells (GSCs). The studies compared treatment with a control, bevacizumab alone, this compound alone, and a combination of bevacizumab and this compound [4].

The flowchart below illustrates the experimental workflow and the key findings that demonstrate this compound's effectiveness.

G Start Establish GSC Xenograft Mouse Models Groups Treatment Groups: • Control • Bevacizumab alone • this compound alone • Bevacizumab + this compound Start->Groups Analysis Analysis of: • Tumor Volume & Survival • Invasiveness & Mesenchymal Markers • Microvessel Density • TIE2+ Monocyte Infiltration Groups->Analysis Finding1 Key Finding: Combination therapy doubled survival vs. Bevacizumab alone Analysis->Finding1 Finding2 Key Finding: this compound reduced invasion, angiogenesis, and myeloid cell infiltration Analysis->Finding2

Comparative Analysis with Standard Therapies

The following table compares the performance of this compound against standard therapy (bevacizumab) based on the glioblastoma preclinical studies.

Feature Standard Therapy (Bevacizumab) This compound (Preclinical Data)
Primary Target VEGF-A (ligand) [4] MET, TIE2, VEGFR2 (receptors) [1] [2]
Effect on Angiogenesis Initially inhibits, but resistance develops [4] Inhibits angiogenesis via VEGFR2 blockade [4]
Tumor Invasiveness Increases as a resistance mechanism [4] Suppresses invasion via MET inhibition [4]
Effect on TEMs Can recruit TIE2-expressing monocytes (TEMs), promoting resistance [4] Reduces TEM infiltration via TIE2 inhibition [4]
Therapeutic Durability Resistance often develops [3] [4] More durable response; targets multiple resistance pathways [3]
Key Preclinical Outcome - In combination with bevacizumab, doubled survival compared to bevacizumab alone [3] [4]

Key Differentiating Advantages of this compound

Based on the analysis, the potential advantages of this compound over some standard therapies are:

  • Addressing Multiple Hallmarks Simultaneously: Unlike many targeted therapies that focus on a single pathway, this compound is engineered to inhibit tumor initiation, progression, and key drug resistance mechanisms within the tumor microenvironment in a balanced manner [1] [2].
  • Overcoming Evasive Resistance: By concurrently inhibiting VEGF, HGF/MET, and ANG/TIE2 pathways, this compound blocks several "escape routes" that tumors use to survive anti-angiogenic therapy [1] [3].
  • Inhibition of Wild-type and Mutant MET: this compound was shown to durably inhibit both wild-type and oncogenic mutant forms of MET, which can arise as a resistance mechanism to other MET inhibitors, potentially leading to a more durable therapy [3].

Future Research and Clinical Context

It is important to interpret these findings with the understanding that much of the compelling data is from preclinical models. While a Phase 1 clinical trial in cancer patients has been conducted (NCT02228811) [3], the search results do not contain subsequent clinical data that would confirm these benefits in humans. The promising preclinical results position this compound as a candidate for further clinical investigation, particularly in combinations aimed at overcoming therapeutic resistance.

References

Altiratinib MET mutant inhibition vs wild-type

Author: Smolecule Technical Support Team. Date: February 2026

MET Inhibitor Classes and Mutation Response

The table below summarizes the general response of key MET mutations to type I and type II inhibitor classes, which is crucial for understanding potential resistance patterns.

MET Mutation / Alteration Response to Type I Inhibitors Response to Type II Inhibitors Clinical/Preclinical Evidence
Y1230 mutations (e.g., Y1230S, Y1230H) [1] Resistant [1] Sensitive (e.g., to cabozantinib, foretinib) [1] Demonstrated in biochemical, in-cell assays, and patient responses [1].
D1228 mutations [1] Resistant [1] Information Missing Preclinical data [1].
G1090A mutation [1] Resistant (impaired binding) [1] Sensitive (e.g., to cabozantinib) [1] Demonstrated in biochemical assays and patient response [1].
G1163R mutation (solvent front) [1] Resistant to type Ia (e.g., crizotinib); Sensitive to type Ib (e.g., tepotinib, capmatinib) [1] Information Missing Preclinical data [1].
Exon 14 Skipping Alterations [2] [3] Sensitive (targeted by capmatinib, tepotinib) [2] Information Missing Clinical approval for type I inhibitors [2] [3].
MET Amplification [2] [4] Sensitive (targeted by savolitinib, tepotinib) [4] Information Missing Clinical trial data (e.g., SACHI, SAVANNAH) [4].

MET Signaling and Inhibitor Mechanism

The following diagram illustrates the MET signaling pathway and the distinct binding mechanisms of type I and type II inhibitors, which underlies their different resistance profiles.

metam cluster_pathway MET Signaling Pathway cluster_inhibitor MET Inhibitor Mechanisms HGF HGF Ligand MET MET Receptor HGF->MET Binding Downstream Downstream Pathways (PI3K/AKT, RAS/MAPK, STAT3) MET->Downstream Activation Effects Cellular Effects (Proliferation, Survival, Motility, Invasion) Downstream->Effects TypeI Type I Inhibitors (e.g., Crizotinib, Capmatinib) StateActive Active MET (DFG-in conformation) TypeI->StateActive Binds TypeII Type II Inhibitors (e.g., Cabozantinib, Altiratinib) StateInactive Inactive MET (DFG-out conformation) TypeII->StateInactive Binds

Knowledge Gaps and Future Research

While the general principles of MET inhibition are well-established, specific data for this compound is lacking in the current search results:

  • Mechanism of Action: this compound is identified as a balanced inhibitor of MET, TIE2, and VEGFR2, which classifies it as a type II MET inhibitor [5]. This suggests it should, in theory, be effective against mutations that confer resistance to type I inhibitors (like Y1230), but direct experimental confirmation is needed.
  • Research Status: The most recent information available indicates that this compound's development for cancer treatment, including NSCLC, appears to be at the preclinical stage [6]. This means it has not yet advanced to the late-phase clinical trials where drug efficacy against specific resistance mutations in patients is typically confirmed. One study noted its investigation in glioblastoma models, but not in the context of MET mutant vs. wild-type comparison [5].

Suggested Research Directions

To fill the identified knowledge gaps, you could focus on the following approaches:

  • Consult Specialized Databases: Search for this compound (also known as DCC-2701) in dedicated cancer drug development and kinase inhibitor resources.
  • Review Conference Proceedings: Check abstracts from recent annual meetings of organizations like the American Association for Cancer Research (AACR) or the American Society of Clinical Oncology (ASCO), where early-stage research is often presented.
  • Direct Experimental Work: Given the lack of published data, there is a clear opportunity for original research. A robust experimental protocol would involve generating cellular models (e.g., Ba/F3 cells) expressing wild-type MET or various MET mutants (e.g., Y1230, D1228, G1090), and conducting cell viability assays and western blot analysis to directly compare the half-maximal inhibitory concentration (IC₅₀) of this compound and its effect on MET phosphorylation against both type I and type II inhibitors as controls.

References

Anti-Angiogenic vs. Anti-Invasion Effects of Altiratinib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Key Effects Experimental Evidence / Results

| Anti-Angiogenesis (Inhibition of VEGFR2 & TIE2) | • Reduces formation of new tumor blood vessels. • Decreases microvessel density. • Inhibits evasive revascularization that causes resistance to VEGF-targeted therapy (e.g., bevacizumab). | • In GSC11 & GSC17 glioblastoma xenograft models: Significant reduction in microvessel density vs. control/bevacizumab alone [1]. • Inhibition of TIE2 on macrophages reduces pro-angiogenic myeloid cell infiltration [1] [2]. | | Anti-Invasion & Metastasis (Inhibition of MET) | • Suppresses tumor cell infiltration into surrounding tissue. • Reverses Epithelial-Mesenchymal Transition (EMT). • Reduces expression of invasion markers (N-cadherin, vimentin). | • In bevacizumab-resistant glioblastoma models: Dramatic suppression of tumor invasion with altiratinib + bevacizumab vs. bevacizumab alone [2]. • Decreased levels of N-cadherin and vimentin [2]. | | Overcoming Drug Resistance (Balanced inhibition of MET, TIE2, VEGFR2) | • Counters bevacizumab resistance in glioblastoma. • Blocks multiple escape pathways (HGF, ANG, VEGF). | • In GSC17 xenograft model: Combination of this compound & bevacizumab significantly prolonged survival vs. bevacizumab alone [1]. • Designed to overcome HGF/MET-mediated drug resistance [3] [2]. |

Detailed Experimental Insights

The compelling data in the summary table is derived from rigorous preclinical studies, primarily in glioblastoma.

  • In Vitro Protocols & Findings: Experiments using human glioblastoma stem cell (GSC) lines (e.g., GSC17, GSC267) demonstrated that this compound completely suppressed HGF-stimulated MET phosphorylation, a key pathway for cell invasion and growth [1]. Cell viability assays across multiple GSC lines showed that this compound markedly inhibited cell viability [1].
  • In Vivo Protocols & Findings: In orthotopic (intracranial) xenograft mouse models, this compound (10 mg/kg, administered orally twice daily) was tested alone and in combination with bevacizumab (10 mg/kg, intraperitoneally, twice weekly) [1]. The combination therapy was significantly more effective than bevacizumab monotherapy in reducing tumor volume, invasiveness, and prolonging survival [1] [2].

Mechanism of Action and Signaling Pathways

This compound's integrated mechanism tackles multiple hallmarks of cancer simultaneously. The following diagram illustrates how its balanced kinase inhibition translates into dual anti-angiogenic and anti-invasion effects.

G This compound This compound MET MET This compound->MET Inhibits TIE2 TIE2 This compound->TIE2 Inhibits VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits HGF/MET Pathway HGF/MET Pathway MET->HGF/MET Pathway ANG/TIE2 Pathway ANG/TIE2 Pathway TIE2->ANG/TIE2 Pathway VEGF/VEGFR2 Pathway VEGF/VEGFR2 Pathway VEGFR2->VEGF/VEGFR2 Pathway Tumor Cell Invasion\n& Metastasis Tumor Cell Invasion & Metastasis HGF/MET Pathway->Tumor Cell Invasion\n& Metastasis HGF-mediated\nDrug Resistance HGF-mediated Drug Resistance HGF/MET Pathway->HGF-mediated\nDrug Resistance TIE2+ Macrophage\nRecruitment TIE2+ Macrophage Recruitment ANG/TIE2 Pathway->TIE2+ Macrophage\nRecruitment Evasive\nAngiogenesis Evasive Angiogenesis TIE2+ Macrophage\nRecruitment->Evasive\nAngiogenesis Primary\nAngiogenesis Primary Angiogenesis VEGF/VEGFR2 Pathway->Primary\nAngiogenesis Evasive Angiogenesis Evasive Angiogenesis Bevacizumab\nResistance Bevacizumab Resistance Evasive Angiogenesis->Bevacizumab\nResistance Primary Angiogenesis Primary Angiogenesis Tumor Growth\n& Vascularization Tumor Growth & Vascularization Primary Angiogenesis->Tumor Growth\n& Vascularization Tumor Cell Invasion & Metastasis Tumor Cell Invasion & Metastasis Mesenchymal Transition\n(EMT) Mesenchymal Transition (EMT) Tumor Cell Invasion & Metastasis->Mesenchymal Transition\n(EMT) Bevacizumab Resistance Bevacizumab Resistance Tumor Growth & Vascularization Tumor Growth & Vascularization Mesenchymal Transition (EMT) Mesenchymal Transition (EMT)

This compound's balanced inhibition of these three key kinases allows it to simultaneously target the tumor cell itself (via MET) and the tumor microenvironment (via TIE2 and VEGFR2) [3] [2]. This multi-pronged approach is crucial for blocking evasive resistance, a common problem with selective VEGF inhibitors like bevacizumab [1] [4].

Key Differentiators in Drug Development

For researchers, this compound represents a strategic advance in kinase inhibitor design:

  • Balanced Multi-Kinase Inhibition: Unlike some TKIs that primarily target VEGF pathways (e.g., sorafenib, sunitinib) [5], this compound was rationally engineered with balanced potency against MET, TIE2, and VEGFR2 to address multiple hallmarks of cancer and counteract compensatory resistance mechanisms within a single therapeutic agent [3].
  • Targeting the Microenvironment: this compound's inhibition of TIE2, expressed on pro-angiogenic macrophages, directly targets a key stromal cell population that drives resistance to anti-VEGF therapy [1] [4].
  • Blood-Brain Barrier Penetration: Its pharmaceutical properties enable significant blood-brain barrier penetration [3] [2], making it a promising candidate for treating glioblastoma and brain metastases, a challenge for many therapeutics.

References

Altiratinib vs HGF antagonist in tumor models

Author: Smolecule Technical Support Team. Date: February 2026

Profile and Mechanism Comparison

The table below outlines the fundamental differences between Altiratinib and HGF antagonists based on the search results.

Feature This compound HGF Antagonists
Type of Agent Small-molecule, ATP-competitive kinase inhibitor [1] [2] Includes monoclonal antibodies (e.g., Ficlatuzumab) and small molecules [3] [4]
Primary Target(s) Balanced inhibition of MET, TIE2, and VEGFR2 [1] [2]. Also inhibits TKs (TrkA, TrkB, TrkC) [2]. Specifically targets the HGF ligand to prevent its binding to the c-MET receptor [3].
Mechanism of Action Binds kinase switch pocket, induces inactive conformation; inhibits MET, TIE2, VEGFR2 pathways [1]. Binds HGF (e.g., K1 domain), blocks interaction with c-MET receptor [3].
Therapeutic Scope Single agent targets tumor growth, invasion, angiogenesis, microenvironment resistance [1] [5]. Primarily blocks HGF/MET signaling; may require combinations for broader pathways [3].

Experimental Efficacy Data

The following table summarizes key experimental findings on the efficacy of both therapeutic strategies.

Aspect This compound HGF Antagonists
In Vitro MET Signaling Inhibition Completely suppressed HGF-stimulated MET phosphorylation in glioblastoma stem cells (GSCs) [5]. Compound 7 inhibited HGF-induced Met phosphorylation (IC50 = 11.9 µM) in mesothelioma cell line [3].
In Vitro Cell Growth & Migration Effectively blocked c-MET-mediated signaling, cell growth, and migration [2]. Data primarily on pathway inhibition; specific growth/migration blockade implied [3].
In Vivo Tumor Model Efficacy Reduced tumor volume, invasiveness, angiogenesis; prolonged survival in GSC xenograft models [5]. In vivo efficacy of small molecules from [3] not detailed in available excerpts.
Activity in Tumor Microenvironment Inhibits TIE2, reduces TIE2-expressing monocyte infiltration; blocks VEGFR2 to inhibit angiogenesis [1] [5]. HGF is primarily secreted by stromal cells [4]; neutralizing it targets paracrine signaling.
Blood-Brain Barrier Penetration Demonstrated significant penetration [1]; effective in intracranial glioblastoma models [5]. Large antibodies (e.g., Ficlatuzumab) typically have poor BBB penetration [3].

Key Comparative Insights

  • Balanced Multi-Kinase vs. Mono-Target Inhibition: this compound's primary advantage is its ability to simultaneously inhibit three key kinases involved in cancer progression and therapy resistance [1]. This makes it particularly useful for tackling complex, evasive resistance mechanisms, especially in challenging settings like glioblastoma [5]. HGF antagonists offer a more targeted approach, which could be beneficial in cancers driven predominantly by HGF/MET signaling and might help overcome resistance to MET inhibitors in HGF-enriched environments like the liver [6].

  • Small Molecule vs. Biologic Drug Properties: As a small molecule, this compound has favorable drug properties, including oral bioavailability and significant blood-brain barrier penetration [1]. Most HGF antagonists developed are monoclonal antibodies, which face challenges in crossing the BBB and have more complex manufacturing processes [3].

Experimental Protocols

For your reference, here are summaries of the key experimental methodologies cited in the search results.

This compound in Glioblastoma Stem Cell (GSC) Models [5]

  • In Vitro MET Phosphorylation: GSC lines were treated with this compound, stimulated with HGF, and cell lysates were analyzed by Western blot using phospho-MET antibodies.
  • Cell Viability (CellTiter-Glo Assay): Cells were plated and treated with a dose range of this compound. Viability was measured after 72 hours using the CellTiter-Glo luminescent assay.
  • In Vivo Xenograft Models: Mice with intracranially implanted GSCs were treated with control, bevacizumab alone, or bevacizumab combined with this compound. Tumor volume and survival were analyzed.

HGF Antagonist Screening [3]

  • In Silico Screening (Structure-Based Drug Screen): A 3D compound library was docked against the HGF β-chain structure. Top candidates were selected based on predicted binding free energy and GOLD scores.
  • pMet ELISA for Inhibition: Identified compounds were tested on HGF-stimulated cells. The level of Met phosphorylation was quantified by ELISA to determine IC50 values.

Signaling Pathway Diagrams

The diagrams below illustrate the distinct mechanisms of action for this compound and HGF antagonists.

G cluster_this compound This compound Mechanism cluster_antagonist HGF Antagonist Mechanism HGF HGF cMET cMET HGF->cMET Binds & Activates Tumor Growth\n& Invasion Tumor Growth & Invasion cMET->Tumor Growth\n& Invasion Activates Downstream\nSignaling (e.g., Metastasis) Downstream Signaling (e.g., Metastasis) cMET->Downstream\nSignaling (e.g., Metastasis) Activates TIE2 TIE2 Microenvironment\nResistance Microenvironment Resistance TIE2->Microenvironment\nResistance Activates VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates This compound This compound This compound->cMET Inhibits This compound->TIE2 Inhibits This compound->VEGFR2 Inhibits Antagonist Antagonist Antagonist->HGF Binds & Neutralizes

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

510.15148965 g/mol

Monoisotopic Mass

510.15148965 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T678746713

Wikipedia

Altiratinib

Dates

Last modified: 08-15-2023
1: Kwon Y, Smith BD, Zhou Y, Kaufman MD, Godwin AK. Effective inhibition of c-MET-mediated signaling, growth and migration of ovarian cancer cells is influenced by the ovarian tissue microenvironment. Oncogene. 2015 Jan 8;34(2):144-53. doi: 10.1038/onc.2013.539. Epub 2013 Dec 23. PubMed PMID: 24362531; PubMed Central PMCID: PMC4067476.

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